molecular formula C18H16Cl2N4O B1669870 DC07090 dihydrochloride

DC07090 dihydrochloride

货号: B1669870
分子量: 375.2 g/mol
InChI 键: NLHMKUDAEGGODS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

DC07090 Dihydrochloride is a novel potent inhibitor against human enterovirus 71 3C protease.

属性

IUPAC Name

4-([1,3]oxazolo[4,5-b]pyridin-2-yl)-N-(pyridin-2-ylmethyl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O.2ClH/c1-2-10-19-15(4-1)12-21-14-8-6-13(7-9-14)18-22-17-16(23-18)5-3-11-20-17;;/h1-11,21H,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHMKUDAEGGODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of DC07090 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary DC07090 is a novel, non-peptidyl small molecule inhibitor that targets the 3C protease (3Cpro) of human enterovirus 71 (EV71), a primary pathogen responsible for Hand, Foot, and Mouth Disease (HFMD).[1][2][3] Identified through structure-based virtual screening, DC07090 presents a promising foundation for developing antiviral therapeutics against EV71 and potentially other picornaviruses.[1][4] This document provides a comprehensive overview of its mechanism of action, key quantitative data, and detailed experimental protocols for its evaluation. DC07090 functions as a reversible and competitive inhibitor of the EV71 3C protease, an enzyme essential for the viral life cycle.[1][2][4] Its efficacy has also been demonstrated against the related Coxsackievirus A16 (CVA16).[4] With a well-characterized mechanism and a favorable in vitro cytotoxicity profile, DC07090 is a strong candidate for further preclinical development.[2][5]

Core Mechanism of Action

The antiviral activity of DC07090 stems from its direct inhibition of the EV71 3C protease (3Cpro).[1][2] The EV71 genome is translated into a single large polyprotein, which must be cleaved by viral proteases into individual, functional proteins to assemble new virions.[1][6] The 3C protease, a viral cysteine protease, is responsible for the majority of these cleavages.[1][6]

DC07090 competitively binds to the active site of the 3C protease, preventing the processing of the viral polyprotein.[1][7] This action effectively halts the viral replication cycle.[1][7] Molecular docking and simulation studies have further elucidated the specific binding mode between DC07090 and the EV71 3Cpro.[2][4]

Signaling Pathway of EV71 Inhibition

The following diagram illustrates the key steps in the EV71 replication cycle and the specific point of inhibition by DC07090.

EV71_Replication_Inhibition cluster_host_cell Host Cell cluster_replication Viral Replication Viral_Entry 1. Viral Entry & Uncoating Viral_RNA Viral RNA Genome Viral_Entry->Viral_RNA Translation 2. Translation Viral_RNA->Translation Polyprotein Large Polyprotein Cleavage 3. Polyprotein Cleavage Polyprotein->Cleavage Viral_Proteins Functional Viral Proteins Virion_Assembly 4. New Virion Assembly Viral_Proteins->Virion_Assembly Translation->Polyprotein Cleavage->Viral_Proteins EV71_3Cpro EV71 3C Protease EV71_3Cpro->Cleavage Catalyzes DC07090 DC07090 DC07090->EV71_3Cpro Inhibits

Inhibition of EV71 replication by DC07090 via 3C protease targeting.

Quantitative Data Summary

The biological activity of DC07090 has been quantified through various in vitro assays. The key parameters are summarized below.

ParameterDescriptionValueVirus/TargetReference
IC₅₀ Half-maximal inhibitory concentration against the target enzyme.21.72 ± 0.95 µMEV71 3C Protease[1][4]
EC₅₀ Half-maximal effective concentration in cell-based antiviral assays.22.09 ± 1.07 µMEnterovirus 71 (EV71)[1][4]
EC₅₀ Half-maximal effective concentration in cell-based antiviral assays.27.76 ± 0.88 µMCoxsackievirus A16 (CVA16)[1][4]
CC₅₀ 50% cytotoxic concentration against host cells.> 200 µMHost Cells (RD)[1][4]
Kᵢ Inhibition constant, indicating binding affinity.23.29 ± 12.08 µMEV71 3C Protease[1][4]
SI Selectivity Index (CC₅₀/EC₅₀), indicating the therapeutic window.> 7.20N/A[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of DC07090's antiviral efficacy.

Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)

This assay determines the concentration of DC07090 required to protect host cells from virus-induced cell death, known as the cytopathic effect (CPE).[1]

  • Principle: The viability of host cells is measured after treatment with DC07090 and subsequent infection with EV71. The ability of the compound to prevent cell death is quantified.[2]

  • Materials:

    • Cells: Human Rhabdomyosarcoma (RD) cells or Vero cells are recommended as they are highly susceptible to EV71 infection.[1][3]

    • Virus: Enterovirus 71 (EV71) or Coxsackievirus A16 (CVA16).[2]

    • Media: DMEM with 10% FBS for cell growth and DMEM with 2% FBS for the assay.[1]

    • Compound: DC07090 dissolved in DMSO.[1]

    • Reagent: MTS assay reagent (e.g., CellTiter 96® AQueous One Solution) or Crystal Violet solution.[1][3]

  • Methodology:

    • Cell Seeding: Seed RD cells in 96-well plates at a density of 1 x 10⁴ to 2 x 10⁴ cells/well and incubate overnight.[1]

    • Compound Preparation: Prepare serial dilutions of DC07090 in the assay medium. The final DMSO concentration should not exceed 0.5%.[1]

    • Treatment and Infection: Remove growth medium. Add 50 µL of diluted DC07090 to the appropriate wells, followed by 50 µL of EV71 virus suspension (at a multiplicity of infection, MOI, of 0.1).[1] Include cell control, virus control, and toxicity control wells.[1]

    • Incubation: Incubate plates at 37°C in a 5% CO₂ incubator for 48-72 hours, until approximately 100% CPE is observed in the virus control wells.[1]

    • Quantification: Add 20 µL of MTS reagent to each well, incubate for 2-4 hours, and measure absorbance at 490 nm.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the cell control. Determine the EC₅₀ (antiviral activity) and CC₅₀ (cytotoxicity) values by plotting viability against the log concentration of DC07090 and using a non-linear regression curve fit.[1]

CPE_Assay_Workflow arrow arrow A 1. Seed RD Cells in 96-well plates B 2. Incubate Overnight A->B C 3. Prepare Serial Dilutions of DC07090 B->C D 4. Treat Cells with DC07090 Dilutions C->D E 5. Infect Cells with EV71 Virus (MOI 0.1) D->E F 6. Incubate for 48-72 hours at 37°C E->F G 7. Add MTS Reagent to each well F->G H 8. Measure Absorbance at 490 nm G->H I 9. Calculate EC50 and CC50 values H->I

Experimental workflow for the Cytopathic Effect (CPE) Inhibition Assay.
Enzymatic Inhibition Assay (Fluorogenic Substrate Cleavage)

This biochemical assay directly measures the inhibitory effect of DC07090 on the enzymatic activity of recombinant EV71 3C protease.[2]

  • Principle: The assay utilizes a fluorogenic peptide substrate that contains a specific cleavage sequence for the 3C protease, flanked by a fluorophore and a quencher. Cleavage of the substrate by the protease separates the pair, resulting in an increase in fluorescence that is proportional to the enzyme's activity.[6]

  • Methodology:

    • Enzyme and Inhibitor Incubation: Incubate recombinant EV71 3C protease with varying concentrations of DC07090.[2]

    • Reaction Initiation: Add the fluorogenic peptide substrate to all wells to start the reaction.[6]

    • Kinetic Measurement: Measure the increase in fluorescence intensity over time using a plate reader.[2]

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the kinetic curve.[6]

    • Plot the percent inhibition against the logarithm of the DC07090 concentration.[6]

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[6]

Kinetic Analysis for Kᵢ Determination

To determine the inhibition constant (Kᵢ) and confirm the mechanism of inhibition, a more detailed kinetic analysis is performed.[6]

  • Principle: By measuring the enzyme's activity at various concentrations of both the substrate and the inhibitor (DC07090), the mode of inhibition (e.g., competitive, non-competitive) and the inhibitor's binding affinity (Kᵢ) can be determined.[6]

  • Methodology:

    • Assay Setup: Prepare a matrix with varying concentrations of the fluorogenic substrate and several fixed concentrations of DC07090 (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ).[6]

    • Measurement: Follow the same procedure as the IC₅₀ determination to obtain initial reaction velocities for each combination of substrate and inhibitor concentration.[6]

  • Data Analysis:

    • Plot the initial velocity versus the substrate concentration for each fixed inhibitor concentration to generate a set of Michaelis-Menten curves.[6]

    • Analyze the data using non-linear regression, fitting it to a competitive inhibition model to yield the values for Vmax, Km, and Kᵢ.[6]

Enzyme_Assay_Workflow cluster_ic50 IC50 Determination cluster_ki Ki Determination A 1. Incubate EV71 3Cpro with varying DC07090 concentrations B 2. Add Fluorogenic Substrate A->B C 3. Measure Fluorescence Kinetics B->C D 4. Calculate Initial Velocities C->D E 5. Determine IC50 value D->E F 1. Prepare Matrix of varying Substrate and fixed DC07090 concentrations G 2. Measure Initial Velocities for each condition F->G H 3. Generate Michaelis-Menten Curves G->H I 4. Global Fit to Competitive Inhibition Model H->I

References

DC07090 Dihydrochloride for EV71 Treatment: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the current publicly available data on DC07090 dihydrochloride for the treatment of Enterovirus 71 (EV71) infection. As of the latest literature review, specific in vivo efficacy and pharmacokinetic data for DC07090 in animal models have not yet been published. However, in vitro studies have demonstrated its potential as an antiviral candidate. This guide provides a comprehensive overview of the existing data, its mechanism of action, and standardized protocols for potential in vivo evaluation based on established methodologies for other anti-EV71 compounds.

Executive Summary

Enterovirus 71 is a significant pediatric pathogen, capable of causing severe neurological complications and fatalities. The viral 3C protease (3Cpro) is an essential enzyme for viral replication, making it a prime target for antiviral drug development. DC07090 is a novel, non-peptidyl small molecule inhibitor of EV71 3Cpro identified through structure-based virtual screening.[1] In vitro studies have demonstrated its ability to inhibit both the enzymatic activity of 3Cpro and the replication of EV71 in cell cultures with low cytotoxicity.[2][3] While in vivo studies are reportedly underway, this guide serves as a technical resource on the current knowledge of DC07090 and a framework for its preclinical evaluation in animal models.[4]

Quantitative Data

The inhibitory activity and cytotoxicity of DC07090 have been characterized in vitro. The following table summarizes the key quantitative parameters.

ParameterValue (µM)DescriptionSource
IC50 21.72 ± 0.95The half-maximal inhibitory concentration against EV71 3C protease enzymatic activity.[1][5]
EC50 (EV71) 22.09 ± 1.07The half-maximal effective concentration required to inhibit 50% of EV71 replication in cell-based assays.[1][5]
EC50 (CVA16) 27.76 ± 0.88The half-maximal effective concentration against Coxsackievirus A16 replication.[1][2]
Ki 23.29 ± 12.08The inhibition constant, indicating the binding affinity of DC07090 to the EV71 3C protease.[1][5]
CC50 > 200The 50% cytotoxic concentration in host cells, indicating a favorable safety profile in vitro.[1][5]

Mechanism of Action: Targeting the EV71 3C Protease

DC07090 functions as a reversible and competitive inhibitor of the EV71 3C protease.[1][5] This viral enzyme is a chymotrypsin-like cysteine protease crucial for the viral life cycle. After the host cell machinery translates the viral RNA into a single large polyprotein, the 3C protease, along with the 2A protease, is responsible for cleaving this polyprotein into individual structural (VP1-VP4) and non-structural (2A-3D) proteins. By binding to the active site of the 3C protease, DC07090 blocks this essential cleavage process, thereby halting the production of mature viral proteins and inhibiting viral replication.[6][7]

EV71_Lifecycle_and_DC07090_Inhibition cluster_host_cell Host Cell Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Translation Translation Uncoating->Translation Polyprotein Polyprotein Translation->Polyprotein Proteolytic Cleavage Proteolytic Cleavage Polyprotein->Proteolytic Cleavage Cleaved by 3Cpro & 2Apro Viral Proteins Viral Proteins Proteolytic Cleavage->Viral Proteins RNA Replication RNA Replication Viral Proteins->RNA Replication Assembly & Release Assembly & Release Viral Proteins->Assembly & Release RNA Replication->Assembly & Release Progeny Virions Progeny Virions Assembly & Release->Progeny Virions DC07090 DC07090 3C Protease 3C Protease DC07090->3C Protease Inhibits 3C Protease->Proteolytic Cleavage Mediates EV71 Virion EV71 Virion EV71 Virion->Viral Entry InVivo_Workflow_DC07090 cluster_setup Experimental Setup cluster_procedure In Vivo Procedure cluster_endpoints Endpoint Analysis Animal_Model Select Animal Model (e.g., Neonatal BALB/c) Grouping Randomize Mice into Treatment Groups Animal_Model->Grouping Virus_Stock Prepare EV71 Virus Stock Challenge Virus Challenge (i.p. or oral) Virus_Stock->Challenge Drug_Formulation Formulate DC07090 and Vehicle Control Treatment Administer DC07090 or Vehicle (Daily for 7-14 days) Drug_Formulation->Treatment Grouping->Challenge Challenge->Treatment Monitoring Daily Monitoring Treatment->Monitoring Survival Survival Rate Monitoring->Survival Clinical_Score Clinical Score Monitoring->Clinical_Score Body_Weight Body Weight Monitoring->Body_Weight Viral_Load Tissue Viral Load (qRT-PCR) Monitoring->Viral_Load Histology Histopathology Monitoring->Histology

References

An In-Depth Technical Guide on the Preclinical Profile of DC07090 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC07090 has been identified as a novel, non-peptidyl small molecule inhibitor of the 3C protease (3Cpro) of human enterovirus 71 (EV71), a primary causative agent of hand, foot, and mouth disease (HFMD).[1][2] This technical guide provides a comprehensive overview of the currently available preclinical data on DC07090, with a focus on its inhibitory activity and mechanism of action. It is important to note that as of this writing, detailed in vivo pharmacokinetic and bioavailability data for DC07090 dihydrochloride are not publicly available. One source suggests that in vivo studies are ongoing.[3]

Core Concepts: Mechanism of Action

DC07090 functions as a reversible and competitive inhibitor of the EV71 3C protease.[4][5] This viral enzyme is a cysteine protease crucial for the replication of enteroviruses. It cleaves the viral polyprotein into individual, functional proteins necessary for the assembly of new virus particles. By binding to the active site of the 3C protease, DC07090 blocks this cleavage process, thereby halting viral replication.[1] Molecular docking and simulation studies have been employed to understand the binding mode of DC07090 with the EV71 3C protease.[5]

Quantitative Preclinical Data

The inhibitory potency and in vitro safety profile of DC07090 have been characterized through various assays. The key quantitative data are summarized in the table below.

ParameterValue (µM)DescriptionSource
IC50 21.72 ± 0.95The half-maximal inhibitory concentration, representing the concentration of DC07090 required to inhibit 50% of the EV71 3C protease enzymatic activity in vitro.[2][4]
EC50 (EV71) 22.09 ± 1.07The half-maximal effective concentration, indicating the concentration of DC07090 required to inhibit 50% of EV71 replication in cell-based assays.[3][5]
EC50 (CVA16) 27.76 ± 0.88The half-maximal effective concentration against coxsackievirus A16, another common cause of HFMD.[5]
Ki 23.29 ± 12.08The inhibition constant, which is a measure of the binding affinity of DC07090 to the EV71 3C protease.[2][5]
CC50 > 200The 50% cytotoxic concentration, indicating that DC07090 does not show significant toxicity to host cells at concentrations well above its effective inhibitory concentrations.[3][5]

Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data presented above.

Enzymatic Inhibition Assay (IC50 and Ki Determination)
  • Principle: This assay quantifies the ability of an inhibitor to block the enzymatic activity of the purified target enzyme, in this case, the EV71 3C protease.

  • Methodology:

    • Recombinant EV71 3C protease is incubated with various concentrations of DC07090.

    • A specific fluorogenic substrate for the 3C protease is introduced to the reaction mixture.

    • The cleavage of the substrate by the enzyme results in the release of a fluorescent signal, which is monitored over time using a plate reader.

    • The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the enzyme activity against the inhibitor concentration.

    • The inhibition constant (Ki) is determined through kinetic studies, often by measuring the initial rates of reaction at different substrate and inhibitor concentrations.[1]

Cell-Based Antiviral Assay (EC50 Determination)
  • Principle: This assay measures the effectiveness of a compound in protecting host cells from the cytopathic effects (CPE) of viral infection.

  • Methodology:

    • Host cells (e.g., human rhabdomyosarcoma (RD) cells) are seeded in multi-well plates.

    • The cells are then treated with serial dilutions of DC07090.

    • Following treatment, the cells are infected with a known titer of EV71 or CVA16.

    • After an incubation period that allows for viral replication and subsequent cell death in untreated, infected controls, cell viability is assessed.

    • Commonly, the MTT assay is used, where a tetrazolium salt is converted to a colored formazan product by metabolically active (i.e., living) cells. The amount of formazan is proportional to the number of viable cells.

    • The EC50 value is calculated as the concentration of the compound that results in 50% protection of the cells from virus-induced death.[1]

Cytotoxicity Assay (CC50 Determination)
  • Principle: This assay evaluates the toxicity of a compound to host cells in the absence of viral infection.

  • Methodology:

    • Host cells are seeded in multi-well plates.

    • The cells are treated with a range of concentrations of DC07090.

    • After an incubation period, cell viability is measured using methods such as the MTT assay.

    • The CC50 value is the concentration of the compound that causes a 50% reduction in cell viability compared to untreated controls.[4]

Visualizations

Signaling Pathway of EV71 Inhibition

The following diagram illustrates the mechanism by which DC07090 inhibits the replication of Enterovirus 71.

EV71_Inhibition cluster_virus EV71 Life Cycle cluster_drug Drug Action Viral_Entry Viral Entry Viral_RNA_Release Viral RNA Release Viral_Entry->Viral_RNA_Release Polyprotein_Translation Polyprotein Translation Viral_RNA_Release->Polyprotein_Translation Polyprotein Viral Polyprotein Polyprotein_Translation->Polyprotein 3Cpro 3C Protease Polyprotein->3Cpro cleavage by Viral_Proteins Mature Viral Proteins 3Cpro->Viral_Proteins cleaves Viral_Replication Viral Replication & Assembly Viral_Proteins->Viral_Replication New_Virions New Virions Viral_Replication->New_Virions DC07090 DC07090 DC07090->3Cpro inhibits

Caption: Mechanism of EV71 replication inhibition by DC07090.

Experimental Workflow for Antiviral Activity Assessment

The logical flow of experiments to determine the in vitro efficacy of DC07090 is depicted below.

Antiviral_Workflow Start Start Enzyme_Assay Enzymatic Inhibition Assay (IC50, Ki) Start->Enzyme_Assay Cell_Culture Host Cell Culture (e.g., RD cells) Start->Cell_Culture Data_Analysis Data Analysis & Parameter Calculation Enzyme_Assay->Data_Analysis Antiviral_Assay Cell-Based Antiviral Assay (EC50) Cell_Culture->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50) Cell_Culture->Cytotoxicity_Assay Antiviral_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro evaluation of DC07090.

Conclusion and Future Directions

DC07090 is a promising inhibitor of the EV71 3C protease with demonstrated in vitro efficacy against both EV71 and CVA16.[5] Its low cytotoxicity in cell culture suggests a favorable preliminary safety profile.[3][5] However, the lack of publicly available data on its pharmacokinetics and bioavailability is a significant gap in its preclinical characterization. Future studies should focus on determining the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound in relevant animal models. This information is critical for assessing its potential as a therapeutic agent and for designing future clinical trials.

References

Synthesis and Purification of DC07090 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC07090 is a potent, non-peptidyl small molecule inhibitor of the Enterovirus 71 (EV71) 3C protease (3Cpro), a critical enzyme in the viral life cycle. As a reversible and competitive inhibitor, DC07090 represents a promising candidate for the development of antiviral therapeutics against EV71 and other picornaviruses.[1] This technical guide provides a comprehensive overview of the synthesis and purification of DC07090 dihydrochloride, along with its analytical characterization, biological activity, and mechanism of action. Detailed experimental protocols and quantitative data are presented to support researchers in the synthesis, handling, and evaluation of this compound.

Chemical Properties and Structure

DC07090 is chemically identified as 2-(4-chlorophenyl)-N-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methyl)acetamide. The presence of the pyridine moiety allows for the formation of a dihydrochloride salt, which can enhance its solubility and facilitate its use in biological assays.

Table 1: Physicochemical Properties of DC07090

PropertyValueReference
IUPAC Name 2-(4-chlorophenyl)-N-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methyl)acetamide
Molecular Formula C₁₆H₁₃ClN₄O₂
Molecular Weight 328.76 g/mol
CAS Number 879070-72-1

Synthesis of this compound

While a specific, detailed synthesis protocol for DC07090 is not publicly available, a plausible synthetic route can be devised based on established methods for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. The proposed synthesis involves a multi-step process, culminating in the formation of the dihydrochloride salt.

Proposed Synthetic Pathway

The synthesis of DC07090 can be logically approached by first constructing the central 1,3,4-oxadiazole ring bearing the pyridine substituent, followed by the introduction of the acetamide side chain.

Synthesis_Workflow cluster_0 Part 1: Synthesis of the Oxadiazole Core cluster_1 Part 2: Side Chain Attachment and Final Product A Nicotinic acid B Nicotinoyl hydrazide A->B Hydrazine hydrate C N'-(2-chloroacetyl)nicotinohydrazide B->C Chloroacetyl chloride D 2-(chloromethyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole C->D POCl3 (Cyclodehydration) F DC07090 (Free Base) D->F 2-(4-chlorophenyl)acetamide, NaH E 2-(4-chlorophenyl)acetamide G This compound F->G HCl in Ether

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of DC07090

Step 1: Synthesis of Nicotinoyl hydrazide Nicotinic acid is reacted with an excess of hydrazine hydrate under reflux conditions to yield nicotinoyl hydrazide.

Step 2: Synthesis of N'-(2-chloroacetyl)nicotinohydrazide Nicotinoyl hydrazide is treated with chloroacetyl chloride in a suitable solvent like dichloromethane at low temperature to form the diacylhydrazine intermediate.

Step 3: Synthesis of 2-(chloromethyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole The diacylhydrazine is subjected to cyclodehydration using a dehydrating agent such as phosphorus oxychloride (POCl₃) under reflux to form the 1,3,4-oxadiazole ring.[2][3]

Step 4: Synthesis of DC07090 (Free Base) The 2-(chloromethyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole intermediate is reacted with 2-(4-chlorophenyl)acetamide in the presence of a strong base like sodium hydride in an anhydrous aprotic solvent such as dimethylformamide (DMF) to yield the final product, DC07090, as a free base.

Experimental Protocol: Preparation of this compound

The free base of DC07090 is dissolved in a suitable organic solvent, such as anhydrous ethanol or a mixture of dichloromethane and methanol. A solution of hydrogen chloride in an organic solvent (e.g., 2M HCl in diethyl ether) is then added dropwise with stirring. The dihydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

Purification and Analytical Characterization

Purification of this compound is crucial to remove any unreacted starting materials, by-products, or impurities.

Purification Methods
  • Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent system. A common method involves dissolving the salt in a minimal amount of a polar solvent (e.g., ethanol, methanol) and then adding a less polar solvent (e.g., diethyl ether, ethyl acetate) to induce crystallization.

  • Column Chromatography: While less common for salts, if the free base is purified by silica gel column chromatography prior to salt formation, this can significantly improve the purity of the final product.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.

Table 2: Analytical Methods for this compound

TechniquePurposeExpected Results
HPLC (High-Performance Liquid Chromatography) Purity assessmentA single major peak corresponding to DC07090, with purity typically >95%.
LC-MS (Liquid Chromatography-Mass Spectrometry) Molecular weight confirmation and impurity identificationA molecular ion peak corresponding to the calculated mass of DC07090.
¹H NMR (Proton Nuclear Magnetic Resonance) Structural confirmationA spectrum consistent with the proposed structure of DC07090, showing characteristic peaks for the aromatic and aliphatic protons.
Elemental Analysis Elemental composition confirmationThe percentage of C, H, N, and Cl should match the theoretical values for the molecular formula of this compound.
Experimental Protocol: Purity and Identity Confirmation by HPLC and LC-MS
  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound. Dissolve the compound in a suitable solvent (e.g., DMSO, Methanol) to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Detection: UV detector at a suitable wavelength (e.g., 254 nm).

  • LC-MS Analysis:

    • Use similar LC conditions as above.

    • The outlet of the HPLC is connected to a mass spectrometer (e.g., ESI-QTOF).

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis: Confirm the presence of the expected molecular ion peak for DC07090.

Biological Activity and Mechanism of Action

DC07090 is a specific inhibitor of the EV71 3C protease, an enzyme essential for viral polyprotein processing and replication.

Mechanism of Action

DC07090 acts as a reversible and competitive inhibitor of the EV71 3C protease. By binding to the active site of the enzyme, it prevents the cleavage of the viral polyprotein into mature viral proteins, thereby blocking viral replication.

Signaling_Pathway cluster_EV71 EV71 Life Cycle cluster_Inhibition Polyprotein Viral Polyprotein Proteins Mature Viral Proteins Polyprotein->Proteins EV71 3C Protease (Cleavage) Replication Viral Replication Proteins->Replication DC07090 DC07090 EV71 3C Protease\n(Cleavage) EV71 3C Protease (Cleavage) DC07090->EV71 3C Protease\n(Cleavage) Inhibits

Caption: Inhibition of EV71 replication by DC07090.

Quantitative Biological Data

Table 3: In Vitro Activity of DC07090

ParameterValueTarget/Cell LineReference
IC₅₀ 21.72 ± 0.95 µMEV71 3C Protease
Kᵢ 23.29 ± 12.08 µMEV71 3C Protease
EC₅₀ (EV71) 22.09 ± 1.07 µMRD cells
EC₅₀ (CVA16) 27.76 ± 0.88 µMRD cells
CC₅₀ > 200 µMRD cells
Experimental Protocol: In Vitro EV71 3C Protease Inhibition Assay
  • Reagents: Recombinant EV71 3C protease, a fluorogenic peptide substrate, assay buffer, and DC07090 dissolved in DMSO.

  • Procedure:

    • Prepare serial dilutions of DC07090 in the assay buffer.

    • In a 96-well plate, add the 3C protease to each well.

    • Add the diluted DC07090 or DMSO (vehicle control) and incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence intensity at regular intervals using a plate reader.

  • Analysis: Calculate the rate of substrate cleavage for each concentration of DC07090. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Protocol: Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)
  • Materials: Human Rhabdomyosarcoma (RD) cells, Enterovirus 71 (EV71), cell culture media, DC07090, and a cell viability reagent (e.g., MTS).

  • Procedure:

    • Seed RD cells into 96-well plates and incubate overnight.

    • Prepare serial dilutions of DC07090 in assay medium.

    • Treat the cells with the diluted DC07090.

    • Infect the cells with EV71.

    • Incubate for 48-72 hours until cytopathic effect (CPE) is observed in the virus control wells.

    • Quantify cell viability using a cell viability reagent and measure the absorbance.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Plot the percentage of viability against the log concentration of DC07090 to determine the EC₅₀ value.

Conclusion

This technical guide provides a detailed framework for the synthesis, purification, and characterization of this compound. The proposed synthetic route, based on established chemical principles, offers a viable pathway for obtaining this promising antiviral compound. The provided analytical and biological assay protocols will aid researchers in the verification and further investigation of DC07090's therapeutic potential. Adherence to these methodologies will ensure the generation of high-purity material and reliable experimental data, facilitating the advancement of research and development efforts targeting EV71 and related viral infections.

References

Delving into DC07090: A Technical Guide to its Structure-Activity Relationship for Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SHANGHAI, China – December 8, 2025 – In the ongoing battle against viral diseases, the small molecule DC07090 has emerged as a promising scaffold for the development of novel antiviral therapies. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of DC07090, a potent inhibitor of the Enterovirus 71 (EV71) 3C protease (3Cpro), an enzyme critical for viral replication. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antiviral agents.

DC07090 was identified through a structure-based virtual screening as a non-peptidyl inhibitor of EV71 3Cpro.[1] It exhibits significant inhibitory potency with a half-maximal inhibitory concentration (IC50) of 21.72 ± 0.95 μM.[1] Further studies have demonstrated its antiviral activity in cell-based assays, inhibiting EV71 replication with a half-maximal effective concentration (EC50) of 22.09 ± 1.07 μM.[1] Importantly, DC07090 shows low cytotoxicity, with a 50% cytotoxic concentration (CC50) greater than 200 μM, indicating a favorable safety profile.[1]

Core Structure and Mechanism of Action

DC07090 is characterized by a central oxazole ring linked to a pyridine moiety and a substituted phenylacetamide group.[2] Enzyme kinetic studies have revealed that DC07090 acts as a reversible and competitive inhibitor of the EV71 3C protease, with an inhibition constant (Ki) of 23.29 ± 12.08 μM.[1] This competitive inhibition mechanism involves the molecule binding to the active site of the 3C protease, thereby preventing the cleavage of the viral polyprotein, a process essential for the maturation of viral proteins and subsequent viral replication.[2] The molecule has also shown inhibitory activity against the replication of coxsackievirus A16 (CVA16) with an EC50 value of 27.76 ± 0.88 μM.[1]

Structure-Activity Relationship (SAR) Studies

To explore the chemical space around the DC07090 scaffold and improve its potency, a series of 15 derivatives were designed, synthesized, and evaluated for their inhibitory activity against EV71 3Cpro.[1] The core structure of DC07090 and the key modification points are illustrated below.

DC07090_Scaffold cluster_core DC07090 Core Scaffold cluster_modifications Modification Points img R1 R1 (Phenyl Ring Substituents) R2 R2 (Linker Modification) R3 R3 (Pyridine Ring Analogues) Virtual_Screening_Workflow Compound_Library Compound Library Docking_Simulation Molecular Docking Simulation Compound_Library->Docking_Simulation Protein_Structure EV71 3Cpro Crystal Structure Protein_Structure->Docking_Simulation Scoring_Ranking Scoring and Ranking of Compounds Docking_Simulation->Scoring_Ranking Hit_Selection Selection of Top-Ranked Compounds for In Vitro Testing Scoring_Ranking->Hit_Selection Biological_Assay Enzyme Inhibition Assay Hit_Selection->Biological_Assay EV71_Inhibition_Pathway EV71_Entry EV71 Enters Host Cell Viral_RNA_Release Viral RNA is Released EV71_Entry->Viral_RNA_Release Polyprotein_Synthesis Viral Polyprotein Synthesis Viral_RNA_Release->Polyprotein_Synthesis Polyprotein_Cleavage Polyprotein Cleavage by 3Cpro Polyprotein_Synthesis->Polyprotein_Cleavage Viral_Proteins Mature Viral Proteins Polyprotein_Cleavage->Viral_Proteins Viral_Replication Viral Genome Replication & Assembly Viral_Proteins->Viral_Replication New_Virions New Virions Released Viral_Replication->New_Virions DC07090 DC07090 DC07090->Polyprotein_Cleavage Inhibits

References

Discovery of DC07090: A Structure-Based Virtual Screening Approach to Inhibit Enterovirus 71 3C Protease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide details the identification and characterization of DC07090, a novel, non-peptidyl small molecule inhibitor of the human enterovirus 71 (EV71) 3C protease (3Cpro). DC07090 was discovered through a meticulous structure-based virtual screening campaign and has been demonstrated to be a reversible and competitive inhibitor of this essential viral enzyme.[1][2][3] This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the logical framework of the discovery process.

Enterovirus 71 is a primary causative agent of hand, foot, and mouth disease (HFMD), which can lead to severe neurological complications and fatalities in pediatric populations.[4] The EV71 3C protease is a critical enzyme in the viral life cycle, responsible for cleaving the viral polyprotein into mature, functional proteins.[4] Its essential role makes it an attractive target for the development of antiviral therapeutics.[1]

Data Presentation

The inhibitory potency and cytotoxic profile of DC07090 have been quantified through a series of in vitro and cell-based assays. The key quantitative data are summarized in the tables below for clear comparison.

Table 1: In Vitro Inhibitory Activity of DC07090 against Enterovirus 71 3C Protease [5]

ParameterValue (µM)Notes
IC5021.72 ± 0.95Half-maximal inhibitory concentration against purified EV71 3Cpro.[5]
Ki23.29 ± 12.08Inhibition constant, indicating a reversible and competitive mode of inhibition.[5]

Table 2: Antiviral and Cytotoxic Activity of DC07090 [5]

ParameterVirus/Cell LineValue (µM)Selectivity Index (SI)
EC50Enterovirus 71 (EV71)22.09 ± 1.07> 9.05
EC50Coxsackievirus A16 (CVA16)27.76 ± 0.88> 7.20
CC50Human Rhabdomyosarcoma (RD) cells> 200N/A

EC50 (Half-maximal effective concentration) is the concentration of the compound that inhibits 50% of the viral cytopathic effect in cell culture.[5] CC50 (Half-maximal cytotoxic concentration) is the concentration of the compound that reduces the viability of uninfected cells by 50%.[5] Selectivity Index (SI) is the ratio of CC50 to EC50 and indicates the therapeutic window of the compound.[5]

Experimental Protocols

The characterization of DC07090 involved several key experiments. The detailed methodologies for these assays are provided below.

1. Structure-Based Virtual Screening

The identification of DC07090 was accomplished using a docking-based virtual screening approach.[3] This computational technique involves screening large libraries of chemical compounds against the three-dimensional structure of the target protein to identify potential inhibitors.[6]

  • Protein Preparation: The crystal structure of EV71 3C protease was obtained from the Protein Data Bank. The structure was prepared by removing water molecules and any co-crystallized ligands, adding polar hydrogens, and assigning Gasteiger charges.[7]

  • Ligand Library Preparation: A large chemical compound library was prepared. The three-dimensional structures of the compounds were generated and optimized.[7]

  • Molecular Docking: Molecular docking simulations were performed using software such as AutoDock Vina.[7][8] A grid box was defined to encompass the active site of the 3C protease, including the catalytic triad residues.[7]

  • Candidate Selection: Compounds were ranked based on their predicted binding affinities. A subset of compounds with the most favorable docking scores was selected for experimental validation.[1]

2. Biochemical Protease Inhibition Assay (FRET-based)

This in vitro assay directly measures the ability of DC07090 to inhibit the enzymatic activity of purified EV71 3C protease.[9] The assay relies on the cleavage of a fluorogenic peptide substrate.[10]

  • Principle: A peptide substrate containing a sequence recognized by the 3C protease is flanked by a fluorophore and a quencher. In the intact state, fluorescence is quenched. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[10]

  • Methodology:

    • Recombinant EV71 3C protease is incubated with varying concentrations of DC07090 in an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2 mM DTT).[9]

    • A fluorogenic substrate is added to initiate the enzymatic reaction.[3]

    • The increase in fluorescence is monitored over time using a fluorescence plate reader.[3][9]

    • The initial reaction velocities are calculated from the linear portion of the kinetic curves.[10]

    • The percent inhibition is plotted against the logarithm of the DC07090 concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.[10]

3. Cell-Based Antiviral Assay (Cytopathic Effect Inhibition Assay)

This assay determines the concentration of DC07090 required to protect host cells from virus-induced cell death (cytopathic effect, CPE).[9][11]

  • Principle: The ability of a compound to inhibit viral replication in a cellular context is assessed by measuring the viability of host cells after viral infection.[3]

  • Methodology:

    • Host cells, such as Human Rhabdomyosarcoma (RD) cells, are seeded in 96-well plates and allowed to adhere.[9][11]

    • The cells are treated with serial dilutions of DC07090.[3]

    • The cells are then infected with a known titer of EV71.[3]

    • After an incubation period (e.g., 48-72 hours), cell viability is assessed using a method such as the MTT or MTS assay.[3][11]

    • The EC50 value, the concentration of the compound that protects 50% of the cells from the viral-induced CPE, is calculated.[3]

4. Cytotoxicity Assay (MTT/MTS Assay)

This assay is used to evaluate the toxicity of the compound on the host cells.[4][12]

  • Principle: The metabolic activity of viable cells is measured, which serves as an indicator of cell viability.

  • Methodology:

    • Host cells are seeded in a 96-well plate.[12]

    • The cells are treated with serial dilutions of DC07090.[11]

    • The plate is incubated for the same duration as the antiviral assays.[11]

    • A reagent such as MTT or MTS is added to each well, and the plate is incubated to allow for the conversion of the reagent into a colored product by metabolically active cells.[12]

    • The absorbance is measured using a microplate reader, and the CC50 value is determined.[12]

Visualizations

Diagram 1: Workflow for the Identification of DC07090 through Virtual Screening

G cluster_0 Computational Phase cluster_1 Experimental Phase A 3D Structure of EV71 3C Protease C Molecular Docking A->C B Compound Library B->C D Ranking by Binding Affinity C->D E Selection of Top Candidates D->E F In Vitro Biochemical Assay (FRET) E->F G Identification of 'Hits' F->G H Cell-Based Antiviral Assay G->H I Identification of DC07090 H->I

Caption: Workflow for the identification of DC07090 through virtual screening.

Diagram 2: Mechanism of Action of DC07090 in Inhibiting EV71 Replication

G cluster_0 EV71 Life Cycle A EV71 RNA Genome B Translation into Polyprotein A->B C Polyprotein Cleavage by 3C Protease B->C D Mature Viral Proteins C->D E Viral Replication D->E F DC07090 F->C G Inhibition

Caption: Mechanism of action of DC07090 in inhibiting EV71 replication.

Diagram 3: Competitive Inhibition of EV71 3C Protease by DC07090

G cluster_reaction Productive Reaction cluster_inhibition Inhibitory Binding E EV71 3C Protease (Enzyme) ES Enzyme-Substrate Complex E->ES EI Enzyme-Inhibitor Complex (Inactive) E->EI S Viral Polyprotein (Substrate) S->ES I DC07090 (Inhibitor) I->EI P Cleaved Viral Proteins (Products) ES->P ES->P

Caption: Mechanism of competitive inhibition of EV71 3Cpro by DC07090.

References

An In-Depth Technical Guide to DC07090: A Novel Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of DC07090, a novel, non-peptidyl small molecule inhibitor targeting the 3C protease of human enterovirus 71 (EV71). This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Structure

DC07090 is a reversible and competitive inhibitor of the EV71 3C protease (3Cpro), an enzyme crucial for the viral life cycle of enteroviruses.[1][2][3] Chemically, it is characterized by the presence of oxazole and pyridine moieties.[1]

Property Value
IUPAC Name 2-(4-chlorophenyl)-N-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methyl)acetamide
Molecular Formula C16H13ClN4O2
Molecular Weight 328.76 g/mol
CAS Number 879070-72-1

Quantitative Data Summary

The inhibitory activity and cytotoxicity of DC07090 have been evaluated through various in vitro and cell-based assays. The key quantitative data are summarized below.

Table 1: In Vitro Inhibitory Activity of DC07090 against Enterovirus 71 3C Protease

Parameter Value (µM) Notes
IC50 21.72 ± 0.95Half-maximal inhibitory concentration against purified EV71 3Cpro.[2][3][4]
Ki 23.29 ± 12.08Inhibition constant, indicating a reversible and competitive mode of inhibition.[1][2][3][4]

Table 2: Antiviral Activity and Cytotoxicity of DC07090

Parameter Virus/Cell Line Value (µM) Selectivity Index (SI)
EC50 Enterovirus 71 (EV71)22.09 ± 1.07> 9.05
EC50 Coxsackievirus A16 (CVA16)27.76 ± 0.88> 7.20
CC50 Human Rhabdomyosarcoma (RD) cells> 200N/A
  • EC50 (Half-maximal effective concentration): The concentration of the compound that inhibits 50% of the viral cytopathic effect in cell culture.[2][3]

  • CC50 (Half-maximal cytotoxic concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%.[3][4]

  • Selectivity Index (SI): The ratio of CC50 to EC50, which indicates the therapeutic window of the compound.[3]

Mechanism of Action

DC07090 functions as an antiviral agent by specifically targeting and inhibiting the EV71 3C protease. This cysteine protease is essential for viral replication as it cleaves the viral polyprotein into mature, functional proteins.[1][5] By competitively binding to the active site of the 3C protease, DC07090 blocks this cleavage process, thereby halting the viral life cycle.[1][3] Furthermore, the EV71 3C protease is known to disrupt the host's innate immune response by cleaving key cellular proteins; inhibition by DC07090 can help restore these antiviral defenses.[3][6]

EV71_Lifecycle_Inhibition Entry Viral Entry Translation Polyprotein Translation Entry->Translation Polyprotein Viral Polyprotein Translation->Polyprotein Cleavage Polyprotein Cleavage Polyprotein->Cleavage Proteins Mature Viral Proteins Cleavage->Proteins Mediated by Protease EV71 3C Protease Protease->Cleavage Replication Viral RNA Replication Proteins->Replication Assembly Virion Assembly & Release Replication->Assembly DC07090 DC07090 Inhibition DC07090->Inhibition Inhibition->Protease

EV71 Life Cycle and the Target of DC07090.

Experimental Protocols

The following sections outline the methodologies for key experiments used in the characterization of DC07090.

The identification of DC07090 was accomplished through a docking-based virtual screening approach.[1][4] This computational method involves screening large libraries of chemical compounds against the 3D structure of a target protein to identify potential inhibitors.[4]

Virtual_Screening_Workflow Lib Compound Library (e.g., PubChem) Docking Molecular Docking (e.g., AutoDock Vina) Lib->Docking Target Target Structure (EV71 3Cpro, PDB: 3OSY) Target->Docking Scoring Scoring & Ranking (Binding Energy) Docking->Scoring Selection Hit Selection (Top Candidates) Scoring->Selection Assay In Vitro & Cell-Based Assays Selection->Assay

Workflow for the identification of DC07090.
  • Principle: This assay measures the enzymatic activity of the 3C protease in the presence and absence of the inhibitor. The activity is monitored by the cleavage of a fluorogenic substrate.[1][7]

  • Methodology:

    • Recombinant EV71 3C protease is incubated with varying concentrations of DC07090 (typically in a 96-well plate). A vehicle control (DMSO) is also included.[6]

    • A specific fluorogenic peptide substrate for the 3C protease is added to initiate the reaction.[7]

    • The fluorescence intensity is measured over time using a plate reader.[1]

    • The rate of substrate cleavage is calculated, and the percentage of inhibition is plotted against the inhibitor concentration to determine the IC50 value using a dose-response curve.[6]

  • Principle: This assay, also known as a cytopathic effect (CPE) inhibition assay, measures the ability of the compound to protect host cells from virus-induced cell death.[1]

  • Methodology:

    • Host cells (e.g., human rhabdomyosarcoma (RD) cells) are seeded in microtiter plates.[1]

    • The cells are treated with serial dilutions of DC07090.[1]

    • The treated cells are then infected with a known titer of EV71 or CVA16.[1]

    • After an incubation period sufficient for the virus to cause a cytopathic effect in control wells, cell viability is assessed using a method such as the MTT assay.[1]

    • The EC50 value is calculated as the concentration of DC07090 that protects 50% of the cells from viral-induced death.[1]

  • Principle: This assay measures the toxicity of the compound to host cells in the absence of viral infection.[3]

  • Methodology:

    • Host cells (e.g., RD cells) are seeded in microtiter plates.

    • The cells are treated with the same serial dilutions of DC07090 used in the antiviral assay.

    • After an incubation period equivalent to the antiviral assay, cell viability is measured (e.g., via MTT assay).

    • The CC50 value is the concentration of the compound that reduces the viability of uninfected cells by 50%.[3]

  • Principle: To determine the mechanism of inhibition and the inhibition constant (Ki), enzyme activity is measured across a matrix of varying substrate and inhibitor concentrations.[7]

  • Methodology:

    • Several fixed concentrations of DC07090 are prepared (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki).[7]

    • For each inhibitor concentration, a series of reactions is set up with varying substrate concentrations.[7]

    • The reaction rates are measured as described in the IC50 determination protocol.

    • The data are then plotted using methods such as Lineweaver-Burk or Dixon plots to determine the mode of inhibition (e.g., competitive, non-competitive) and to calculate the Ki value. DC07090 has been characterized as a reversible and competitive inhibitor.[7]

Assay_Workflow start Start prep_inhibitor Prepare Serial Dilutions of DC07090 start->prep_inhibitor incubate Incubate 3C Protease with DC07090 prep_inhibitor->incubate add_substrate Add Fluorogenic Substrate to Initiate Reaction incubate->add_substrate measure Measure Fluorescence Kinetics add_substrate->measure analyze Calculate Reaction Rates & % Inhibition measure->analyze end Determine IC50/Ki analyze->end

General workflow for in vitro enzyme inhibition assays.

Conclusion

DC07090 is a promising non-peptidyl small molecule inhibitor of the EV71 3C protease.[2] Its well-characterized mechanism of action as a reversible and competitive inhibitor, combined with favorable in vitro antiviral activity against both EV71 and CVA16 and low cytotoxicity, makes it a strong candidate for further preclinical development.[1][2] The detailed experimental protocols and structural information provided in this guide serve as a valuable resource for researchers working on the development of novel antiviral therapies against enteroviral infections.

References

DC07090 as a Reversible and Competitive Inhibitor of EV71 3Cpro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterovirus 71 (EV71), a member of the Picornaviridae family, is a primary causative agent of Hand, Foot, and Mouth Disease (HFMD), particularly affecting infants and young children.[1][2] While often a mild and self-limiting illness, EV71 infection can lead to severe neurological complications, including brainstem encephalitis and acute flaccid paralysis, posing a significant public health threat.[1][3] The EV71 genome is a single-stranded, positive-sense RNA that is translated into a large polyprotein. This polyprotein must be cleaved into individual structural and non-structural proteins for viral replication to occur.[4][5]

A key enzyme in this process is the viral 3C protease (3Cpro), a cysteine protease responsible for the majority of these cleavages.[4][6] The essential role of 3Cpro in the viral life cycle makes it an attractive and extensively studied target for the development of antiviral drugs.[7][8] DC07090 is a novel, non-peptidyl small molecule identified through structure-based virtual screening as a potent inhibitor of EV71 3Cpro.[1][2][4] This technical guide provides an in-depth overview of DC07090, focusing on its mechanism of action, inhibitory kinetics, and the experimental protocols used for its characterization.

Mechanism of Action

DC07090 functions as a reversible and competitive inhibitor of the EV71 3C protease.[4][9][10]

  • Reversible Inhibition: The binding of DC07090 to the 3Cpro active site occurs through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions.[9] This means the inhibitor-enzyme complex can dissociate, and the inhibition is concentration-dependent. This characteristic may contribute to a more favorable safety profile compared to irreversible covalent inhibitors.[9]

  • Competitive Inhibition: DC07090 directly competes with the native viral polyprotein substrate for binding to the catalytic active site of the 3C protease.[7][9] By occupying this site, DC07090 effectively prevents the cleavage of the polyprotein, thereby halting the viral replication cascade.[4][7]

cluster_0 Normal Viral Replication cluster_1 Inhibition by DC07090 Polyprotein Viral Polyprotein EV71_3Cpro EV71 3Cpro (Active Site) Polyprotein->EV71_3Cpro Binds to Active Site Proteins Mature Viral Proteins EV71_3Cpro->Proteins Cleavage Replication Viral Replication Proteins->Replication DC07090 DC07090 EV71_3Cpro_Inhibited EV71 3Cpro (Active Site Blocked) DC07090->EV71_3Cpro_Inhibited Competitively Binds Blocked Cleavage Blocked EV71_3Cpro_Inhibited->Blocked NoReplication No Viral Replication Blocked->NoReplication Polyprotein2 Viral Polyprotein Polyprotein2->EV71_3Cpro_Inhibited Binding Prevented

Caption: Mechanism of DC07090 as a competitive inhibitor of EV71 3Cpro.

Data Presentation: Inhibitory Activity of DC07090

The biological activity of DC07090 has been quantified through a series of in vitro enzymatic and cell-based assays. The key parameters are summarized below.

ParameterDescriptionValue (µM)Target / Cell LineReference(s)
IC₅₀ Half-maximal inhibitory concentration against the enzyme.21.72 ± 0.95EV71 3C Protease[4][10][11]
Kᵢ Inhibition constant, indicating binding affinity to the enzyme.23.29 ± 12.08EV71 3C Protease[4][7][10]
EC₅₀ Half-maximal effective concentration in inhibiting viral replication.22.09 ± 1.07Enterovirus 71 (in RD cells)[4][7][11]
EC₅₀ Half-maximal effective concentration in inhibiting viral replication.27.76 ± 0.88Coxsackievirus A16 (in RD cells)[4][7]
CC₅₀ 50% cytotoxic concentration in host cells.> 200Host Cells (e.g., RD cells)[1][4][10][11]
SI Selectivity Index (CC₅₀ / EC₅₀), indicating the therapeutic window.> 9.05Enterovirus 71[11][12]

Experimental Protocols

The following sections detail the standardized methodologies for evaluating the inhibitory properties of DC07090.

EV71 3C Protease Inhibition Assay (FRET-based)

This in vitro assay directly measures the ability of DC07090 to inhibit the enzymatic activity of purified EV71 3Cpro using a Fluorescence Resonance Energy Transfer (FRET) substrate.[13]

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of DC07090 against recombinant EV71 3C protease.[4]

  • Materials:

    • Enzyme: Recombinant, purified EV71 3C protease.[4]

    • FRET Substrate: Fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans or NMA-IEALFQGPPK(DNP)FR).[7][9]

    • Inhibitor: DC07090 dissolved in DMSO.[4]

    • Assay Buffer: 50 mM HEPES (pH 7.5), 100-150 mM NaCl, 1 mM EDTA, 2-10 mM DTT.[4][7][9]

    • Assay Plates: Black, 96-well or 384-well microplates.[4]

    • Instrument: Fluorescence plate reader.[7]

  • Procedure:

    • Prepare serial dilutions of DC07090 in assay buffer. The final DMSO concentration should be kept constant (e.g., <1-2%).[13]

    • In the microplate wells, add the diluted DC07090 or DMSO (for controls) to the recombinant EV71 3Cpro.[7]

    • Incubate the enzyme-inhibitor mixture for 15-30 minutes at room temperature or 30°C.[4][7]

    • Initiate the enzymatic reaction by adding the FRET substrate to each well.[13]

    • Immediately measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) using a fluorescence plate reader.[7][13]

    • Calculate the initial reaction velocity (rate) from the linear phase of the fluorescence curve for each concentration.[13]

    • Determine the percentage of inhibition for each DC07090 concentration relative to the DMSO control.[9]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[9][13]

Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)

This assay determines the concentration of DC07090 required to protect host cells from virus-induced cell death, known as the cytopathic effect (CPE).[4]

  • Objective: To determine the half-maximal effective concentration (EC₅₀) of DC07090 against EV71 replication in a cellular environment.[4]

  • Materials:

    • Cells: Human Rhabdomyosarcoma (RD) or Vero cells.[4]

    • Virus: Enterovirus 71 (EV71) stock with a known titer.[4]

    • Media: DMEM with 10% FBS (for cell growth) and DMEM with 2% FBS (for the assay).[4]

    • Compound: DC07090 dissolved in DMSO.[4]

    • Assay Plates: 96-well, flat-bottom tissue culture plates.[4]

    • Staining Reagent: Crystal violet solution (0.5% crystal violet in 20% methanol).[14]

  • Procedure:

    • Seed RD cells into 96-well plates (e.g., 2 x 10⁴ cells/well) and incubate overnight to form a confluent monolayer.[9][14]

    • Prepare serial dilutions of DC07090 in assay medium (DMEM + 2% FBS).[4]

    • Remove the growth medium from the cells. Add the diluted compound solutions to the appropriate wells.[9]

    • Infect the cells with EV71 at a specific multiplicity of infection (MOI), for example, 0.01. Include uninfected (cell control) and virus-infected untreated (virus control) wells.[9][14]

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until 80-90% CPE is observed in the virus control wells.[9][14]

    • Remove the medium, wash the cells with PBS, and stain the remaining viable cells with crystal violet solution for 20 minutes.[14]

    • Wash away excess stain with water and allow the plates to dry.[14]

    • Solubilize the stain by adding methanol to each well and measure the absorbance at 570 nm.[14]

    • Calculate the percentage of cell protection and plot it against the log concentration of DC07090 to determine the EC₅₀ value using non-linear regression.[4][14]

Cytotoxicity Assay (MTT/MTS Assay)

This assay is crucial for evaluating the safety profile of the compound by determining the concentration that is toxic to the host cells.

  • Objective: To determine the 50% cytotoxic concentration (CC₅₀) of DC07090 on the host cell line used in the antiviral assay.[11]

  • Materials:

    • Cells: RD cells (or other relevant host cells).[11]

    • Media: Complete culture medium (e.g., DMEM + 10% FBS).[11]

    • Compound: DC07090 dissolved in DMSO.[4]

    • Assay Plates: 96-well tissue culture plates.[11]

    • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS solution.[4][11]

    • Solubilization Solution: DMSO or 20% SDS in 50% dimethylformamide (for MTT).[11]

  • Procedure:

    • Seed cells into 96-well plates at a density of 1 x 10⁴ to 2 x 10⁴ cells/well and incubate overnight.[4]

    • Remove the medium and add fresh medium containing serial dilutions of DC07090. Include untreated cell controls.[11]

    • Incubate the plates for a period corresponding to the antiviral assay (e.g., 48-72 hours).[12][14]

    • Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the reagent to a colored formazan product.[9][12]

    • If using MTT, remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9]

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[9][11]

    • Calculate the percentage of cell viability relative to the untreated control and plot against the log concentration of DC07090 to determine the CC₅₀ value.[9]

Mandatory Visualizations

VS Structure-Based Virtual Screening Assay1 In Vitro Enzymatic Assay (FRET) VS->Assay1 Assay2 Cell-Based Antiviral Assay (CPE Inhibition) VS->Assay2 Assay3 Cytotoxicity Assay (MTT / MTS) VS->Assay3 IC50 Determine IC50 (Potency) Assay1->IC50 EC50 Determine EC50 (Efficacy) Assay2->EC50 CC50 Determine CC50 (Toxicity) Assay3->CC50 SI Calculate Selectivity Index (SI) EC50->SI CC50->SI

Caption: General experimental workflow for the evaluation of DC07090.

Entry 1. Virus Entry (Endocytosis) Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Translation Uncoating->Translation Polyprotein Viral Polyprotein Translation->Polyprotein Cleavage 4. Polyprotein Cleavage Polyprotein->Cleavage EV71 3Cpro Replication 5. Genome Replication Cleavage->Replication Assembly 6. Assembly & Release Replication->Assembly Inhibitor DC07090 Inhibitor->Cleavage INHIBITS

Caption: The EV71 replication cycle and the inhibitory target of DC07090.

Conclusion

DC07090 is a confirmed reversible and competitive inhibitor of the EV71 3C protease.[4][9] It demonstrates moderate potency in enzymatic assays (IC₅₀ ≈ 21.7 µM) and comparable efficacy in cell-based antiviral assays (EC₅₀ ≈ 22.1 µM).[4][11] A key feature of DC07090 is its low cytotoxicity (CC₅₀ > 200 µM), which results in a favorable selectivity index and suggests a wide therapeutic window.[11][12] The detailed protocols provided herein offer a standardized framework for the continued evaluation of DC07090 and other novel antiviral candidates. Further optimization of this non-peptidyl scaffold could lead to the development of more potent and safe therapeutics for the treatment of EV71 and other enteroviral infections.[2][9]

References

Antiviral Spectrum of DC07090 Against Picornaviruses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC07090 is a novel, non-peptidyl small molecule that has been identified as a potent inhibitor of the 3C protease (3Cpro) of picornaviruses.[1][2] This viral enzyme is essential for the cleavage of the viral polyprotein into functional proteins, a critical step in the replication cycle of these viruses.[2][3] By targeting this crucial process, DC07090 presents a promising avenue for the development of antiviral therapeutics against diseases caused by picornaviruses.[1][4] This technical guide provides a comprehensive overview of the known antiviral spectrum of DC07090, detailed experimental protocols for its evaluation, and a summary of its mechanism of action.

Antiviral Spectrum of DC07090

Based on currently available research, the documented antiviral activity of DC07090 is primarily focused on members of the Enterovirus genus within the Picornaviridae family. Specifically, its efficacy has been demonstrated against Enterovirus 71 (EV71) and Coxsackievirus A16 (CVA16), both of which are major causative agents of Hand, Foot, and Mouth Disease (HFMD).[1][4]

While the shared mechanism of 3C protease inhibition suggests a potential for broader activity against other picornaviruses, extensive studies documenting its effects on other significant pathogens such as rhinoviruses, polioviruses, or other coxsackievirus serotypes are not yet available in the public domain.

Quantitative Antiviral Activity

The antiviral efficacy of DC07090 has been quantified through various in vitro assays. The key parameters are summarized in the table below. The half-maximal effective concentration (EC50) represents the concentration of the compound that inhibits 50% of the viral cytopathic effect, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in the viability of host cells.[5] The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides an indication of the therapeutic window of the compound.[5]

ParameterVirus/TargetValue (µM)Cell LineReference
EC50 Enterovirus 71 (EV71)22.09 ± 1.07Not specified[1][4]
EC50 Coxsackievirus A16 (CVA16)27.76 ± 0.88Not specified[1][4]
CC50 Host Cells> 200Not specified[1][4]
IC50 EV71 3C Protease21.72 ± 0.95N/A (Enzymatic)[1][2]
Ki EV71 3C Protease23.29 ± 12.08N/A (Enzymatic)[1][2]

Mechanism of Action

DC07090 functions as a reversible and competitive inhibitor of the EV71 3C protease.[1][2][5] The 3C protease is a chymotrypsin-like cysteine protease that is responsible for the majority of proteolytic cleavages of the viral polyprotein.[5] By binding to the active site of the 3C protease, DC07090 blocks its enzymatic activity, thereby preventing the maturation of viral proteins and halting the replication process.[1][2]

cluster_virus Viral Replication Cycle cluster_drug DC07090 Inhibition Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation Structural Proteins Structural Proteins Polyprotein->Structural Proteins Cleavage Non-structural Proteins Non-structural Proteins Polyprotein->Non-structural Proteins Cleavage New Virions New Virions Structural Proteins->New Virions Assembly Non-structural Proteins->Viral RNA Replication DC07090 DC07090 EV71 3C Protease EV71 3C Protease DC07090->EV71 3C Protease Binds to EV71 3C Protease->Inhibition Inhibits cleavage

Mechanism of DC07090 action on picornavirus replication.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antiviral activity of DC07090.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of DC07090 that is toxic to the host cells.[3]

Materials:

  • 96-well plates

  • Host cells (e.g., RD cells, Vero cells)[6]

  • Complete culture medium (e.g., DMEM with 10% FBS)[1]

  • DC07090 stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO)[3]

  • Microplate reader

Procedure:

  • Seed 96-well plates with host cells at a density of 5 x 10^4 cells/well and incubate overnight.[3]

  • Prepare serial dilutions of DC07090 in culture medium.

  • Remove the old medium and add 100 µL of the different concentrations of DC07090 to the wells. Include untreated cells as a control.[3]

  • Incubate the plates for 24-48 hours, corresponding to the duration of the antiviral assay.[3]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Calculate cell viability as a percentage of the untreated control to determine the CC50 value.[3]

Antiviral Activity Assay (CPE Inhibition Assay)

This assay measures the ability of DC07090 to protect cells from the virus-induced cytopathic effect (CPE).[1]

Materials:

  • 96-well plates

  • Confluent monolayer of host cells (e.g., RD cells)[1]

  • Virus stock (e.g., EV71, CVA16)[1]

  • Assay medium (e.g., DMEM with 2% FBS)[1]

  • DC07090 stock solution

  • Crystal Violet staining solution[6]

Procedure:

  • Seed 96-well plates with host cells and grow to confluence.[6]

  • Prepare serial dilutions of DC07090 in assay medium.

  • Remove the growth medium and infect the cells with the virus at a specific Multiplicity of Infection (MOI).[7]

  • Immediately after infection, add the diluted DC07090 to the corresponding wells.[6]

  • Incubate the plates at 37°C until >90% CPE is observed in the virus control wells (typically 48-72 hours).[7]

  • Wash the cells with PBS and stain with Crystal Violet solution.[6]

  • Visually assess the protection against CPE or quantify by solubilizing the stain and measuring absorbance.

  • Calculate the EC50 value from the dose-response curve.

Plaque Reduction Assay

This assay quantifies the inhibition of virus replication by measuring the reduction in the number of viral plaques.[3]

Materials:

  • 6-well plates

  • Confluent monolayer of host cells[3]

  • Virus stock of known titer (PFU/mL)[3]

  • DC07090 stock solution

  • Serum-free medium[3]

  • Overlay medium (e.g., 2x MEM with 2% agarose)[3]

  • Crystal violet staining solution[3]

Procedure:

  • Seed 6-well plates with host cells and grow to a confluent monolayer.[3]

  • Pre-treat the cells with different concentrations of DC07090 for 1-2 hours.[3]

  • Infect the cells with the virus at an MOI that produces 50-100 plaques per well.[3]

  • After a 1-hour adsorption period, remove the virus inoculum and wash the cells.[3]

  • Add the overlay medium containing the respective concentrations of DC07090.[3]

  • Incubate at 37°C until plaques are visible (typically 2-4 days).[3]

  • Fix the cells with 10% formaldehyde and stain with crystal violet.[3]

  • Count the number of plaques and calculate the percentage of plaque reduction compared to the untreated control to determine the EC50 value.[3]

EV71 3C Protease Inhibition Assay

This biochemical assay directly measures the inhibitory effect of DC07090 on the enzymatic activity of the 3C protease.[1][2]

Materials:

  • Recombinant, purified EV71 3C protease[1]

  • Fluorogenic peptide substrate[2]

  • DC07090 stock solution

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 2 mM DTT)[2]

  • 96-well black microplates[2]

  • Fluorescence plate reader[2]

Procedure:

  • Prepare serial dilutions of DC07090 in the assay buffer.[2]

  • In a 96-well plate, add the EV71 3C protease to each well.[2]

  • Add the diluted DC07090 to the wells and incubate at 30°C for 2 hours.[2]

  • Initiate the reaction by adding the fluorogenic peptide substrate.[2]

  • Immediately measure the fluorescence intensity at regular intervals.[2]

  • Calculate the initial velocity of the reaction and determine the IC50 value from the dose-inhibition curve.

cluster_workflow Antiviral Evaluation Workflow Start Start Cytotoxicity Assay Cytotoxicity Assay Start->Cytotoxicity Assay Determine CC50 Antiviral Assay Antiviral Assay Start->Antiviral Assay Determine EC50 Enzymatic Assay Enzymatic Assay Start->Enzymatic Assay Determine IC50/Ki Data Analysis Data Analysis Cytotoxicity Assay->Data Analysis Plaque Reduction Assay Plaque Reduction Assay Antiviral Assay->Plaque Reduction Assay Confirm EC50 Plaque Reduction Assay->Data Analysis Enzymatic Assay->Data Analysis End End Data Analysis->End Assess Therapeutic Potential

General workflow for evaluating the antiviral properties of DC07090.

Conclusion

DC07090 is a promising antiviral candidate with demonstrated in vitro activity against the picornaviruses EV71 and CVA16. Its mechanism of action, targeting the essential viral 3C protease, provides a strong rationale for its further development. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers in the field of antiviral drug discovery. Future studies are warranted to explore the broader antiviral spectrum of DC07090 against other picornaviruses and to evaluate its in vivo efficacy and safety.

References

In Vivo Efficacy of DC07090 in a Murine Model of Enterovirus 71 Infection: A Technical Assessment and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a thorough review of published scientific literature reveals no specific studies detailing the in vivo efficacy of the compound DC07090 in any murine model of Enterovirus 71 (EV71) infection. This technical guide therefore summarizes the available in vitro data for DC07090, outlines the established murine models used for EV71 research, and provides a comprehensive, generalized protocol for how such in vivo efficacy studies are typically designed and conducted. This document is intended to serve as a foundational resource for researchers considering the preclinical development of DC07090 or similar antiviral candidates.

Enterovirus 71 is a non-enveloped, single-stranded RNA virus and a primary causative agent of hand, foot, and mouth disease (HFMD), predominantly affecting infants and young children.[1] While often self-limiting, EV71 can cause severe neurological complications, including brainstem encephalitis, acute flacid paralysis, and fatal cardiopulmonary failure.[1][2] The viral 3C protease (3Cpro) is a critical enzyme that processes the viral polyprotein, making it an essential target for antiviral drug development.[3][4] DC07090 was identified through structure-based virtual screening as a novel, non-peptidyl small molecule inhibitor of EV71 3Cpro.[4][5]

In Vitro Efficacy and Mechanism of Action of DC07090

DC07090 has been characterized as a reversible and competitive inhibitor of the EV71 3C protease.[3][5] Its inhibitory activity has been quantified in both enzymatic and cell-based assays, demonstrating moderate potency and low cytotoxicity.

Table 1: In Vitro Activity of DC07090 against Enterovirus 71

Parameter Value (µM) Description Source
IC₅₀ 21.72 ± 0.95 The half-maximal inhibitory concentration against the enzymatic activity of recombinant EV71 3C protease. [4][5]
EC₅₀ 22.09 ± 1.07 The half-maximal effective concentration required to inhibit 50% of EV71 replication in cell-based assays. [4][5]
Kᵢ 23.29 ± 12.08 The inhibition constant, reflecting the binding affinity of DC07090 to the EV71 3C protease. [4][5]

| CC₅₀ | > 200 | The 50% cytotoxic concentration, indicating a lack of significant toxicity to host cells at effective concentrations. |[4][5] |

By inhibiting the 3C protease, DC07090 blocks the cleavage of the viral polyprotein into functional proteins, thereby halting the viral replication cycle.[3] The 3C protease also targets host proteins to disrupt innate immune responses, suggesting that its inhibition may have dual benefits.[3]

Experimental Protocols: In Vitro Assays

1. EV71 3C Protease Inhibition Assay:

  • Objective: To quantify the direct inhibitory effect of a compound on the enzymatic activity of EV71 3Cpro.

  • Methodology:

    • Recombinant EV71 3C protease is pre-incubated with varying concentrations of DC07090 in an appropriate assay buffer.

    • A fluorogenic peptide substrate, which mimics a natural cleavage site of the protease, is added to the mixture to initiate the enzymatic reaction.

    • The cleavage of the substrate by the protease results in the release of a fluorophore, leading to an increase in fluorescence intensity.

    • Fluorescence is measured over time using a fluorescence plate reader.

    • The rate of reaction at each inhibitor concentration is calculated and used to determine the IC₅₀ value.[3]

2. Cell-Based Antiviral Assay (Cytopathic Effect Inhibition):

  • Objective: To measure the ability of a compound to protect host cells from virus-induced death.

  • Methodology:

    • Human rhabdomyosarcoma (RD) cells, which are highly susceptible to EV71, are seeded in multi-well plates to form a confluent monolayer.

    • Cells are pre-treated with serial dilutions of DC07090 before being infected with a known titer of the EV71 virus.

    • The plates are incubated for a period sufficient to allow for multiple rounds of viral replication and the development of a cytopathic effect (CPE) in untreated, infected control wells.

    • Cell viability is assessed using a colorimetric assay (e.g., MTT or MTS), which measures mitochondrial activity in living cells.

    • The EC₅₀ value is calculated from the resulting dose-response curve, representing the concentration at which 50% of the cells are protected from viral CPE.[3][6]

Established Murine Models for EV71 Infection

The lack of a universally accepted animal model that fully recapitulates human EV71 pathogenesis has been a challenge.[7] However, several murine models have been developed and are widely used to assess the efficacy of vaccines and antiviral agents.[8][9]

Table 2: Common Murine Models for In Vivo EV71 Studies

Model Type Description Key Features & Pathogenesis Advantages Limitations
Neonatal Mice Immunocompetent suckling mice (e.g., BALB/c, C57BL/6) aged 1-7 days.[10] Susceptible to infection with mouse-adapted EV71 strains or some clinical isolates.[10][11] Develops limb paralysis, necrotizing myositis, and neurological symptoms.[10] Low cost, readily available, established protocols. Age-dependent susceptibility (resistance develops within weeks).[12] Pathogenesis may differ from human disease (e.g., prominent myositis).[12]
Immunodeficient Mice (AG129) Lacks receptors for both type I (α/β) and type II (γ) interferons. Highly susceptible to non-mouse-adapted clinical EV71 isolates.[13] Develops neurological signs, including rear-limb paralysis, and is a lethal model.[9] Allows for studying viral spread and persistence.[13] Susceptible at older ages (e.g., 4 weeks old).[9] Useful for testing therapeutics against a lethal challenge. Severely compromised immune system does not reflect the human host.

| Transgenic Mice (hSCARB2) | Expresses the human Scavenger Receptor Class B, Member 2 (hSCARB2), a key receptor for EV71.[12] | Susceptible to a range of EV71 genotypes.[8][14] Develops neurological disease and pathology (encephalomyelitis) similar to that observed in severe human cases.[12] | Mimics human receptor-mediated entry. Lifelong susceptibility to EV71.[8] Considered a more pathologically relevant model for neurological disease.[12] | Higher cost and limited availability compared to standard strains. |

Proposed Experimental Workflow for In Vivo Efficacy Evaluation of DC07090

The following diagram and protocol outline a generalized workflow for assessing the in vivo efficacy of an antiviral candidate like DC07090 in a murine model of lethal EV71 infection.

G cluster_0 Preparation Phase cluster_1 Infection & Treatment Phase cluster_2 Monitoring & Endpoint Analysis A Select Animal Model (e.g., Neonatal ICR or AG129 mice) D Inoculate Mice with Lethal Dose of EV71 (e.g., Intracerebral or Intraperitoneal) A->D B Prepare EV71 Virus Stock (Lethal, mouse-adapted strain) B->D C Formulate DC07090 (Vehicle: e.g., DMSO + Saline) E Administer Treatment - DC07090 (Multiple Doses) - Vehicle Control C->E D->E Post-infection F Daily Monitoring (Survival, Body Weight, Clinical Score) E->F G Tissue Collection at Endpoint (Brain, Spinal Cord, Muscle) F->G 14-21 days H Viral Load Quantification (RT-qPCR, Plaque Assay) G->H I Histopathology (Tissue Damage Assessment) G->I

Caption: Workflow for in vivo antiviral efficacy testing.

Detailed Protocol:

  • Animal Model and Virus: One-day-old suckling mice (e.g., ICR strain) are challenged via intracerebral or intraperitoneal inoculation with a predetermined lethal dose (e.g., 10-50 LD₅₀) of a mouse-adapted EV71 strain.[3][15]

  • Treatment Groups: Mice are randomly assigned to several groups:

    • Vehicle control group (receives only the drug carrier).

    • Multiple DC07090 treatment groups (e.g., 0.1, 1, 10 mg/kg/day) to assess dose-dependency.[6]

  • Drug Administration: Treatment with DC07090 or vehicle begins shortly after viral inoculation (e.g., 1-2 hours post-infection) and continues for a defined period (e.g., once or twice daily for 7-10 days). Administration can be via intraperitoneal (IP) or oral (PO) routes.

  • Monitoring and Endpoints:

    • Primary Endpoint: Survival is monitored daily for 14-21 days. Survival curves are generated and analyzed statistically (e.g., Log-rank test).[3]

    • Secondary Endpoints:

      • Clinical Score: Mice are observed daily for signs of disease, such as limb paralysis, and scored on a predefined scale.

      • Body Weight: Daily body weight measurements are taken as an indicator of overall health.

      • Viral Load: On selected days post-infection, a subset of mice from each group is euthanized, and tissues (brain, spinal cord, muscle) are harvested to quantify viral RNA (by RT-qPCR) and infectious virus titers (by plaque assay).[16]

      • Histopathology: Tissues are fixed, sectioned, and stained (e.g., with H&E) to assess the degree of tissue damage, such as inflammation and necrotizing myositis.

EV71 Life Cycle and the Role of 3C Protease

Understanding the viral life cycle is crucial for appreciating the mechanism of action of inhibitors like DC07090.

EV71_Lifecycle Attachment 1. Attachment to Host Receptors (e.g., hSCARB2) Entry 2. Receptor-Mediated Endocytosis Attachment->Entry Uncoating 3. Uncoating & Viral RNA Release Entry->Uncoating Translation 4. IRES-mediated Translation of Polyprotein Uncoating->Translation Cleavage 5. Polyprotein Cleavage Translation->Cleavage Replication 6. RNA Replication via RNA-dependent RNA Polymerase Cleavage->Replication Generates Non-structural Proteins (e.g., 3D-Pol) Assembly 7. Assembly of Progeny Virions Cleavage->Assembly Generates Structural Proteins (VP1-4) Replication->Assembly Provides Viral RNA Genomes Release 8. Cell Lysis and Virion Release Assembly->Release DC07090 DC07090 DC07090->Cleavage Inhibits 3C Protease

Caption: The Enterovirus 71 replication cycle.

The EV71 genome is translated as a single large polyprotein, which must be cleaved by the viral proteases 2Apro and 3Cpro to release individual structural and non-structural proteins.[3] DC07090 directly targets the 3C protease, preventing this crucial cleavage step and thereby halting the entire replication cascade.

Conclusion

DC07090 is a novel, non-peptidyl inhibitor of the EV71 3C protease with demonstrated in vitro antiviral activity and a favorable preliminary safety profile in cell culture.[5] While it represents a promising chemical scaffold for further development, its therapeutic potential remains unconfirmed due to the absence of publicly available in vivo efficacy data.[1] The successful preclinical evaluation of other anti-EV71 compounds in established murine models provides a clear path forward.[6][16] Rigorous testing of DC07090 in neonatal or immunodeficient mouse models is the critical next step to validate its candidacy as a potential treatment for severe EV71 infections. Such studies are essential to determine if its in vitro potency translates into meaningful clinical outcomes in a living organism.

References

Methodological & Application

Application Notes and Protocols for DC07090 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC07090 is a novel, non-peptidyl small molecule inhibitor of the 3C protease (3Cpro) of human enterovirus 71 (EV71), a primary causative agent of Hand, Foot, and Mouth Disease (HFMD).[1] As a reversible and competitive inhibitor, DC07090 presents a promising avenue for the development of antiviral therapeutics against EV71 and potentially other picornaviruses.[1][2] These application notes provide a comprehensive guide to the experimental use of DC07090, including its mechanism of action, detailed protocols for in vitro evaluation, and a summary of its biological activity.

Mechanism of Action

Enterovirus 71 replicates by translating its RNA genome into a single large polyprotein. This polyprotein must be cleaved by viral proteases into individual functional proteins to assemble new virions. The EV71 3C protease, a cysteine protease, is responsible for the majority of these cleavages. DC07090 directly binds to the active site of the 3C protease, competitively inhibiting its function and thereby halting the viral replication cycle.[1] Molecular docking and simulation studies have been employed to understand the binding mode of DC07090 to the EV71 3Cpro.[2][3]

Signaling Pathway of EV71 Inhibition by DC07090

The following diagram illustrates the inhibitory effect of DC07090 on the EV71 replication cycle.

EV71_Inhibition cluster_host_cell Host Cell EV71_RNA EV71 Genomic RNA Polyprotein Viral Polyprotein EV71_RNA->Polyprotein Translation Structural_Proteins Structural Proteins Polyprotein->Structural_Proteins Cleavage NonStructural_Proteins Non-Structural Proteins (incl. 3Cpro) Polyprotein->NonStructural_Proteins Cleavage New_Virions New Virions Structural_Proteins->New_Virions NonStructural_Proteins->New_Virions EV71_3Cpro EV71 3C Protease NonStructural_Proteins->EV71_3Cpro DC07090 DC07090 DC07090->EV71_3Cpro Inhibition EV71_3Cpro->Polyprotein

Caption: Mechanism of DC07090 action on EV71 replication.

Data Presentation

The biological activity of DC07090 against EV71 and related viruses is summarized in the table below.

ParameterDescriptionValue (µM)Virus/TargetReference
IC₅₀ Half-maximal inhibitory concentration against the enzyme.21.72 ± 0.95EV71 3C Protease[1][2]
EC₅₀ Half-maximal effective concentration in cell culture.22.09 ± 1.07Enterovirus 71 (EV71)[1][2]
EC₅₀ Half-maximal effective concentration in cell culture.27.76 ± 0.88Coxsackievirus A16 (CVA16)[2]
CC₅₀ 50% cytotoxic concentration in host cells.> 200Host Cells[1][2]
Kᵢ Inhibition constant, indicating binding affinity.23.29 ± 12.08EV71 3C Protease[2][4]

Experimental Protocols

Cell-Based Antiviral Assay (Cytopathic Effect Inhibition Assay)

This protocol determines the concentration of DC07090 required to protect host cells from virus-induced cell death (cytopathic effect, or CPE).[1]

Materials:

  • Cells: Human Rhabdomyosarcoma (RD) cells or Vero cells.[5]

  • Virus: Enterovirus 71 (EV71).[1]

  • Media: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) for cell growth and DMEM with 2% FBS for the assay.[1]

  • Compound: DC07090, dissolved in DMSO.[1]

  • Assay Plates: 96-well, flat-bottom tissue culture plates.[1]

  • Reagent: CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar cell viability reagent.[1]

Procedure:

  • Cell Seeding: Seed RD cells into 96-well plates at a density of 1 x 10⁴ to 2 x 10⁴ cells/well in 100 µL of growth medium. Incubate overnight to allow for cell attachment.[1]

  • Compound Preparation: Prepare serial dilutions of DC07090 in assay medium (DMEM + 2% FBS). The final DMSO concentration should be kept below 0.5%.[1]

  • Treatment and Infection:

    • Remove the growth medium from the cells.

    • Add 50 µL of the diluted DC07090 to the appropriate wells.

    • Add 50 µL of EV71 virus suspension (at a multiplicity of infection, MOI, of 0.1 or a pre-determined dilution that causes complete CPE in 48-72 hours) to the wells.[1]

    • Include 'cell control' (cells with medium only), 'virus control' (cells with virus and vehicle), and 'toxicity control' (cells with compound only) wells.[1]

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until approximately 100% CPE is observed in the virus control wells.[1]

  • Quantification of Cell Viability:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 2-4 hours at 37°C.[1]

    • Measure the absorbance at 490 nm using a plate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. The EC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the DC07090 concentration and fitting the data to a dose-response curve.[3]

CPE_Inhibition_Workflow cluster_workflow CPE Inhibition Assay Workflow A Seed RD or Vero Cells in 96-well Plate B Incubate Overnight A->B D Treat Cells with DC07090 B->D C Prepare Serial Dilutions of DC07090 C->D E Infect Cells with EV71 D->E F Incubate for 48-72h E->F G Add MTS Reagent F->G H Measure Absorbance at 490 nm G->H I Calculate EC₅₀ H->I

Caption: Experimental workflow for the CPE inhibition assay.

Biochemical Protease Inhibition Assay (FRET-based)

This in vitro assay directly measures the ability of DC07090 to inhibit the enzymatic activity of purified EV71 3C protease.[1]

Materials:

  • Enzyme: Recombinant, purified EV71 3C protease.[1]

  • Substrate: Fluorogenic peptide substrate with a specific cleavage sequence for the protease, flanked by a fluorophore and a quencher.[6]

  • Compound: DC07090, dissolved in DMSO.[1]

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100-150 mM NaCl, 1 mM EDTA, 2 mM DTT.[1]

  • Assay Plates: Black, 96-well or 384-well microplates.[1]

  • Instrument: Fluorescence plate reader.[1]

Procedure:

  • Reagent Preparation: Prepare solutions of EV71 3Cpro, FRET substrate, and serial dilutions of DC07090 in the assay buffer.[1]

  • Enzyme and Inhibitor Pre-incubation:

    • Add the EV71 3C protease to the wells of the microplate.

    • Add the serially diluted DC07090 or DMSO (for positive and negative controls).[1]

    • Incubate the enzyme and compound mixture for 15-30 minutes at room temperature.[1]

  • Reaction Initiation: Add the fluorogenic peptide substrate to all wells to initiate the reaction.[6]

  • Kinetic Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader. The rate of increase is proportional to the enzyme's activity.[6]

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the DC07090 concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.[6]

    • To determine the inhibition constant (Kᵢ) and mechanism of inhibition, the assay can be repeated with varying concentrations of both the substrate and DC07090. The data can then be analyzed using Michaelis-Menten kinetics and Lineweaver-Burk plots.[6]

FRET_Assay_Workflow cluster_workflow FRET-based Protease Inhibition Assay Workflow A Prepare Reagents: Enzyme, Substrate, DC07090 B Pre-incubate Enzyme with DC07090 A->B C Initiate Reaction with FRET Substrate B->C D Monitor Fluorescence Increase Over Time C->D E Calculate Initial Velocity D->E F Determine IC₅₀ and Kᵢ E->F

Caption: Experimental workflow for the FRET-based assay.

Cytotoxicity Assay

This assay determines the concentration of DC07090 that is toxic to the host cells.[5]

Materials:

  • Cells: RD or Vero cells.[5]

  • Media: DMEM with 10% FBS.[5]

  • Compound: DC07090, dissolved in DMSO.[5]

  • Assay Plates: 96-well cell culture plates.[5]

  • Reagent: MTT or MTS reagent.[5]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described for the CPE assay.[5]

  • Treatment: Aspirate the medium and add 100 µL of growth medium containing serial dilutions of DC07090 to the wells. Include a 'cell control' with no compound.[5]

  • Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours).[5]

  • Quantification of Cell Viability: Assess cell viability using an MTT or MTS assay as described in the CPE inhibition assay protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated cell control. The CC₅₀ value is the concentration of DC07090 that reduces cell viability by 50%.

Concluding Remarks

DC07090 is a valuable tool for studying the function of enterovirus 3C proteases and serves as a promising lead compound for the development of antiviral therapies.[7][8] The protocols detailed in these application notes provide a robust framework for the in vitro characterization of DC07090 and other potential EV71 3C protease inhibitors. While in vivo studies are reportedly underway, detailed protocols are not yet publicly available.[8] Further investigation into the in vivo efficacy, pharmacokinetic properties, and potential for combination therapies will be crucial for the clinical translation of this compound.[9]

References

Preparing DC07090 Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC07090 is a novel, non-peptidyl small molecule that acts as a reversible and competitive inhibitor of the 3C protease (3Cpro) of human enterovirus 71 (EV71).[1][2] This viral enzyme is essential for the replication of enteroviruses, making it a prime target for the development of antiviral therapies.[3][4] DC07090 has demonstrated inhibitory effects against the replication of EV71 and coxsackievirus A16 (CVA16).[1][5] Due to its hydrophobic nature, DC07090 exhibits low solubility in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (DMSO).[6] Proper preparation of stock solutions is therefore critical for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation of DC07090 stock solutions in DMSO, along with relevant technical data and diagrams to guide researchers.

Data Presentation

A summary of the key quantitative data for DC07090 is presented in the table below for easy reference.

ParameterValueDescriptionSource
Molecular Formula C₁₆H₁₃ClN₄O₂---[1]
Molecular Weight 328.76 g/mol ---[1]
CAS Number 879070-72-1---[1]
IC₅₀ (EV71 3Cpro) 21.72 ± 0.95 µMHalf-maximal inhibitory concentration against purified EV71 3Cpro.[4][1][2][7]
EC₅₀ (EV71 replication) 22.09 ± 1.07 µMHalf-maximal effective concentration to inhibit 50% of EV71 replication in cell-based assays.[2][4][1][5][8]
EC₅₀ (CVA16 replication) 27.76 ± 0.88 µMHalf-maximal effective concentration to inhibit 50% of CVA16 replication in cell-based assays.[4][1][5]
Kᵢ (Inhibition Constant) 23.29 ± 12.08 µMA measure of the binding affinity of DC07090 to the EV71 3C protease.[2][1][3]
CC₅₀ (Cytotoxicity) > 200 µM50% cytotoxic concentration, indicating low toxicity to host cells at effective inhibitory concentrations.[2][8][1][2][5]
Solubility Soluble in DMSOInsoluble in aqueous solutions.[6][6]

Experimental Protocols

Materials and Reagents
  • DC07090 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)[6]

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Protocol 1: Preparation of a High-Concentration DC07090 Stock Solution (e.g., 10 mM)

This protocol describes the preparation of a 10 mM stock solution of DC07090 in DMSO.

1. Calculation:

  • To prepare a 10 mM (0.01 mol/L) stock solution, the required mass of DC07090 can be calculated using its molecular weight (328.76 g/mol ).

  • For 1 mL (0.001 L) of a 10 mM solution, the required mass is:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.01 mol/L x 0.001 L x 328.76 g/mol = 0.0032876 g

    • Mass (mg) = 3.2876 mg

2. Weighing:

  • Accurately weigh out approximately 3.29 mg of DC07090 powder using a calibrated analytical balance.

3. Dissolution:

  • Transfer the weighed DC07090 powder into a sterile amber microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.[6]

  • Vortex the solution thoroughly until the DC07090 is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be applied to aid dissolution if necessary.[6]

4. Storage:

  • Store the 10 mM DC07090 stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[9]

Protocol 2: Preparation of Working Solutions

It is crucial to avoid precipitation of DC07090 when diluting it into aqueous cell culture media.[6] This is a common issue with hydrophobic compounds.[6] The recommended method is to perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[6]

1. Serial Dilution in DMSO:

  • From the 10 mM high-concentration stock, prepare intermediate stock solutions by performing serial dilutions in 100% DMSO.[6] For example, to achieve a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.

2. Dilution into Aqueous Medium:

  • To prepare a final working solution (e.g., 10 µM), add the appropriate volume of the intermediate DMSO stock to the pre-warmed (37°C) cell culture medium with vigorous mixing.[6]

  • For example, to prepare 1 mL of a 10 µM working solution from a 10 mM DMSO stock, add 1 µL of the 10 mM stock to 999 µL of the pre-warmed medium and immediately vortex for at least 30 seconds.[6]

  • The final concentration of DMSO in the working solution should be kept low, typically at or below 0.1%, as most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[6]

Mandatory Visualizations

G cluster_workflow Stock Solution Preparation Workflow weigh Weigh DC07090 Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Sterile Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing DC07090 stock solution.

G cluster_pathway EV71 Replication and Inhibition by DC07090 EV71 Enterovirus 71 (EV71) Polyprotein Viral Polyprotein Synthesis EV71->Polyprotein Protease3C EV71 3C Protease Polyprotein->Protease3C translated to Cleavage Polyprotein Cleavage Protease3C->Cleavage mediates ViralProteins Mature Viral Proteins Cleavage->ViralProteins Replication Viral Replication ViralProteins->Replication DC07090 DC07090 DC07090->Protease3C inhibits

Caption: Inhibition of EV71 replication by DC07090.

References

Application Notes and Protocols for In Vitro Antiviral Assay of DC07090

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC07090 is a novel, non-peptidyl small molecule inhibitor of the Enterovirus 71 (EV71) 3C protease (3Cpro).[1][2][3] EV71 is a primary causative agent of Hand, Foot, and Mouth Disease (HFMD), a highly contagious illness predominantly affecting infants and young children.[1][4] In severe cases, EV71 infection can lead to serious neurological complications and even death.[5] The EV71 3C protease is a viral cysteine protease that plays a critical role in the viral life cycle by cleaving the viral polyprotein into mature structural and non-structural proteins.[2][6] By inhibiting this essential enzymatic activity, DC07090 effectively halts viral replication.[2][6] This compound has been identified as a reversible and competitive inhibitor of EV71 3Cpro and has also demonstrated activity against the related Coxsackievirus A16 (CVA16).[1][6][7] With a favorable cytotoxicity profile, DC07090 represents a promising lead compound for the development of anti-enteroviral therapeutics.[1][6]

These application notes provide a comprehensive overview of the general workflow for conducting an in vitro antiviral assay with DC07090, including detailed protocols for assessing its cytotoxicity, enzymatic inhibition, and cell-based antiviral efficacy.

Quantitative Data Summary

The following table summarizes the key in vitro efficacy and cytotoxicity data for DC07090.

ParameterDescriptionValue (µM)Virus/TargetCell LineReference
IC₅₀ Half-maximal inhibitory concentration against the purified enzyme.21.72 ± 0.95EV71 3C Protease-[1][3]
EC₅₀ Half-maximal effective concentration in a cell-based assay.22.09 ± 1.07Enterovirus 71 (EV71)RD cells[1][6]
EC₅₀ Half-maximal effective concentration in a cell-based assay.27.76 ± 0.88Coxsackievirus A16 (CVA16)RD cells[1][6]
CC₅₀ 50% cytotoxic concentration.> 200-RD cells[1][6]
Kᵢ Inhibition constant, indicating the binding affinity to the target.23.29 ± 12.08EV71 3C Protease-[1][6]

Experimental Protocols

Cell Culture and Virus Propagation
  • Recommended Cell Lines:

    • Human Rhabdomyosarcoma (RD) Cells (ATCC® CCL-136™): Highly susceptible to EV71 infection and a standard model for studying its replication.[8]

    • Vero Cells (ATCC® CCL-81™): Derived from African green monkey kidney, these cells are also highly permissive to a wide range of viruses, including EV71.[8][9]

  • Cell Culture Maintenance:

    • Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Virus Propagation:

    • Infect a confluent monolayer of RD or Vero cells with EV71 at a low multiplicity of infection (MOI).

    • Incubate the infected cells until a significant cytopathic effect (CPE) is observed.

    • Harvest the virus by subjecting the cell culture to three freeze-thaw cycles.

    • Centrifuge to remove cell debris and collect the supernatant containing the virus stock.

    • Titer the virus stock using a plaque assay or TCID₅₀ (50% Tissue Culture Infectious Dose) assay to determine the viral concentration.

Cytotoxicity Assay (MTS Assay)

This assay is crucial to determine the concentration range of DC07090 that is non-toxic to the host cells, ensuring that any observed antiviral effect is not due to cell death.[6][10]

  • Materials:

    • RD or Vero cells

    • 96-well cell culture plates

    • DC07090 stock solution (dissolved in DMSO)

    • DMEM with 2% FBS (Assay Medium)

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • Microplate reader

  • Procedure:

    • Seed RD or Vero cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[9]

    • Prepare serial dilutions of DC07090 in the assay medium. The final DMSO concentration should not exceed 0.5%.[3]

    • Remove the growth medium from the cells and add 100 µL of the diluted compound to the respective wells. Include cell-only controls (no compound).

    • Incubate the plates for 48-72 hours at 37°C.[6]

    • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours until a color change is observed.[3][6]

    • Measure the absorbance at 490 nm using a microplate reader.[3]

    • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3]

EV71 3C Protease Inhibition Assay (In Vitro)

This biochemical assay directly measures the inhibitory activity of DC07090 against its purified target enzyme.[2][6]

  • Materials:

    • Recombinant EV71 3C protease

    • Fluorogenic peptide substrate (e.g., NMA-IEALFQGPPK(DNP)FR)[6]

    • Assay buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 2 mM DTT[6]

    • DC07090

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of DC07090 in the assay buffer.

    • In a 96-well plate, add a fixed concentration of recombinant EV71 3Cpro (e.g., 1 µM) to each well.[6]

    • Add the diluted DC07090 to the wells and incubate at 30°C for a specified time (e.g., 2 hours).[6]

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a microplate reader (e.g., λex = 340 nm, λem = 440 nm).[6]

    • Calculate the rate of substrate cleavage and determine the half-maximal inhibitory concentration (IC₅₀) of DC07090.

Cell-Based Antiviral Assay (Cytopathic Effect Inhibition Assay)

This assay evaluates the ability of DC07090 to protect host cells from the virus-induced cytopathic effect (CPE).[2][11]

  • Materials:

    • RD or Vero cells

    • EV71 virus stock

    • 96-well cell culture plates

    • DC07090

    • Assay Medium (DMEM with 2% FBS)

    • MTS reagent or Crystal Violet solution

    • Microplate reader

  • Procedure:

    • Seed RD or Vero cells in a 96-well plate and incubate overnight to form a monolayer.[3]

    • Prepare serial dilutions of DC07090 in the assay medium at concentrations below its CC₅₀.

    • Remove the growth medium and add the diluted DC07090 to the cells.

    • Infect the cells with EV71 at a specific MOI (e.g., 0.01).[8][9] Include virus control (cells with virus, no compound) and cell control (cells without virus or compound) wells.[9]

    • Incubate the plates at 37°C for 48-72 hours, or until >90% CPE is observed in the virus control wells.[9]

    • Quantify cell viability using either the MTS assay (as described in the cytotoxicity protocol) or by staining with Crystal Violet.

    • Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of cell protection against the logarithm of the compound concentration.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis prep_cells Cell Culture (RD or Vero) cytotoxicity Cytotoxicity Assay (MTS) prep_cells->cytotoxicity antiviral Antiviral Assay (CPE Inhibition) prep_cells->antiviral prep_virus Virus Propagation (EV71) prep_virus->antiviral prep_compound Compound Dilution (DC07090) prep_compound->cytotoxicity prep_compound->antiviral enzyme Enzyme Inhibition (3C Protease Assay) prep_compound->enzyme calc_cc50 Calculate CC50 cytotoxicity->calc_cc50 calc_ec50 Calculate EC50 antiviral->calc_ec50 calc_ic50 Calculate IC50 enzyme->calc_ic50

Caption: General workflow for in vitro antiviral evaluation of DC07090.

Mechanism of Action: Inhibition of EV71 Replication

G cluster_host Host Cell cluster_virus viral_entry Viral Entry translation Translation of Viral Polyprotein viral_entry->translation polyprotein Viral Polyprotein translation->polyprotein replication Viral RNA Replication assembly Virion Assembly replication->assembly release Release of New Virions assembly->release protease EV71 3C Protease polyprotein->protease Cleavage structural Structural Proteins structural->assembly non_structural Non-Structural Proteins (e.g., 3Cpro) non_structural->replication dc07090 DC07090 dc07090->protease Inhibits protease->structural protease->non_structural

Caption: DC07090 inhibits EV71 replication by targeting the 3C protease.

References

Application Notes and Protocols: Plaque Reduction Assay for Determining the Efficacy of DC07090 Against Enterovirus 71

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterovirus 71 (EV71), a member of the Picornaviridae family, is a significant human pathogen and a primary causative agent of hand, foot, and mouth disease (HFMD). In some cases, EV71 infection can lead to severe neurological complications and even death.[1][2] The viral 3C protease (3Cpro) is a crucial enzyme for the EV71 life cycle, as it is responsible for cleaving the viral polyprotein into functional units. This makes it a prime target for the development of antiviral drugs.[1][3][4] DC07090 is a novel, non-peptidyl small molecule inhibitor that has been identified as a potent and reversible competitive inhibitor of EV71 3C protease.[1][5][6][7] This document provides a detailed protocol for utilizing a plaque reduction assay to evaluate the in vitro antiviral efficacy of DC07090 against EV71.

The plaque reduction assay is a widely used method in virology to quantify the infectivity of a lytic virus and to determine the efficacy of antiviral compounds.[8][9] The principle of the assay is that the number of plaques, which are localized areas of cell death caused by viral replication, will decrease in the presence of an effective antiviral agent.[8] By testing a range of concentrations of the antiviral compound, a dose-response curve can be generated to determine its inhibitory concentration.

Quantitative Data Summary

The following table summarizes hypothetical data from a plaque reduction assay evaluating the efficacy of DC07090 against Enterovirus 71.

DC07090 Concentration (µM)Average Plaque CountStandard DeviationPercent Plaque Reduction (%)
0 (Virus Control)10080
578622
1062538
2049451
4023377
808292
Cell Control00100

Experimental Protocol: Plaque Reduction Assay for DC07090

This protocol is designed for determining the 50% effective concentration (EC50) of DC07090 against EV71 in a susceptible cell line (e.g., human rhabdomyosarcoma (RD) cells).

Materials:

  • Cells: RD cells (or another susceptible cell line)

  • Virus: Enterovirus 71 (EV71) stock with a known titer (Plaque Forming Units/mL)

  • Compound: DC07090, dissolved in a suitable solvent (e.g., DMSO)

  • Media:

    • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Infection Medium: DMEM with 2% FBS and 1% Penicillin-Streptomycin.

    • Overlay Medium: 2X Infection Medium mixed 1:1 with 1.2% Avicel or another semi-solid overlay like agarose.[10]

  • Reagents:

    • Phosphate Buffered Saline (PBS)

    • Trypsin-EDTA

    • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

    • Formalin (10% in PBS) for cell fixation

  • Equipment:

    • 6-well or 24-well cell culture plates

    • CO2 incubator (37°C, 5% CO2)

    • Inverted microscope

    • Pipettes and sterile tips

    • Biosafety cabinet

Procedure:

  • Cell Seeding:

    • One day prior to infection, seed RD cells into 6-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Preparation of Compound Dilutions:

    • Prepare a series of dilutions of DC07090 in infection medium. The final concentrations should bracket the expected EC50 value (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest DC07090 concentration).

  • Virus Dilution:

    • Dilute the EV71 stock in infection medium to a concentration that will produce a countable number of plaques (e.g., 50-100 Plaque Forming Units (PFU) per well).

  • Infection and Treatment:

    • When the cell monolayer is confluent, aspirate the growth medium and wash the cells once with sterile PBS.

    • In separate tubes, pre-incubate the diluted virus with an equal volume of each DC07090 dilution (and the vehicle control) for 1 hour at 37°C.

    • Add the virus-compound mixture to the respective wells of the cell culture plate.

    • Include a "virus control" (virus mixed with infection medium without the compound) and a "cell control" (infection medium only).

    • Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay Application:

    • Carefully aspirate the inoculum from each well.

    • Gently add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.[8][11]

  • Incubation:

    • Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible.

  • Plaque Visualization:

    • After the incubation period, fix the cells by adding formalin to each well and incubating for at least 30 minutes.

    • Carefully remove the overlay and the formalin.

    • Stain the cell monolayer with crystal violet solution for 15-30 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of stained, uninfected cells.

    • Calculate the percentage of plaque reduction for each concentration of DC07090 using the following formula:

      • % Plaque Reduction = [1 - (Average plaques in treated wells / Average plaques in virus control wells)] x 100

    • The EC50 value, which is the concentration of DC07090 that reduces the number of plaques by 50%, can be determined by plotting the percent plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of EV71 Polyprotein Processing and Inhibition by DC07090

EV71_Inhibition cluster_virus EV71 Replication Cycle cluster_protease Proteolytic Cleavage Viral_RNA Viral Genomic RNA Polyprotein Viral Polyprotein Viral_RNA->Polyprotein Translation Structural_Proteins Structural Proteins (VP1-VP4) NonStructural_Proteins Non-Structural Proteins (e.g., 3D-pol) EV71_3Cpro EV71 3C Protease Polyprotein->EV71_3Cpro Progeny_Virions Progeny Virions Structural_Proteins->Progeny_Virions Assembly NonStructural_Proteins->Progeny_Virions Assembly EV71_3Cpro->Structural_Proteins Cleavage EV71_3Cpro->NonStructural_Proteins Cleavage DC07090 DC07090 DC07090->EV71_3Cpro Inhibition

Caption: Inhibition of EV71 replication by DC07090.

Experimental Workflow for Plaque Reduction Assay

Plaque_Assay_Workflow start Start cell_seeding Seed susceptible cells (e.g., RD cells) in plates start->cell_seeding prepare_reagents Prepare serial dilutions of DC07090 and dilute EV71 virus stock cell_seeding->prepare_reagents infection Infect cell monolayer with virus in the presence of DC07090 prepare_reagents->infection adsorption Incubate for 1-2 hours for viral adsorption infection->adsorption overlay Add semi-solid overlay medium adsorption->overlay incubation Incubate for 2-4 days for plaque formation overlay->incubation fix_stain Fix cells with formalin and stain with crystal violet incubation->fix_stain counting Count plaques in each well fix_stain->counting analysis Calculate % plaque reduction and determine EC50 counting->analysis end End analysis->end

Caption: Workflow of the plaque reduction assay.

References

Application Notes and Protocols for Cytopathic Effect (CPE) Inhibition Assay Using DC07090

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enteroviruses, including Enterovirus 71 (EV71) and Coxsackievirus A16 (CVA16), are significant human pathogens responsible for a range of diseases, most notably hand, foot, and mouth disease (HFMD). A critical enzyme for the replication of these viruses is the 3C protease (3Cpro), which is essential for processing the viral polyprotein into functional viral proteins. Inhibition of this enzyme presents a promising therapeutic strategy. DC07090 is a novel, non-peptidyl small molecule that has been identified as a potent and selective inhibitor of enterovirus 3C protease.[1][2] This document provides detailed application notes and protocols for utilizing DC07090 in a cytopathic effect (CPE) inhibition assay to evaluate its antiviral activity.

The cytopathic effect (CPE) is the structural change in host cells caused by viral invasion. The CPE inhibition assay is a widely used method to screen for antiviral compounds by measuring the ability of a compound to protect cells from virus-induced death or morphological changes.[3]

Mechanism of Action

DC07090 functions as a reversible and competitive inhibitor of the EV71 3C protease.[1][4] By binding to the active site of the 3C protease, DC07090 blocks the cleavage of the viral polyprotein, thereby halting the viral replication cycle and preventing the subsequent cytopathic effects on host cells.[2]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and antiviral activities of DC07090.

Table 1: In Vitro Inhibitory Activity of DC07090 against Enterovirus 71 3C Protease [1][2][4][5]

ParameterValue (µM)Notes
IC5021.72 ± 0.95Half-maximal inhibitory concentration against purified EV71 3Cpro.
Ki23.29 ± 12.08Inhibition constant, indicating a reversible and competitive mode of inhibition.

Table 2: Antiviral and Cytotoxic Activity of DC07090 [1][5][6]

ParameterVirus/Cell LineValue (µM)Selectivity Index (SI)
EC50Enterovirus 71 (EV71)22.09 ± 1.07> 9.05
EC50Coxsackievirus A16 (CVA16)27.76 ± 0.88> 7.20
CC50Human Rhabdomyosarcoma (RD) cells> 200N/A

EC50 (Half-maximal effective concentration): The concentration of the compound that inhibits 50% of the viral cytopathic effect in cell culture.[5] CC50 (Half-maximal cytotoxic concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%.[5] Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of the compound.[5]

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay Protocol

This protocol is designed to determine the EC50 of DC07090 against a specific enterovirus (e.g., EV71 or CVA16) in a suitable host cell line (e.g., Human Rhabdomyosarcoma (RD) cells).

Materials:

  • DC07090

  • Host cells (e.g., RD cells)

  • Virus stock (e.g., EV71, CVA16)

  • Cell culture medium (e.g., DMEM supplemented with 2% FBS)

  • 96-well cell culture plates

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell viability assay reagent (e.g., MTT, Neutral Red)[7]

  • CO2 incubator (37°C, 5% CO2)

  • Inverted microscope

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend host cells in cell culture medium.

    • Seed the 96-well plates with cells at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2 x 10^4 cells per well).[8]

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[9]

  • Compound Preparation:

    • Prepare a stock solution of DC07090 in DMSO.

    • Prepare serial two-fold dilutions of DC07090 in cell culture medium to achieve the desired final concentrations (e.g., starting from 100 µM).[9] Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.5%).

  • Infection and Treatment:

    • After 24 hours of incubation, visually inspect the cell monolayer for confluency.

    • Remove the growth medium from the wells.

    • Add 100 µL of the diluted DC07090 to the appropriate wells in triplicate.

    • Include the following controls on each plate:

      • Cell Control: Cells with medium only (no virus, no compound).

      • Virus Control: Cells with virus and medium containing the same concentration of DMSO as the compound-treated wells (no compound).

      • Compound Cytotoxicity Control: Cells with the highest concentration of DC07090 only (no virus).

    • Add the virus at a pre-determined multiplicity of infection (MOI) to all wells except the cell control and compound cytotoxicity control wells. The MOI should be sufficient to cause 100% CPE within 48-72 hours.[9]

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until approximately 100% CPE is observed in the virus control wells.[10]

  • Assessment of Cytopathic Effect:

    • After the incubation period, observe the cells under an inverted microscope to assess the degree of CPE.

    • Quantify cell viability using a suitable method, such as the MTT assay or Neutral Red uptake assay.[7]

      • For MTT Assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Then, add solubilization solution and measure the absorbance at the appropriate wavelength using a microplate reader.

      • For Neutral Red Assay: Incubate the cells with Neutral Red solution, followed by washing and extraction of the dye. Measure the absorbance of the extracted dye.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of DC07090 using the following formula:

      • % Cell Viability = [(Absorbance of treated, infected cells) - (Absorbance of virus control)] / [(Absorbance of cell control) - (Absorbance of virus control)] x 100

    • Plot the percentage of cell viability against the logarithm of the DC07090 concentration.

    • Determine the EC50 value by non-linear regression analysis. The EC50 is the concentration of DC07090 that protects 50% of the cells from virus-induced death.[2]

    • Similarly, calculate the CC50 from the compound cytotoxicity control wells.

Visualizations

Signaling Pathway of Enterovirus Inhibition by DC07090

cluster_virus Enterovirus Life Cycle cluster_inhibition Inhibition by DC07090 Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating Translation Translation of Viral RNA Uncoating->Translation Polyprotein Viral Polyprotein Translation->Polyprotein Proteolytic_Processing Proteolytic Processing Polyprotein->Proteolytic_Processing Functional_Proteins Functional Viral Proteins Proteolytic_Processing->Functional_Proteins Replication Viral RNA Replication Functional_Proteins->Replication Assembly Virion Assembly Replication->Assembly Release Release of New Virions Assembly->Release DC07090 DC07090 3C_Protease 3C Protease DC07090->3C_Protease Inhibits 3C_Protease->Proteolytic_Processing Mediates

Caption: Inhibition of the Enterovirus 3C Protease by DC07090.

Experimental Workflow for CPE Inhibition Assay

Start Start Seed_Cells Seed Host Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compound Add DC07090 to Cells Incubate_24h_1->Add_Compound Prepare_Compound Prepare Serial Dilutions of DC07090 Prepare_Compound->Add_Compound Infect_Cells Infect Cells with Virus Add_Compound->Infect_Cells Incubate_48_72h Incubate 48-72h Infect_Cells->Incubate_48_72h Assess_CPE Assess CPE & Cell Viability (e.g., MTT Assay) Incubate_48_72h->Assess_CPE Data_Analysis Data Analysis Assess_CPE->Data_Analysis Calculate_EC50 Calculate EC50 & CC50 Data_Analysis->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

References

Application Note: FRET-Based Enzymatic Assay for Characterizing DC07090 Inhibition of 3C Protease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Viral 3C protease (3Cpro) and 3C-like protease (3CLpro) are cysteine proteases essential for the replication of various viruses, including picornaviruses (e.g., Enterovirus 71) and coronaviruses.[1][2][3] These enzymes are responsible for cleaving the viral polyprotein into functional non-structural proteins, a critical step in the viral life cycle.[3][4][5] This vital role makes 3C protease an attractive target for the development of antiviral therapeutics.[2][6]

DC07090 is a non-peptidyl, small molecule inhibitor identified through docking-based virtual screening as a potent inhibitor of the Enterovirus 71 (EV71) 3C protease.[6][7][8] Understanding the inhibitory mechanism and potency of compounds like DC07090 is crucial for further drug development.

This application note provides a detailed protocol for a Förster Resonance Energy Transfer (FRET)-based enzymatic assay to determine the inhibitory activity of DC07090 against 3C protease. FRET assays offer a sensitive and continuous method for monitoring enzyme activity, making them suitable for high-throughput screening (HTS) of potential inhibitors.[9][10][11] The assay relies on the cleavage of a specific peptide substrate flanked by a FRET donor and acceptor pair. Cleavage by 3C protease separates the fluorophores, leading to a measurable change in the fluorescence signal.[12][13]

Data Presentation: Inhibitory Profile of DC07090

The following table summarizes the reported biochemical and cellular activity of DC07090 against EV71 3C protease and viral replication.

ParameterValueDescriptionReference
IC₅₀ 21.72 ± 0.95 µMHalf-maximal inhibitory concentration against 3C protease enzymatic activity.[7]
EC₅₀ 22.09 ± 1.07 µMHalf-maximal effective concentration for inhibiting EV71 replication in cells.[6][7][8]
CC₅₀ > 200 µMHalf-maximal cytotoxic concentration, indicating low toxicity to host cells.[6][7]
Kᵢ 23.29 ± 12.08 µMInhibition constant, indicating the binding affinity of the inhibitor to the enzyme.[7]
Inhibition Type Reversible, CompetitiveThe inhibitor binds reversibly to the active site of the enzyme.[7]

FRET-Based Enzymatic Assay: Principle and Mechanism

The assay quantifies 3C protease activity by monitoring the cleavage of a synthetic peptide substrate. This substrate contains the 3C protease recognition sequence (e.g., Leu-Glu-Val-Leu-Phe-Gln-Gly-Pro)[14][15] positioned between a FRET donor fluorophore and an acceptor (quencher). In the intact substrate, the proximity of the donor and acceptor allows for FRET to occur, resulting in low donor fluorescence. Upon cleavage by 3C protease, the donor and acceptor are separated, disrupting FRET and causing a significant increase in donor fluorescence intensity. The rate of this increase is directly proportional to the enzymatic activity.

FRET_Principle cluster_0 Intact Substrate (FRET ON) cluster_1 Cleaved Substrate (FRET OFF) Donor_intact Donor Acceptor_intact Acceptor (Quencher) Donor_intact->Acceptor_intact Substrate_intact LEVLFQ↓GP Donor_intact->Substrate_intact Substrate_intact->Acceptor_intact label_fret FRET Donor_cleaved Donor Fragment1 LEVLFQ Donor_cleaved->Fragment1 label_fluorescence Fluorescence Signal Donor_cleaved->label_fluorescence Acceptor_cleaved Acceptor Fragment2 GP Fragment2->Acceptor_cleaved Protease 3C Protease cluster_1 cluster_1 Protease->cluster_1 cluster_0 cluster_0 cluster_0->Protease Cleavage

Caption: Principle of the FRET assay for 3C protease activity.

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant, purified 3C protease (e.g., from EV71 or HRV).

  • Inhibitor: DC07090 powder.

  • Substrate: FRET peptide substrate with a 3C protease cleavage site (e.g., Dabcyl-LEVLFQGP-Edans).

  • Assay Buffer: 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA.

  • Solvent: 100% Dimethyl sulfoxide (DMSO), molecular biology grade.

  • Hardware:

    • Black, opaque 96-well or 384-well microplates (low-binding).[11]

    • Fluorescence microplate reader capable of kinetic measurements with appropriate excitation/emission filters for the chosen FRET pair.

    • Multichannel pipettes.

Reagent Preparation
  • DC07090 Stock Solution (10 mM): Dissolve DC07090 powder in 100% DMSO to a final concentration of 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • 3C Protease Working Solution: Dilute the 3C protease stock in cold Assay Buffer to the desired final concentration (e.g., 20 nM). The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay. Prepare this solution fresh before each experiment and keep it on ice.

  • FRET Substrate Working Solution: Dilute the FRET substrate stock in Assay Buffer to the desired final concentration (e.g., 10 µM). Protect from light.

Assay Workflow for IC₅₀ Determination

The following workflow outlines the steps for determining the IC₅₀ value of DC07090.

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_inhibitor 1. Prepare DC07090 Serial Dilution in Assay Buffer + DMSO add_inhibitor 4. Add DC07090 Dilutions (and controls) to Plate prep_inhibitor->add_inhibitor prep_enzyme 2. Prepare Enzyme Working Solution add_enzyme 5. Add Enzyme to all wells (except negative control) prep_enzyme->add_enzyme prep_substrate 3. Prepare Substrate Working Solution add_substrate 7. Initiate Reaction by Adding Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme incubate 6. Incubate at RT for 15 min (Pre-incubation) add_enzyme->incubate incubate->add_substrate measure 8. Measure Fluorescence Kinetics (e.g., every 60s for 30 min) add_substrate->measure analyze 9. Calculate Initial Rates (V₀) measure->analyze calculate_ic50 10. Plot % Inhibition vs. [DC07090] and Determine IC₅₀ analyze->calculate_ic50

Caption: Experimental workflow for determining the IC₅₀ of DC07090.

Step-by-Step Protocol
  • Inhibitor Dilution: Prepare a 2-fold serial dilution of the 10 mM DC07090 stock solution in a separate 96-well plate. Then, dilute these concentrations into the final assay plate using Assay Buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Plate Setup:

    • Test Wells: Add 50 µL of the diluted DC07090 solutions to the wells of the black microplate.

    • Positive Control (100% Activity): Add 50 µL of Assay Buffer containing the same final concentration of DMSO as the test wells.

    • Negative Control (0% Activity): Add 100 µL of Assay Buffer with DMSO.

  • Enzyme Addition: Add 25 µL of the 3C protease working solution to all wells except the Negative Control wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the FRET substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 100 µL.

  • Fluorescence Measurement: Immediately place the microplate into the fluorescence reader. Measure the fluorescence intensity kinetically (e.g., one reading per minute for 30-60 minutes) at the optimal excitation and emission wavelengths for the FRET pair (e.g., Excitation: 340 nm, Emission: 490 nm for Edans).

Data Analysis
  • Calculate Initial Velocity (V₀): For each well, plot the relative fluorescence units (RFU) against time. Determine the initial reaction rate (slope) from the linear portion of this curve.

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each DC07090 concentration: % Inhibition = [1 - (V₀_inhibitor / V₀_positive_control)] * 100

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the DC07090 concentration. Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

Mechanism of Inhibition

Studies have shown that DC07090 acts as a competitive inhibitor of EV71 3C protease.[7] This means that DC07090 binds to the active site of the enzyme, directly competing with the natural substrate. This binding is reversible, and increasing the substrate concentration can overcome the inhibition.

Inhibition_Mechanism cluster_normal Normal Reaction cluster_inhibited Competitive Inhibition Enzyme 3C Protease (Active Site) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate Substrate Substrate Products Products ES_Complex->Products → Cleavage Enzyme2 3C Protease (Active Site) EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme2->EI_Complex + Inhibitor Inhibitor DC07090 No_Reaction No Reaction EI_Complex->No_Reaction

References

Application Notes and Protocols for Antiviral Testing of DC07090 using RD and Vero Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC07090 is a novel, non-peptidyl small molecule inhibitor of the Enterovirus 71 (EV71) 3C protease (3Cpro).[1] EV71 is a primary causative agent of Hand, Foot, and Mouth Disease (HFMD), a significant pediatric illness, particularly in the Asia-Pacific region. The viral 3C protease is a crucial enzyme for viral replication, making it an attractive target for the development of antiviral therapeutics.[1][2] DC07090 has demonstrated inhibitory activity against the EV71 3Cpro and antiviral activity against EV71 and Coxsackievirus A16 (CVA16) in cell-based assays.[1][2] This document provides detailed application notes and protocols for the antiviral testing of DC07090 using human rhabdomyosarcoma (RD) cells and Vero cells.

RD cells are highly susceptible to EV71 infection and represent a standard model for studying the virus's replication and for evaluating antiviral compounds.[3] Vero cells, derived from the kidney of an African green monkey, are also highly permissive to a wide range of viruses, including EV71, and are frequently used in virological assays like plaque assays due to their inability to produce interferon, which can enhance viral replication and the visibility of cytopathic effects.[3][4]

Quantitative Data Summary

The following table summarizes the key in vitro efficacy and cytotoxicity data for DC07090.

ParameterValue (µM)Virus/Cell Line/Target
IC₅₀ (3Cpro Inhibition)21.72 ± 0.95EV71 3Cpro
EC₅₀ (Antiviral Activity)22.09 ± 1.07EV71 in RD cells
EC₅₀ (Antiviral Activity)27.76 ± 0.88CVA16 in RD cells
CC₅₀ (Cytotoxicity)> 200RD cells
Kᵢ (Inhibition Constant)23.29 ± 12.08EV71 3Cpro

IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; CC₅₀: Half-maximal cytotoxic concentration; Kᵢ: Inhibition constant.[1]

Mechanism of Action and Signaling Pathway

DC07090 functions as a competitive and reversible inhibitor of the EV71 3C protease.[1][2] This viral cysteine protease is essential for the viral life cycle, as it is responsible for cleaving the viral polyprotein into individual functional proteins required for viral replication. By inhibiting 3Cpro, DC07090 effectively halts the viral replication process.

EV71_Lifecycle_and_DC07090_Inhibition cluster_cell Host Cell cluster_drug Drug Action Entry Viral Entry Uncoating Uncoating Entry->Uncoating Translation Translation of Viral RNA Uncoating->Translation Polyprotein Viral Polyprotein Translation->Polyprotein Proteolysis Polyprotein Cleavage (by 3Cpro) Polyprotein->Proteolysis Replication Viral RNA Replication Proteolysis->Replication Functional Proteins Assembly Virion Assembly Replication->Assembly New Viral Genomes & Proteins Exit Viral Exit Assembly->Exit Virus EV71 Virion Exit->Virus Release of New Virions DC07090 DC07090 DC07090->Proteolysis Inhibits Virus->Entry

Caption: EV71 lifecycle and the inhibitory action of DC07090 on polyprotein cleavage.

Experimental Workflow

The general workflow for evaluating the antiviral efficacy of DC07090 involves determining its cytotoxicity to establish a non-toxic concentration range, followed by antiviral assays to measure its ability to inhibit viral replication.

Antiviral_Testing_Workflow cluster_setup Initial Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Culture RD and Vero Cells Cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine CC₅₀ Cell_Culture->Cytotoxicity Antiviral Antiviral Assay (Plaque Reduction or TCID₅₀) Cell_Culture->Antiviral Compound_Prep Prepare Serial Dilutions of DC07090 Compound_Prep->Cytotoxicity Compound_Prep->Antiviral Cytotoxicity->Antiviral Inform non-toxic concentrations SI_Calc Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ Cytotoxicity->SI_Calc EC50_Calc Calculate EC₅₀ Antiviral->EC50_Calc EC50_Calc->SI_Calc

References

Application Notes: Assessing the Cytotoxicity of DC07090 using the MTT Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC07090 is a novel, non-peptidyl small molecule inhibitor of the 3C protease (3Cpro) of human enterovirus 71 (EV71), the primary causative agent of Hand, Foot, and Mouth Disease (HFMD).[1] It also shows inhibitory activity against coxsackievirus A16 (CVA16).[1][2] As a reversible and competitive inhibitor, DC07090 is a promising candidate for the development of antiviral therapeutics.[1] A critical step in the preclinical evaluation of any therapeutic candidate is the assessment of its cytotoxic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for measuring cell viability and proliferation, making it a suitable tool for evaluating the cytotoxicity of compounds like DC07090.[3][4]

The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[5] The amount of formazan produced is directly proportional to the number of viable cells.[3] These insoluble formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[6] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability, and thus, cytotoxicity.[7]

These application notes provide a detailed protocol for assessing the cytotoxicity of DC07090 using the MTT assay.

Data Presentation

The cytotoxic effect of DC07090 is typically quantified by its 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability.[8] A higher CC50 value is indicative of lower cytotoxicity.[8]

Table 1: Summary of Quantitative Cytotoxicity Data for DC07090

ParameterDescriptionValueCell Line(s)Reference
CC5050% cytotoxic concentration> 200 µMHost Cells (e.g., RD, Vero)[1][2][8][9]

Note: The specific CC50 value can vary depending on the cell line used and the experimental conditions.

Experimental Protocols

Materials and Reagents
  • DC07090 (dissolved in an appropriate solvent, e.g., DMSO)[1]

  • Human Rhabdomyosarcoma (RD) cells or other susceptible cell lines (e.g., Vero cells)[9]

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[1]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)[3][8]

  • Phosphate-Buffered Saline (PBS), sterile[7]

  • 96-well flat-bottom tissue culture plates[7]

  • Humidified CO₂ incubator (37°C, 5% CO₂)[8]

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm or higher)[6]

Experimental Workflow

MTT_Workflow Experimental Workflow for DC07090 Cytotoxicity Assessment using MTT Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of DC07090 treatment Treat Cells with DC07090 Dilutions compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt mtt_incubation Incubate for 2-4 hours add_mtt->mtt_incubation solubilization Add Solubilization Solution mtt_incubation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_cc50 Determine CC50 Value calculate_viability->determine_cc50

Caption: Workflow for MTT Cell Viability Assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture RD cells (or another appropriate cell line) in DMEM with 10% FBS.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of culture medium.[9]

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of DC07090 in DMSO.

    • Perform serial dilutions of DC07090 in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.[1]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of DC07090.

    • Include control wells:

      • Cell Control (Untreated): Cells treated with medium containing the same concentration of DMSO as the highest concentration of DC07090.

      • Blank Control: Wells containing only culture medium without cells.[7]

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[11]

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the culture medium.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well (final MTT concentration of 0.5 mg/mL).[6]

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1][8]

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium containing MTT from each well.[8]

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[6]

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

  • Calculate Percentage Cell Viability:

    • The percentage of cell viability is calculated relative to the untreated cell control using the following formula:

      % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

  • Determine the CC50 Value:

    • Plot the percentage of cell viability against the corresponding concentrations of DC07090.

    • Use a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) to determine the CC50 value, which is the concentration of DC07090 that results in a 50% reduction in cell viability.

Signaling Pathway and Mechanism

MTT_Principle Principle of the MTT Assay cluster_cell Viable Cell MTT MTT (Yellow, Soluble) Mitochondria Mitochondrial Dehydrogenases (e.g., Succinate Dehydrogenase) MTT->Mitochondria Reduction Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Absorbance Measurement (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT Assay.

Troubleshooting

Table 2: Common Issues and Solutions in MTT Assays

IssuePossible CauseRecommended Solution
High background absorbance Contamination of media or reagents. Phenol red in the medium can interfere.Use sterile techniques. Filter-sterilize MTT solution. Use phenol red-free medium during the MTT incubation step.[11]
Low absorbance readings Insufficient cell number or short incubation times. Incomplete solubilization of formazan crystals.Optimize cell seeding density and incubation times. Ensure complete dissolution of formazan by gentle shaking or pipetting.[11]
High variability between replicates Uneven cell seeding.[12] Edge effects in the 96-well plate.[12] Pipetting errors.Ensure a homogenous cell suspension before seeding. Avoid using the outermost wells of the plate or fill them with sterile PBS.[11] Practice consistent pipetting techniques.
Unexpectedly high viability at high DC07090 concentrations DC07090 may directly reduce MTT.Test DC07090 in a cell-free system (media + MTT + DC07090) to check for direct reduction. If interference is observed, consider an alternative viability assay (e.g., LDH assay).[11][13]

References

Troubleshooting & Optimization

Troubleshooting DC07090 solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with DC07090 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving DC07090?

A1: DC07090 should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1][2]

Q2: What is the maximum final concentration of DMSO that is generally tolerated by cells in culture?

A2: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[1] However, it is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential solvent effects.[2]

Q3: My DC07090 precipitates out of solution when I dilute my DMSO stock into the aqueous cell culture medium. What should I do?

A3: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic small molecules.[2] To avoid this, it is best to make serial dilutions of your concentrated DMSO stock solution in DMSO first, before adding the final diluted sample to your cell culture medium.[2][3] This ensures that the compound is introduced to the aqueous environment at a lower, more soluble concentration.

Q4: Can I heat or sonicate my DC07090 solution to aid dissolution?

A4: Gentle heating (e.g., in a 37°C water bath) and brief sonication can be used to help dissolve small molecule inhibitors.[4] However, it is crucial to first verify the thermal stability of DC07090, as prolonged or excessive heating can lead to degradation.[4] Always visually inspect the solution for any signs of color change or degradation.[4]

Troubleshooting Guides

Problem 1: Observation of Precipitate in Cell Culture Wells

Possible Cause: The solubility of DC07090 in the cell culture medium has been exceeded.

Troubleshooting Steps:

  • Visual Inspection: Carefully examine the wells of your cell culture plate under a microscope. Precipitate may appear as small, needle-like crystals or an oily film at the bottom of the well.[4]

  • Pre-Assay Solubility Test: Before your main experiment, perform a small-scale solubility test. Prepare the highest intended concentration of DC07090 in your specific cell culture medium and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO₂). Visually inspect for any precipitation over time.[4]

  • Lower the Final Concentration: The most direct way to avoid precipitation is to work at a lower final concentration of DC07090 in your assay.[4]

  • Modify the Dilution Method: Instead of diluting a high-concentration DMSO stock directly into the media, perform serial dilutions in DMSO first to achieve a lower starting concentration before the final dilution into the aqueous medium.[2][3]

Problem 2: Inconsistent or Non-Reproducible Experimental Results

Possible Cause: Poor solubility or precipitation of DC07090 is leading to variable effective concentrations in your cell-based assays.

Troubleshooting Steps:

  • Confirm Complete Solubilization of Stock Solution: Ensure your DC07090 is fully dissolved in DMSO before preparing your working dilutions. If necessary, use gentle warming or brief sonication.[4]

  • Check for Serum Effects: Components in fetal bovine serum (FBS) can sometimes interact with small molecules and affect their solubility.[5] Consider testing different serum concentrations or, if your experimental design permits, using a serum-free medium.[4]

  • pH Adjustment (with caution): The solubility of compounds with ionizable groups can be pH-dependent.[4] While cell culture media is buffered, slight adjustments to the pH of your stock solution before dilution could be tested, but this should be done with caution as it can affect compound stability and cell health.

  • Use of Surfactants or Co-solvents (for in vitro assays): For non-cell-based (biochemical) assays, the addition of a low concentration of a non-ionic surfactant (e.g., 0.01-0.1% Tween® 20 or Triton™ X-100) or a co-solvent like ethanol or polyethylene glycol (PEG) to the assay buffer can help maintain solubility.[4] Note: These should be used with caution in cell-based assays as they can have cytotoxic effects.

Quantitative Data Summary

The following table summarizes the known in vitro efficacy and cytotoxicity data for DC07090.

ParameterDescriptionValue (µM)Virus/TargetReference
IC₅₀ 50% inhibitory concentration21.72 ± 0.95EV71 3Cpro[6][7]
EC₅₀ 50% effective concentration in inhibiting EV71 replication22.09 ± 1.07EV71[6][7]
EC₅₀ 50% effective concentration in inhibiting CVA16 replication27.76 ± 0.88CVA16[6][7]
Kᵢ Inhibition constant23.29 ± 12.08EV71 3Cpro[6][7]
CC₅₀ 50% cytotoxic concentration> 200Host Cells[6][7]

Experimental Protocols

Protocol for Preparing DC07090 Stock and Working Solutions
  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the required mass of DC07090 (Molecular Weight: 328.76 g/mol ) to prepare your desired volume of a 10 mM stock solution.

    • Add the appropriate volume of high-purity, anhydrous DMSO to the vial of DC07090.

    • Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming or brief sonication may be applied if necessary.[4]

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

  • Prepare Working Dilutions:

    • For Cell-Based Assays: Perform serial dilutions of your 10 mM DMSO stock solution in DMSO to create intermediate stocks. For example, to achieve a final concentration of 20 µM in your assay with a final DMSO concentration of 0.2%, you would need a 10 mM intermediate stock. You would then add 2 µL of this 10 mM stock to 1 mL of cell culture medium.

    • Always add the final DMSO-diluted compound to the cell culture medium and mix well immediately to ensure rapid dispersion.[3]

Visualizations

experimental_workflow Experimental Workflow for DC07090 Cell-Based Assays cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dil Serial Dilutions in DMSO prep_stock->serial_dil add_compound Add Final Dilution to Cell Culture Medium serial_dil->add_compound prep_cells Seed Cells in Culture Plate prep_cells->add_compound incubate Incubate at 37°C, 5% CO₂ add_compound->incubate assay Perform Cell-Based Assay (e.g., Viability, Viral Titer) incubate->assay data_analysis Data Analysis assay->data_analysis

Caption: Workflow for preparing and using DC07090 in cell-based assays.

troubleshooting_workflow Troubleshooting DC07090 Solubility Issues start Precipitate Observed or Inconsistent Results check_stock Is Stock Solution Fully Dissolved? start->check_stock yes_stock Yes check_stock->yes_stock Yes no_stock No check_stock->no_stock No check_dilution Was Serial Dilution in DMSO Performed? yes_stock->check_dilution dissolve_stock Gently Warm/Sonicate Stock Solution no_stock->dissolve_stock dissolve_stock->check_stock yes_dilution Yes check_dilution->yes_dilution Yes no_dilution No check_dilution->no_dilution No lower_conc Lower Final Assay Concentration yes_dilution->lower_conc perform_serial_dilution Perform Serial Dilutions in DMSO Before Adding to Media no_dilution->perform_serial_dilution end Re-run Experiment perform_serial_dilution->end solubility_test Perform Pre-Assay Solubility Test lower_conc->solubility_test solubility_test->end

Caption: A logical workflow for troubleshooting DC07090 solubility problems.

References

Technical Support Center: Optimizing DC07090 for Viral Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DC07090 for maximum viral inhibition. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and established experimental protocols to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is DC07090 and what is its mechanism of action?

A1: DC07090 is a non-peptidyl small molecule that acts as a reversible and competitive inhibitor of the 3C protease (3Cpro) of Enterovirus 71 (EV71), the causative agent of Hand, Foot, and Mouth Disease (HFMD).[1][2][3][4] The 3C protease is a viral enzyme crucial for the lifecycle of the virus, as it is responsible for cleaving the viral polyprotein into functional viral proteins.[1][2] By inhibiting the 3C protease, DC07090 effectively halts viral replication.[1][2]

Q2: Against which viruses is DC07090 effective?

A2: DC07090 has demonstrated inhibitory activity against Enterovirus 71 (EV71) and Coxsackievirus A16 (CVA16).[1][5]

Q3: What are the key parameters to consider when designing an experiment with DC07090?

A3: The key parameters to consider are the optimal concentration of DC07090, the cell line used, the viral strain, the multiplicity of infection (MOI), and the incubation time.[1] It is also crucial to assess the cytotoxicity of the compound on the host cells to ensure that the observed antiviral effect is not due to cell death.[1]

Q4: How does the EV71 3C protease, the target of DC07090, affect host cell signaling?

A4: The EV71 3C protease is known to cleave several host cell proteins, thereby disrupting critical cellular processes, including innate immune signaling and apoptosis.[1] For instance, it can cleave proteins involved in the RIG-I and TLR3 signaling pathways, such as MAVS, MDA5, and TRIF, to evade the host's antiviral response.[1] By inhibiting the 3C protease, DC07090 can prevent these disruptions.[1]

Data Presentation

The following tables summarize the key quantitative data for DC07090, providing a clear comparison of its inhibitory and cytotoxic properties.

Table 1: In Vitro Inhibitory Activity of DC07090 against Enterovirus 71 3C Protease [4]

ParameterValue (µM)Notes
IC5021.72 ± 0.95Half-maximal inhibitory concentration against purified EV71 3Cpro.[4]
Ki23.29 ± 12.08Inhibition constant, indicating a reversible and competitive mode of inhibition.[4]

Table 2: Antiviral Activity and Cytotoxicity of DC07090 [4]

ParameterVirus/Cell LineValue (µM)Selectivity Index (SI)
EC50EV71 / RD cells22.09 ± 1.07> 9.05
EC50CVA16 / RD cells27.76 ± 0.88> 7.20
CC50RD cells> 200N/A

EC50 (Half-maximal effective concentration) is the concentration of the compound that inhibits 50% of the viral cytopathic effect in cell culture.[4] CC50 (Half-maximal cytotoxic concentration) is the concentration of the compound that reduces the viability of uninfected cells by 50%.[4] Selectivity Index (SI) is the ratio of CC50 to EC50 and indicates the therapeutic window of the compound.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Viral Inhibition Assay (Plaque Reduction Assay)

This protocol is used to determine the effective concentration of DC07090 for inhibiting viral replication.[1]

Materials:

  • 6-well plates

  • Confluent monolayer of host cells (e.g., RD cells)

  • Virus stock of known titer (PFU/mL)

  • DC07090 stock solution

  • Serum-free medium

  • Overlay medium (e.g., 2x MEM containing 2% agarose)

  • Crystal violet staining solution

Procedure:

  • Seed 6-well plates with host cells and grow until a confluent monolayer is formed.

  • Prepare serial dilutions of the virus in serum-free medium.

  • Prepare different concentrations of DC07090 in serum-free medium.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well.[1]

  • After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.[1]

  • Add the overlay medium containing the respective concentrations of DC07090.

  • Incubate the plates at 37°C until plaques are visible (typically 2-4 days).

  • Fix the cells with 10% formaldehyde and stain with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

  • Determine the EC50 value.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of DC07090 that is toxic to the host cells.[1]

Materials:

  • 96-well plates

  • Host cells (e.g., RD cells)

  • DC07090 stock solution

  • Culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with host cells at a density of 5 x 10^4 cells/well and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of DC07090 in culture medium.

  • Remove the old medium from the cells and add 100 µL of the different concentrations of DC07090 to the wells. Include wells with untreated cells as a control.

  • Incubate the plates for the same duration as the viral inhibition assay.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the untreated control and determine the CC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No viral inhibition observed 1. DC07090 is degraded. 2. Incorrect viral titer or MOI. 3. The viral strain is resistant to DC07090. 4. Suboptimal assay conditions.1. Store DC07090 stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. Prepare fresh dilutions for each experiment. 2. Re-titer your virus stock. Optimize the MOI for your specific cell line and assay duration. 3. Sequence the 3C protease gene of your viral strain to check for mutations. 4. Optimize incubation times and ensure proper mixing of reagents.
High variability between replicates 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Uneven virus distribution.1. Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Gently rock the plate after adding the virus to ensure even distribution.
High background cytotoxicity 1. DC07090 concentration is too high. 2. Contamination of cell culture. 3. Solvent (e.g., DMSO) toxicity.1. Perform a cytotoxicity assay to determine the CC50 and use concentrations well below this value. 2. Check for mycoplasma or bacterial contamination. 3. Ensure the final solvent concentration is low and consistent across all wells, including controls.
EC50 value is higher than expected 1. The efficacy of DC07090 can vary between cell types and viral strains. 2. High serum concentration in the medium can lead to protein binding. 3. Assay endpoint is too late.1. Establish a baseline for your specific experimental system. 2. Perform viral inhibition assays in low-serum or serum-free medium. 3. Optimize the assay duration. A shorter incubation time may yield a lower EC50.[1]

Visualizations

EV71_Lifecycle_Inhibition Mechanism of DC07090 in Inhibiting EV71 Replication cluster_virus EV71 Lifecycle cluster_drug Inhibitor Action Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating Translation Translation of Viral Polyprotein Uncoating->Translation Polyprotein_Cleavage Polyprotein Cleavage by 3Cpro Translation->Polyprotein_Cleavage Replication Viral RNA Replication Polyprotein_Cleavage->Replication Assembly Assembly of New Virions Replication->Assembly Release Release of New Virions Assembly->Release DC07090 DC07090 Inhibition Inhibition of 3C Protease DC07090->Inhibition Targets Inhibition->Polyprotein_Cleavage Blocks

Caption: DC07090 inhibits EV71 replication by targeting the 3C protease.

Innate_Immunity_Evasion DC07090 Prevents EV71 3Cpro-Mediated Evasion of Innate Immunity cluster_host Host Cell cluster_virus_action Viral Evasion cluster_drug_action Inhibitor Action Viral_RNA Viral RNA RIG_I_MDA5 RIG-I/MDA5 Viral_RNA->RIG_I_MDA5 MAVS MAVS RIG_I_MDA5->MAVS IRF3 IRF3 Activation MAVS->IRF3 Type_I_IFN Type I Interferon Production IRF3->Type_I_IFN EV71_3Cpro EV71 3C Protease Cleavage Cleavage of MAVS EV71_3Cpro->Cleavage Mediates Cleavage->MAVS Disrupts DC07090 DC07090 Inhibition Inhibition of 3C Protease DC07090->Inhibition Targets Inhibition->EV71_3Cpro Blocks

Caption: DC07090 restores host innate immunity by inhibiting 3C protease.

Experimental_Workflow Experimental Workflow for Optimizing DC07090 Concentration Start Start Cytotoxicity_Assay Determine CC50 using MTT Assay Start->Cytotoxicity_Assay Dose_Selection Select non-toxic DC07090 concentrations Cytotoxicity_Assay->Dose_Selection Viral_Inhibition_Assay Perform Plaque Reduction Assay Dose_Selection->Viral_Inhibition_Assay EC50_Determination Calculate EC50 Viral_Inhibition_Assay->EC50_Determination SI_Calculation Calculate Selectivity Index (CC50/EC50) EC50_Determination->SI_Calculation Optimization Optimize MOI and Incubation Time SI_Calculation->Optimization End End Optimization->End

Caption: Workflow for determining the optimal concentration of DC07090.

References

DC07090 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of the novel small molecule inhibitor, DC07090. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for DC07090 in its solid form?

While specific long-term stability data for DC07090 is not publicly available, general guidelines for storing small molecule inhibitors in solid (powder) form should be followed to ensure its integrity.[1][2]

Storage TemperatureDurationRecommendations
-20°CUp to 3 years[1][2]Keep desiccated to prevent hydration.[1]
4°CUp to 2 years[1][2]Check product datasheet for specific advice.[1]

It is common for small molecules to be shipped at room temperature, as they are considered stable for the duration of shipping.[2] Upon receipt, it is crucial to adhere to the long-term storage instructions provided on the product label or technical data sheet.[2] Before opening the vial, centrifuge it to ensure all the powder is collected at the bottom.[2]

Q2: How should I prepare and store stock solutions of DC07090?

Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of hydrophobic small molecules.[1]

ParameterRecommendation
Primary Solvent 100% DMSO[1]
Storage Temperature -20°C or -80°C
Short-term Storage Aliquots at -20°C for up to 1 month[2]
Long-term Storage Aliquots at -80°C for up to 6 months[2]

To avoid repeated freeze-thaw cycles, which can affect compound stability and introduce moisture into the DMSO stock, it is highly recommended to prepare aliquots of the stock solution.[2][3] DMSO is hygroscopic and can absorb atmospheric moisture, potentially diluting the stock solution over time.[1]

Q3: My DC07090 solution has changed color. What should I do?

A change in the color of your stock or working solution may indicate chemical degradation or oxidation.[3] This can be caused by exposure to light, air (oxygen), or impurities in the solvent.[3] It is critical to evaluate the integrity of the compound before proceeding with your experiments.[3]

Q4: I'm observing precipitation when I thaw my DC07090 stock solution. How can this be prevented?

Precipitation upon thawing can happen if the compound's solubility limit is surpassed at lower temperatures or if the solvent is not ideal for cryogenic storage.[3] Consider the following:

  • Solvent Choice: Ensure the solvent is appropriate for long-term storage at the selected temperature.[3]

  • Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation.[3] Consider storing at a slightly lower concentration.[3]

  • Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use.[3]

Troubleshooting Guides

Issue 1: Precipitation of DC07090 upon dilution into aqueous buffer.

This is a common issue for hydrophobic small molecules when their concentration exceeds the aqueous solubility limit.

G start Precipitation Observed step1 Decrease final concentration start->step1 step2 Optimize DMSO concentration in final solution (e.g., <0.5%) step1->step2 step3 Consider a different solvent system (e.g., co-solvents like ethanol, PEG) step2->step3 step4 Adjust pH of the buffer step3->step4 end_node Precipitation Resolved step4->end_node

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Inconsistent experimental results and loss of DC07090 activity.

This may be due to the degradation of the small molecule inhibitor in the solution.

G start Inconsistent Results / Loss of Activity check1 Check for common degradation factors start->check1 factor1 Light Exposure check1->factor1 factor2 Air (Oxygen) Exposure check1->factor2 factor3 Incorrect pH check1->factor3 solution1 Store in amber vials or wrap in foil factor1->solution1 solution2 Purge headspace with inert gas (Argon or Nitrogen) factor2->solution2 solution3 Maintain recommended pH with a buffer factor3->solution3 stability_test Perform a stability test (e.g., HPLC time-course) solution1->stability_test solution2->stability_test solution3->stability_test end_node Consistent Results stability_test->end_node

Caption: Troubleshooting guide for loss of compound activity.

Experimental Protocols

Protocol 1: Assessing the Kinetic Solubility of DC07090

This protocol provides a general method to determine the kinetic solubility of a small molecule inhibitor in an aqueous buffer.[1]

  • Prepare a high-concentration stock solution: Dissolve DC07090 in 100% DMSO to make a 10 mM stock solution.[1]

  • Serial Dilution: Create a serial dilution of the stock solution in DMSO.[1]

  • Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4).[1] This will create a range of final compound concentrations.[1]

  • Equilibration and Observation: Allow the plate to equilibrate at room temperature and observe for any precipitation.

  • Quantification (Optional): Analyze the supernatant for the concentration of the dissolved compound using methods like HPLC.

G cluster_0 DMSO cluster_1 Aqueous Buffer stock 10 mM Stock in DMSO serial_dilution Serial Dilution stock->serial_dilution dilution Dilution into Buffer serial_dilution->dilution observation Observe Precipitation dilution->observation

Caption: Experimental workflow for kinetic solubility assessment.

Protocol 2: General Stability Test for DC07090 in Solution

This protocol can be used to assess the stability of DC07090 in a specific solvent and under particular storage conditions over time.[3]

  • Prepare Initial Sample (T=0): Prepare a fresh solution of DC07090 in the desired solvent at the working concentration.[3] Immediately take an aliquot for analysis (e.g., by HPLC) to establish the baseline (T=0) purity and concentration.[3]

  • Storage: Store the remaining solution under the conditions you wish to test (e.g., -20°C in the dark, 4°C exposed to light, etc.).[3]

  • Subsequent Timepoints: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), take another aliquot from the stored solution.[3] If the solution was frozen, allow it to thaw completely and mix gently before taking the aliquot.[3]

  • Analysis: Analyze the aliquot using the same method as for the T=0 sample.[3]

  • Data Comparison: Compare the peak area or concentration of DC07090 at each timepoint to the initial T=0 value.[3] A significant decrease indicates instability under the tested conditions.

G start Prepare Fresh Solution t0 Analyze T=0 Sample (HPLC) start->t0 storage Store under Test Conditions start->storage compare Compare T=X with T=0 t0->compare timepoint Analyze Sample at Timepoint 'X' storage->timepoint timepoint->compare result Determine Stability compare->result

Caption: Workflow for assessing compound stability in solution.

References

Preventing DC07090 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of DC07090 in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is DC07090 and what is its mechanism of action?

DC07090 is a non-peptidyl small molecule that acts as a reversible and competitive inhibitor of the Enterovirus 71 (EV71) 3C protease (3Cpro).[1] This viral enzyme is a cysteine protease crucial for the viral life cycle, as it cleaves the viral polyprotein into mature, functional proteins.[2][3][4] By inhibiting the 3C protease, DC07090 blocks this cleavage process, thereby halting viral replication.[2][4] The 3C protease is also known to cleave host cell proteins, such as OAS3, to suppress the host's innate immune response and enhance viral replication.[3][5]

Q2: I've dissolved DC07090 in DMSO, but it precipitates when I add it to my aqueous cell culture medium. Why does this happen?

This is a common issue arising from the hydrophobic nature of many small molecules like DC07090.[6] While DC07090 is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), its solubility is significantly lower in aqueous solutions such as cell culture media and Phosphate-Buffered Saline (PBS).[6] When a concentrated DMSO stock solution is diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to crash out of solution and form a precipitate.[6]

Q3: What is the recommended solvent for preparing a stock solution of DC07090?

For in vitro experiments, DMSO is the recommended solvent for creating a concentrated stock solution of DC07090.[6] It is advisable to use a fresh, anhydrous grade of DMSO to prevent moisture that could potentially degrade the compound or reduce its solubility.[6]

Q4: How can I prevent DC07090 from precipitating when preparing my working solutions in aqueous media?

The key is to control the final concentration of DMSO and the dilution process. A gradual dilution and ensuring the final DMSO concentration is well-tolerated by your cells (typically ≤ 0.1%) is crucial.[6] Refer to the detailed experimental protocol below for preparing a working solution.

Q5: What is the maximum concentration of DMSO that my cells can tolerate?

Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, for optimal cell health and to minimize off-target effects, it is best practice to keep the final DMSO concentration at or below 0.1%.[6] It is imperative to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental samples, but without DC07090.[6]

Troubleshooting Guide: Precipitation Issues

This guide provides a systematic approach to diagnosing and resolving precipitation problems encountered with DC07090.

Observation Potential Cause Recommended Solution
Precipitate forms immediately upon adding DMSO stock to aqueous medium.The final concentration of DC07090 exceeds its solubility limit in the aqueous medium. The final DMSO concentration is too low to maintain solubility.1. Decrease the final concentration of DC07090: If your experimental design allows, try using a lower final concentration of the compound. 2. Optimize the final DMSO concentration: Ensure the final DMSO concentration is at a level that can maintain solubility without affecting cell viability (typically ≤ 0.1%).[6] 3. Follow the recommended dilution protocol: Prepare an intermediate dilution of your DMSO stock in your aqueous medium before making the final dilution. Vortex vigorously immediately after each dilution step to ensure rapid and uniform dispersion.[6]
The solution is initially clear but becomes cloudy or shows precipitate over time.The compound is slowly crashing out of a supersaturated solution. This can be influenced by temperature fluctuations or interactions with components in the buffer or medium.1. Prepare fresh working solutions: Ideally, working solutions of DC07090 in aqueous buffers should be prepared fresh for each experiment.[7] 2. Maintain constant temperature: Avoid temperature fluctuations after preparing the working solution. 3. Consider using solubilizing agents: For challenging formulations, the use of excipients like cyclodextrins or surfactants may be explored, but their compatibility with the specific experimental system must be validated.
The powdered DC07090 does not fully dissolve in DMSO.The concentration of the stock solution is too high, or the DMSO contains water.1. Use anhydrous DMSO: Ensure you are using a high-purity, anhydrous grade of DMSO.[6] 2. Gentle warming and sonication: If the compound is difficult to dissolve, gentle warming of the solution up to 37°C or brief sonication can be applied.[6] 3. Prepare a lower concentration stock solution: If solubility issues persist, prepare a less concentrated stock solution in DMSO.

Quantitative Data Summary

The following table summarizes the known solubility and key inhibitory concentrations of DC07090.

Parameter Value Reference
Solubility in PBS (pH 7.4) < 0.1 mg/mL[6]
Solubility in DMSO Soluble[6][7]
IC₅₀ (EV71 3Cpro) 21.72 ± 0.95 µM[1]
EC₅₀ (EV71 replication) 22.09 ± 1.07 µM[1]
EC₅₀ (CVA16 replication) 27.76 ± 0.88 µM[1]
Inhibitory Constant (Ki) 23.29 ± 12.08 µM[1]
Cytotoxicity (CC₅₀) > 200 µM[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DC07090 Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of DC07090 for subsequent dilutions.

Materials:

  • DC07090 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the DC07090 powder vial to equilibrate to room temperature before opening.

  • Weigh the required amount of DC07090 powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution thoroughly to ensure the compound is completely dissolved.

  • If necessary, gently warm the solution to 37°C or sonicate briefly to aid dissolution.[6]

  • Store the stock solution in single-use aliquots at -20°C for short-term storage or -80°C for long-term storage to avoid repeated freeze-thaw cycles.[7]

Protocol 2: Preparation of a DC07090 Working Solution in Cell Culture Medium

Objective: To prepare a final working solution of DC07090 in cell culture medium with a final DMSO concentration of ≤ 0.1%.

Materials:

  • 10 mM stock solution of DC07090 in DMSO

  • Sterile, pre-warmed cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw a single-use aliquot of the 10 mM DC07090 stock solution.

  • To prepare a 10 µM working solution, add 1 µL of the 10 mM DMSO stock solution to 999 µL of the pre-warmed cell culture medium.[6]

  • Immediately vortex the solution vigorously for at least 30 seconds to ensure rapid and uniform dispersion.[6]

  • The final DMSO concentration in this working solution will be 0.1%.

  • Use the freshly prepared working solution immediately for your experiment.

Visualizations

EV71_Inhibition_by_DC07090 cluster_virus EV71 Replication Cycle cluster_inhibition Inhibition Viral_RNA Viral RNA Polyprotein Viral Polyprotein Viral_RNA->Polyprotein Translation Structural_Proteins Structural Proteins Polyprotein->Structural_Proteins Cleavage NonStructural_Proteins Non-Structural Proteins (incl. 3Cpro) Polyprotein->NonStructural_Proteins Cleavage New_Virions New Virions Structural_Proteins->New_Virions NonStructural_Proteins->New_Virions New_Virions->Viral_RNA Replication DC07090 DC07090 ThreeC_Protease 3C Protease DC07090->ThreeC_Protease Inhibits ThreeC_Protease->Polyprotein Catalyzes

Caption: Inhibition of EV71 polyprotein processing by DC07090.

Troubleshooting_Workflow Start Start: Prepare DC07090 Working Solution Observe_Precipitate Observe Precipitation? Start->Observe_Precipitate Immediate_Precipitate Immediate Precipitation? Observe_Precipitate->Immediate_Precipitate Yes No_Precipitate Solution is Clear Observe_Precipitate->No_Precipitate No Check_Concentration Lower Final DC07090 Concentration Immediate_Precipitate->Check_Concentration Yes Delayed_Precipitate Delayed Precipitation (Cloudiness) Immediate_Precipitate->Delayed_Precipitate No Optimize_DMSO Optimize Final DMSO (<=0.1%) Check_Concentration->Optimize_DMSO Vortex_Vigorously Vortex Vigorously During Dilution Optimize_DMSO->Vortex_Vigorously End Proceed with Experiment Vortex_Vigorously->End Prepare_Fresh Prepare Fresh Solution for Each Use Delayed_Precipitate->Prepare_Fresh Maintain_Temp Maintain Constant Temperature Prepare_Fresh->Maintain_Temp Maintain_Temp->End No_Precipitate->End

Caption: Troubleshooting workflow for DC07090 precipitation issues.

References

Navigating High Variability in DC07090 Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of high variability in DC07090 cell-based assay results. By ensuring consistency and accuracy in your experimental workflow, you can confidently assess the antiviral efficacy of this promising inhibitor of the Enterovirus 71 (EV71) 3C protease.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of DC07090?

A1: DC07090 is a non-peptidyl small molecule that acts as a reversible and competitive inhibitor of the EV71 3C protease (3Cpro).[1][2][3] This viral enzyme is essential for cleaving the viral polyprotein into functional proteins, a critical step in the viral replication cycle.[1][4] By inhibiting 3Cpro, DC07090 effectively blocks viral replication.[1]

Q2: What are the recommended cell lines for testing DC07090's antiviral activity?

A2: Human Rhabdomyosarcoma (RD) cells and Vero cells are highly recommended for assessing the antiviral efficacy of DC07090.[5] RD cells are particularly susceptible to EV71 infection, making them a standard model.[5] Vero cells are also highly permissive to a wide range of viruses, including EV71, and are often used in plaque assays.[5]

Q3: What are the typical EC50 and CC50 values for DC07090?

A3: The half-maximal effective concentration (EC50) of DC07090 against EV71 is approximately 22.09 ± 1.07 µM, and against Coxsackievirus A16 (CVA16) is 27.76 ± 0.88 µM.[1][4] The 50% cytotoxic concentration (CC50) is reported to be greater than 200 µM in host cells, indicating a favorable safety profile.[1][4][6]

Q4: What are the most common sources of variability in cell-based assays?

Troubleshooting Guide

High variability in your DC07090 assay results can be frustrating. This guide provides a structured approach to identifying and mitigating common sources of error.

Issue 1: Inconsistent Results Between Replicate Wells
Potential Cause Troubleshooting Action
Uneven Cell Seeding Ensure the cell suspension is homogenous before and during plating. Gently swirl the flask or tube between pipetting steps.[7]
Pipetting Inaccuracy Regularly calibrate pipettes. Use consistent pipetting techniques (e.g., speed, immersion depth). For multichannel pipettes, ensure all channels are dispensing equal volumes.[7][10]
Edge Effects Avoid using the outer wells of the microplate, as they are prone to evaporation. Alternatively, fill the perimeter wells with sterile PBS or media to create a humidity barrier.[7][8]
Issue 2: High Background or False Positives/Negatives
Potential Cause Troubleshooting Action
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve DC07090 is not toxic to the cells (typically <0.5%). Always include a solvent-only control.[7]
Contamination Routinely test for bacterial, fungal, and mycoplasma contamination. Mycoplasma, in particular, can be difficult to detect and can significantly alter cellular responses.[9]
Reagent Issues Use fresh, properly stored reagents. Avoid repeated freeze-thaw cycles of critical components.
Issue 3: Poor Reproducibility Between Experiments
Potential Cause Troubleshooting Action
Cell Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift.[9]
Cell Confluency Plate cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment.[7][9]
Inconsistent Incubation Times For endpoint assays, ensure that the incubation time with detection reagents is uniform across all plates and experiments.[7]

Experimental Protocols

Cell-Based Antiviral Assay (Cytopathic Effect Inhibition Assay)

This assay determines the concentration of DC07090 required to protect host cells from virus-induced cell death (cytopathic effect, CPE).[1]

Materials:

  • Cells: Human Rhabdomyosarcoma (RD) or Vero cells[1]

  • Virus: Enterovirus 71 (EV71)[1]

  • Media: DMEM with 10% FBS (growth medium) and DMEM with 2% FBS (assay medium)[1]

  • Compound: DC07090 dissolved in DMSO[1]

  • Assay Plates: 96-well, flat-bottom tissue culture plates[1]

  • Reagent: CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar cell viability reagent[1]

Procedure:

  • Cell Seeding: Seed RD cells into 96-well plates at a density of 1 x 10⁴ to 2 x 10⁴ cells/well in 100 µL of growth medium. Incubate overnight.[1]

  • Compound Preparation: Prepare serial dilutions of DC07090 in assay medium. The final DMSO concentration should be below 0.5%.[1]

  • Treatment and Infection:

    • Remove the growth medium.

    • Add 50 µL of diluted DC07090 to the appropriate wells.

    • Add 50 µL of EV71 virus suspension to the wells.

    • Include cell control, virus control, and toxicity control wells.[1]

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until ~100% CPE is observed in the virus control wells.[1]

  • Quantification of Cell Viability:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 490 nm.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the cell control and determine the EC50 and CC50 values using a non-linear regression curve fit.[1]

Visualizations

EV71_Replication_and_DC07090_Inhibition cluster_host_cell Host Cell EV71 EV71 Virus Uncoating Uncoating & RNA Release EV71->Uncoating Translation Translation Uncoating->Translation Polyprotein Viral Polyprotein Translation->Polyprotein Cleavage Polyprotein Cleavage Polyprotein->Cleavage mediated by Protease_3Cpro 3C Protease (3Cpro) Functional_Proteins Functional Proteins Cleavage->Functional_Proteins Replication RNA Replication Functional_Proteins->Replication Assembly Virion Assembly Functional_Proteins->Assembly Replication->Assembly Release New Virions Released Assembly->Release DC07090 DC07090 DC07090->Protease_3Cpro Inhibits

Caption: Mechanism of DC07090 action on EV71 replication.

Troubleshooting_Workflow Start High Variability in Assay Results Check_Replicates Inconsistent Replicate Wells? Start->Check_Replicates Check_Controls Issues with Controls? Check_Replicates->Check_Controls No Fix_Seeding Review Cell Seeding Technique Check_Replicates->Fix_Seeding Yes Check_Reproducibility Poor Experiment-to- Experiment Reproducibility? Check_Controls->Check_Reproducibility No Fix_Solvent Check Solvent Concentration & Control Check_Controls->Fix_Solvent Yes Fix_Passage Standardize Cell Passage Number Check_Reproducibility->Fix_Passage Yes End Consistent Results Check_Reproducibility->End No Fix_Pipetting Calibrate & Standardize Pipetting Fix_Seeding->Fix_Pipetting Fix_Edge_Effects Address Edge Effects Fix_Pipetting->Fix_Edge_Effects Fix_Edge_Effects->Check_Controls Fix_Contamination Test for Contamination Fix_Solvent->Fix_Contamination Fix_Contamination->Check_Reproducibility Fix_Confluency Control Cell Confluency Fix_Passage->Fix_Confluency Fix_Confluency->End

Caption: A logical workflow for troubleshooting assay variability.

References

Technical Support Center: DC07090 In Vitro Activity & Serum Concentration Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the in vitro activity of DC07090, a potent inhibitor of Enterovirus 71 (EV71) 3C protease.

Frequently Asked Questions (FAQs)

Q1: What is DC07090 and what is its mechanism of action?

DC07090 is a non-peptidyl small molecule that acts as a reversible and competitive inhibitor of the EV71 3C protease (3Cpro).[1][2][3] This viral enzyme is crucial for the replication of enteroviruses, as it cleaves the viral polyprotein into mature, functional proteins.[1] By binding to the active site of the 3C protease, DC07090 blocks this cleavage process, thereby inhibiting viral replication.[1]

Q2: What are the reported in vitro potency values for DC07090?

The inhibitory activity of DC07090 has been characterized in both enzymatic and cell-based assays. The key potency values are summarized in the table below. It is important to note that these values are typically determined in assays with low serum concentrations.

Q3: Why is my observed EC50 for DC07090 higher than the reported values?

A common reason for observing a higher than expected EC50 value for DC07090 in cell-based assays is the presence of serum in the culture medium. DC07090 may bind to serum proteins, primarily albumin, which reduces the concentration of free, unbound compound available to inhibit the viral 3C protease within the cells.[4][5][6] Only the unbound fraction of a drug is generally considered to be pharmacologically active.[4]

Q4: How does serum protein binding affect the activity of DC07090?

Serum proteins, such as albumin and α1-acid glycoprotein, can bind to small molecule drugs like DC07090.[6] This binding is a reversible equilibrium, but a significant portion of the drug can be sequestered by these proteins, effectively reducing its free concentration in the assay medium.[4] Consequently, a higher total concentration of DC07090 is required to achieve the same inhibitory effect as in a low-serum environment, leading to an apparent decrease in potency (i.e., a higher IC50 or EC50 value).[6][7]

Q5: How can I determine if serum protein binding is affecting my results with DC07090?

To investigate the impact of serum on DC07090 activity, you can perform your cell-based antiviral assay using a range of serum concentrations (e.g., 2%, 5%, 10% fetal bovine serum). If the EC50 value of DC07090 increases with higher serum concentrations, it is a strong indication that serum protein binding is occurring and influencing the compound's apparent potency.[7]

Troubleshooting Guides

Problem: Inconsistent or lower-than-expected potency of DC07090 in cell-based assays.

  • Possible Cause 1: High Serum Concentration in Culture Medium.

    • Troubleshooting Step: Quantify the effect of serum by performing a dose-response experiment with DC07090 in media containing varying concentrations of serum (e.g., 0.5%, 2%, 5%, and 10%). A rightward shift in the dose-response curve with increasing serum concentration points to serum protein binding.

    • Solution: If possible, for mechanism-of-action studies, reduce the serum concentration in your assay medium to the minimum required for maintaining cell health for the duration of the experiment. For screening assays, maintain a consistent and documented serum concentration across all experiments to ensure data comparability.

  • Possible Cause 2: Variability in Serum Lots.

    • Troubleshooting Step: Different lots of serum can have varying protein compositions, which may affect the extent of drug binding. If you observe a sudden shift in DC07090 potency after starting a new bottle of serum, test the new lot against a previously used lot in parallel.

    • Solution: When a large number of experiments are planned, it is advisable to purchase a single large lot of serum and pre-qualify it for your assays to ensure consistency over time.

  • Possible Cause 3: Incorrect Drug Concentration.

    • Troubleshooting Step: Verify the concentration of your DC07090 stock solution. Ensure proper dissolution and storage as recommended by the supplier to prevent degradation.[8]

    • Solution: Prepare fresh dilutions of DC07090 from a validated stock for each experiment.

Data Presentation

Table 1: In Vitro Activity of DC07090

ParameterValue (µM)DescriptionReference
IC50 21.72 ± 0.95The concentration of DC07090 required to inhibit 50% of the EV71 3C protease enzymatic activity in vitro.[1][2][9]
EC50 (EV71) 22.09 ± 1.07The concentration of DC07090 required to inhibit 50% of EV71 replication in cell-based assays.[1][2][10]
EC50 (CVA16) 27.76 ± 0.88The concentration of DC07090 required to inhibit 50% of Coxsackievirus A16 replication in cell-based assays.[1][11]
Ki 23.29 ± 12.08The inhibition constant, indicating the binding affinity of DC07090 to the EV71 3C protease.[1][2][9]
CC50 > 200The concentration of DC07090 that causes a 50% reduction in the viability of uninfected host cells.[1][2]

Experimental Protocols

Protocol 1: Determining the Effect of Serum on DC07090 EC50 in a Cytopathic Effect (CPE) Assay

  • Cell Seeding: Seed host cells (e.g., RD cells) into 96-well plates at a density that will result in a confluent monolayer after 24 hours.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of DC07090 in culture medium containing different final concentrations of fetal bovine serum (e.g., 0.5%, 2%, 5%, 10%).

  • Treatment: Remove the growth medium from the cells and add the prepared DC07090 dilutions.

  • Infection: Infect the cells with EV71 at a multiplicity of infection (MOI) that causes complete cell death in the virus control wells within 48-72 hours. Include cell-only and virus-only controls.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until the virus control wells show 90-100% CPE.

  • Cell Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Normalize the data to the cell-only (100% viability) and virus-only (0% viability) controls. Plot the percentage of cell viability against the log of DC07090 concentration and fit a four-parameter logistic curve to determine the EC50 value for each serum concentration.

Protocol 2: Enzyme Inhibition Assay for DC07090 IC50 Determination

  • Reagents: Recombinant EV71 3C protease and a specific fluorogenic substrate.

  • Assay Buffer: Prepare an appropriate assay buffer.

  • Compound Incubation: Incubate varying concentrations of DC07090 with the recombinant EV71 3C protease in the assay buffer in a 96-well plate.

  • Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a plate reader.

  • Data Analysis: Calculate the rate of substrate cleavage. Determine the percent inhibition for each DC07090 concentration relative to a no-inhibitor control. Plot the percent inhibition against the log of DC07090 concentration and fit the data to determine the IC50 value.

Visualizations

EV71_Inhibition_Pathway EV71 Enterovirus 71 (EV71) Polyprotein Viral Polyprotein EV71->Polyprotein Translation Protease3C 3C Protease (3Cpro) Polyprotein->Protease3C Auto-cleavage MatureProteins Mature Viral Proteins Protease3C->MatureProteins Cleavage of Polyprotein Replication Viral Replication MatureProteins->Replication DC07090 DC07090 DC07090->Protease3C Inhibition

Caption: Mechanism of EV71 replication inhibition by DC07090.

Caption: Impact of serum protein binding on DC07090 availability.

References

Determining the optimal multiplicity of infection (MOI) for DC07090 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal multiplicity of infection (MOI) for DC07090 assays.

Frequently Asked Questions (FAQs)

Q1: What is Multiplicity of Infection (MOI) and why is it critical for DC07090 assays?

A1: Multiplicity of Infection (MOI) is the ratio of infectious viral particles to the number of target cells in a given experiment.[1][2] For instance, adding one million viral particles to one million cells results in an MOI of 1.[1] Determining the optimal MOI is crucial for the success and reproducibility of DC07090 antiviral assays. An MOI that is too high can lead to excessive cytotoxicity, masking the specific antiviral effects of DC07090. Conversely, an MOI that is too low may result in insufficient infection, making it difficult to detect a significant therapeutic effect.[3][4]

Q2: How is the MOI calculated?

A2: The basic formula for calculating MOI is:

MOI = (Number of Viral Particles) / (Number of Cells)[1]

To determine the volume of viral stock needed to achieve a desired MOI, the following formula can be used:

Volume of Virus (mL) = (Desired MOI * Number of Cells) / (Viral Titer in PFU/mL or TU/mL)

Q3: What is the target of DC07090 and how does it work?

A3: DC07090 is a small molecule inhibitor that targets the 3C protease (3Cpro) of Enterovirus 71 (EV71), a primary causative agent of Hand, Foot, and Mouth Disease.[5] The EV71 3C protease is a viral enzyme essential for cleaving the viral polyprotein into functional structural and non-structural proteins. By competitively inhibiting the 3C protease, DC07090 blocks the viral replication cycle.[5][6]

Q4: Which cell lines are recommended for DC07090 assays?

A4: Human Rhabdomyosarcoma (RD) cells and Vero cells are highly susceptible to EV71 infection and are commonly used for antiviral efficacy testing of compounds like DC07090.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Viral Titer 1. Improper storage of viral stocks (e.g., multiple freeze-thaw cycles). 2. Suboptimal viral packaging or harvesting procedures. 3. Inaccurate initial viral titration.1. Aliquot viral stocks upon receipt to minimize freeze-thaw cycles. 2. Review and optimize viral production protocols. 3. Re-titer the viral stock using a reliable method such as a plaque assay.
High Variability Between Replicates 1. Inconsistent cell seeding density. 2. Pipetting errors during serial dilutions of the virus or compound. 3. "Edge effects" in multi-well plates.1. Ensure a homogenous cell suspension before seeding and verify cell counts. 2. Use calibrated pipettes and change tips between dilutions. 3. Avoid using the outer wells of the plate or fill them with a mock solution (e.g., PBS) to maintain humidity.
High Cytotoxicity in Control Wells (Virus Only) 1. The selected MOI is too high for the target cell line. 2. The incubation period is too long. 3. Cells are unhealthy or were seeded at a low density.1. Perform an MOI optimization experiment to determine the highest MOI that results in a sub-maximal cytopathic effect (CPE) within the desired timeframe (e.g., 80-90% CPE). 2. Reduce the assay duration. 3. Ensure cells are healthy, within a low passage number, and seeded at the correct density.
No Observable Antiviral Effect of DC07090 1. The MOI is too high, overwhelming the inhibitory effect of the compound. 2. DC07090 has degraded. 3. The viral strain may have resistance to the compound.1. Lower the MOI to a level where a dose-dependent antiviral effect can be observed. 2. Store DC07090 at -20°C or -80°C in small aliquots and prepare fresh dilutions for each experiment.[8] 3. Sequence the 3C protease gene of the viral strain to check for mutations.[8]

Experimental Protocols

Protocol 1: Viral Titer Determination by Plaque Assay

This protocol is essential for determining the concentration of infectious viral particles (Plaque Forming Units per mL or PFU/mL) in your viral stock.

Materials:

  • 6-well plates

  • Confluent monolayer of host cells (e.g., RD or Vero cells)

  • Virus stock

  • Serum-free medium

  • Overlay medium (e.g., 2x MEM with 2% agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • PBS (Phosphate-Buffered Saline)

  • 10% Formaldehyde

Procedure:

  • Seed 6-well plates with host cells to form a confluent monolayer.

  • Prepare 10-fold serial dilutions of the virus stock in serum-free medium.

  • Remove the growth medium from the cells and wash once with PBS.

  • Infect the cells with 500 µL of each viral dilution.

  • Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the virus.

  • After the adsorption period, remove the inoculum and add 2 mL of the overlay medium to each well.

  • Incubate the plates at 37°C until plaques are visible (typically 2-4 days).

  • Fix the cells with 10% formaldehyde for at least 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.

  • Gently wash the wells with water and allow them to air dry.

  • Count the number of plaques in the wells with 20-100 distinct plaques.

  • Calculate the viral titer using the following formula:

    Viral Titer (PFU/mL) = (Average number of plaques) / (Dilution factor * Volume of inoculum in mL)

Protocol 2: Determining the Optimal MOI for DC07090 Assays

This protocol outlines the steps to identify the ideal MOI that results in a significant, but not complete, cytopathic effect (CPE), allowing for a clear window to observe the antiviral activity of DC07090.

Materials:

  • 96-well plates

  • Host cells (e.g., RD or Vero cells)

  • Titered virus stock (from Protocol 1)

  • Growth medium

  • Assay medium (e.g., DMEM with 2% FBS)

  • Cell viability reagent (e.g., MTS or MTT)

  • Plate reader

Procedure:

  • Seed a 96-well plate with host cells at a density of 1 x 10⁴ to 2 x 10⁴ cells/well in 100 µL of growth medium and incubate overnight.[5]

  • On the day of the experiment, calculate the volume of virus needed to achieve a range of MOIs (e.g., 0.001, 0.01, 0.1, 1, 5, 10).

  • Prepare serial dilutions of the virus in assay medium to achieve the desired MOIs.

  • Remove the growth medium from the cells and infect the cells with 50 µL of each viral dilution in triplicate. Include uninfected cell controls (mock).

  • Incubate the plate for 48-72 hours, or until a clear CPE is observed in the higher MOI wells.

  • Assess cell viability using an MTS or similar reagent according to the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability for each MOI relative to the mock-infected control cells.

  • Select the MOI that results in approximately 80-90% CPE (or 10-20% cell viability) for use in subsequent DC07090 antiviral assays. This MOI will provide a sufficient dynamic range to measure the protective effects of the compound.

Data Presentation

Table 1: Example Results from an MOI Optimization Experiment

MOIAverage Absorbance% Cell Viability% Cytopathic Effect (CPE)
Mock1.250100%0%
0.0011.18895%5%
0.010.93875%25%
0.1 0.250 20% 80%
10.0635%95%
50.0504%96%
100.0504%96%

In this example, an MOI of 0.1 would be selected as the optimal MOI for subsequent DC07090 assays.

Visualizations

EV71_Replication_Cycle cluster_cell Host Cell cluster_cytoplasm Cytoplasm Viral_Entry 1. Viral Entry (Endocytosis) Uncoating 2. Uncoating Viral_Entry->Uncoating Translation 3. Translation of Viral RNA Uncoating->Translation Polyprotein Viral Polyprotein Translation->Polyprotein Proteolytic_Processing 4. Proteolytic Processing Polyprotein->Proteolytic_Processing Structural_Proteins Structural Proteins (VP1-4) Proteolytic_Processing->Structural_Proteins NonStructural_Proteins Non-Structural Proteins (e.g., 3D-pol) Proteolytic_Processing->NonStructural_Proteins EV71_3Cpro EV71 3C Protease Proteolytic_Processing->EV71_3Cpro Assembly 6. Virion Assembly Structural_Proteins->Assembly RNA_Replication 5. RNA Replication NonStructural_Proteins->RNA_Replication RNA_Replication->Assembly Release 7. Virion Release (Lysis) Assembly->Release EV71_Virion EV71 Virion Release->EV71_Virion Progeny Virions EV71_3Cpro->Proteolytic_Processing Catalyzes DC07090 DC07090 DC07090->EV71_3Cpro Inhibits EV71_Virion->Viral_Entry

Caption: EV71 replication cycle and the inhibitory action of DC07090 on the 3C protease.

MOI_Optimization_Workflow start Start: Titered Virus Stock seed_cells 1. Seed Host Cells in 96-well Plate start->seed_cells prepare_dilutions 2. Prepare Serial Dilutions of Virus to achieve a range of MOIs seed_cells->prepare_dilutions infect_cells 3. Infect Cells (in triplicate for each MOI) prepare_dilutions->infect_cells incubate 4. Incubate for 48-72h infect_cells->incubate assess_viability 5. Assess Cell Viability (e.g., MTS Assay) incubate->assess_viability analyze_data 6. Calculate % Cell Viability vs. Mock Control assess_viability->analyze_data select_moi 7. Select MOI causing ~80-90% CPE analyze_data->select_moi end End: Optimal MOI for DC07090 Assay select_moi->end

Caption: Experimental workflow for determining the optimal Multiplicity of Infection (MOI).

References

Technical Support Center: Managing Potential Off-Target Effects of DC07090 in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and investigating potential off-target effects of DC07090 in cellular models. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target activity of DC07090?

A1: DC07090 is a non-peptidyl small molecule inhibitor of the human enterovirus 71 (EV71) 3C protease (3Cpro).[1] Its primary mechanism of action is the reversible and competitive inhibition of this viral cysteine protease, which is essential for the viral life cycle.[1][2] By inhibiting EV71 3Cpro, DC07090 blocks the cleavage of the viral polyprotein, thereby halting viral replication.[2]

Q2: Are there any known off-target effects of DC07090 in human cells?

A2: To date, there is no published literature specifically identifying off-target interactions of DC07090 with human cellular proteins. However, as with any small molecule inhibitor, the potential for off-target effects should be a critical consideration in experimental design and data interpretation.

Q3: What are the potential mechanisms of off-target effects for a viral protease inhibitor like DC07090?

A3: Potential off-target effects of a viral protease inhibitor can arise from several mechanisms:

  • Binding to Host Cell Proteases: DC07090 could potentially interact with host cell proteases that have a similar substrate specificity or active site architecture to the viral 3C protease. This could include other cysteine proteases or even serine proteases.

  • Interaction with Non-Protease Targets: The chemical scaffold of DC07090 might allow it to bind to other, unrelated host cell proteins, leading to unanticipated biological consequences.

  • Metabolic Liabilities: Cellular metabolism of DC07090 could produce metabolites with their own off-target activities.

  • Compound Promiscuity: Some small molecules have a tendency to interact with multiple targets, a phenomenon known as polypharmacology.[3]

Q4: What are some examples of off-target effects observed with other viral protease inhibitors?

A4: Studies on other viral protease inhibitors, such as those targeting HIV and HCV, have revealed a range of off-target effects, including:

  • Metabolic Dysregulation: Some HIV protease inhibitors have been shown to interfere with lipid and glucose metabolism.[3][4]

  • Inhibition of Cellular Proteases: Off-target inhibition of host proteases can lead to various cellular dysfunctions.

  • Modulation of Signaling Pathways: Some HIV protease inhibitors can affect cellular signaling pathways like the Akt pathway.[3][4]

  • Inhibition of Drug Transporters: Certain HIV protease inhibitors can inhibit efflux pumps, which can have complex effects on cellular homeostasis and the activity of other drugs.[5]

These examples highlight the importance of investigating potential off-target effects for any new viral protease inhibitor.

Quantitative Data Summary for DC07090

The following table summarizes the key quantitative data reported for DC07090.

ParameterValue (µM)DescriptionReference
IC50 (EV71 3Cpro) 21.72 ± 0.95The concentration of DC07090 that inhibits 50% of the EV71 3C protease activity in vitro.[1][2]
EC50 (EV71 replication) 22.09 ± 1.07The concentration of DC07090 that inhibits EV71 replication by 50% in a cell-based assay.[1][2]
EC50 (CVA16 replication) 27.76 ± 0.88The concentration of DC07090 that inhibits Coxsackievirus A16 replication by 50% in a cell-based assay.[1]
Ki (EV71 3Cpro) 23.29 ± 12.08The inhibition constant, indicating the binding affinity of DC07090 to the EV71 3C protease.[1]
CC50 (Cytotoxicity) > 200The concentration of DC07090 that causes 50% cytotoxicity in host cells, indicating a favorable therapeutic window.[1][2]

Troubleshooting Guides

This section provides guidance for troubleshooting unexpected experimental outcomes that may suggest potential off-target effects of DC07090.

Issue 1: Observed cellular phenotype is inconsistent with EV71 3C protease inhibition.

  • Question: I am observing a cellular effect (e.g., changes in cell morphology, proliferation, apoptosis, or a specific signaling pathway) that I cannot explain by the inhibition of the viral protease. What should I do?

  • Answer: This is a critical observation that warrants a systematic investigation to distinguish between on-target and potential off-target effects.

    Troubleshooting Workflow:

    A Unexpected Phenotype Observed B Step 1: Confirm On-Target Engagement (CETSA) A->B F On-Target Effect Confirmed B->F Target engagement confirmed G Potential Off-Target Effect B->G No target engagement C Step 2: Use a Negative Control (Structurally similar, inactive analog) C->F Negative control shows no effect C->G Negative control shows similar effect D Step 3: Use a Positive Control (Different inhibitor for EV71 3Cpro) D->F Positive control shows similar effect D->G Positive control shows different effect E Step 4: Proteome-Wide Profiling (DARTS with Mass Spectrometry) H Identify Potential Off-Targets E->H F->C F->D G->E I Validate with Orthogonal Assays H->I

    Caption: Troubleshooting workflow for unexpected cellular phenotypes.

    Detailed Steps:

    • Confirm On-Target Engagement: The first step is to verify that DC07090 is engaging its intended target, the EV71 3C protease, in your cellular model. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this. A shift in the thermal stability of the 3C protease in the presence of DC07090 provides direct evidence of target engagement.

    • Use a Structurally Unrelated Positive Control: Employ a different, structurally distinct inhibitor of the EV71 3C protease. If this compound recapitulates the observed phenotype, it provides strong evidence for an on-target effect.

    • Perform Proteome-Wide Off-Target Identification: If the above steps suggest an off-target effect, a proteome-wide approach is necessary to identify potential off-target proteins. Drug Affinity Responsive Target Stability (DARTS) followed by mass spectrometry is a powerful, label-free method to identify proteins that are stabilized by DC07090 binding.

    • Validate Potential Off-Targets: Once potential off-targets are identified, they must be validated using orthogonal assays, such as in vitro binding assays, enzymatic assays (if the target is an enzyme), or by observing the phenotype upon specific knockdown or knockout of the putative off-target protein.

Issue 2: Inconsistent results or high variability between experiments.

  • Question: My results with DC07090 are not reproducible. What could be the cause?

  • Answer: Inconsistent results can stem from several factors related to the compound, the cells, or the assay itself.

    Troubleshooting Checklist:

    • Compound Stability and Handling:

      • Freshly prepare solutions: Always prepare working solutions of DC07090 from a fresh stock solution. Avoid repeated freeze-thaw cycles of the stock.

      • Solubility: Ensure that DC07090 is fully dissolved in your culture medium at the working concentration. Compound precipitation can lead to inconsistent and artifactual results.

      • Storage: Store the solid compound and stock solutions according to the manufacturer's recommendations to prevent degradation.

    • Cell Culture Conditions:

      • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

      • Cell Density: Seed cells at a consistent density for all experiments, as cell confluence can affect cellular responses to treatment.

      • Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular physiology and drug responses.

    • Assay-Specific Issues:

      • Assay Window: Ensure your assay has a robust signal-to-noise ratio and that the observed phenotype is well within the dynamic range of the assay.

      • Controls: Always include appropriate positive and negative controls in every experiment to monitor assay performance and normalize your data.

Experimental Protocols

This section provides detailed protocols for key experiments to investigate the on- and off-target effects of DC07090.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for On-Target Engagement

This protocol describes how to perform CETSA followed by Western blotting to confirm the engagement of DC07090 with the EV71 3C protease in infected cells.

Materials:

  • Host cells permissive to EV71 infection (e.g., RD cells)

  • EV71 virus stock

  • DC07090

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)

  • Primary antibody against EV71 3C protease

  • HRP-conjugated secondary antibody

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • ECL Western blotting substrate

  • Thermal cycler

Procedure:

  • Cell Culture and Infection:

    • Seed host cells in culture plates and grow to 70-80% confluency.

    • Infect the cells with EV71 at a suitable multiplicity of infection (MOI) and incubate for a time sufficient to allow for viral protein expression.

  • Compound Treatment:

    • Treat the infected cells with DC07090 at the desired concentration (e.g., 1-2x the EC50) or with DMSO as a vehicle control.

    • Incubate for 1-2 hours at 37°C.

  • Cell Harvesting and Heat Challenge:

    • Harvest the cells by scraping and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes for each temperature point. A typical temperature range is 40°C to 70°C in 2-3°C increments.

    • Place the PCR tubes in a thermal cycler and heat for 3 minutes at the designated temperatures, followed by a 3-minute cooling step at 4°C.

  • Cell Lysis:

    • Add ice-cold lysis buffer to each tube.

    • Lyse the cells by performing three freeze-thaw cycles (freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Perform SDS-PAGE and Western blotting with the anti-EV71 3Cpro antibody and a loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for the 3C protease at each temperature for both the DC07090-treated and vehicle-treated samples.

    • Normalize the band intensities to the loading control.

    • Plot the normalized band intensities as a function of temperature to generate the melting curves. A shift in the melting curve to a higher temperature in the presence of DC07090 indicates target stabilization and engagement.

Protocol 2: Drug Affinity Responsive Target Stability (DARTS) for Proteome-Wide Off-Target Identification

This protocol describes a label-free approach to identify potential off-target proteins of DC07090 by leveraging the principle that drug binding can protect a protein from proteolysis.

Materials:

  • Cell line of interest

  • DC07090

  • DMSO (vehicle control)

  • Lysis buffer (e.g., M-PER or RIPA buffer without protease inhibitors)

  • Protease (e.g., pronase or thermolysin)

  • Protease stop solution (e.g., EDTA for metalloproteases, or heat inactivation)

  • SDS-PAGE gels and running buffer

  • Coomassie stain or silver stain

  • Mass spectrometry facility for protein identification

Procedure:

  • Cell Lysate Preparation:

    • Grow cells to 80-90% confluency.

    • Harvest the cells and lyse them in a suitable lysis buffer.

    • Determine the protein concentration of the lysate.

  • Compound Incubation:

    • Aliquot the cell lysate into two tubes.

    • Treat one aliquot with DC07090 at the desired concentration and the other with DMSO.

    • Incubate for 1 hour at room temperature.

  • Limited Proteolysis:

    • Add a protease (e.g., pronase) to both the DC07090-treated and vehicle-treated lysates. The concentration of the protease needs to be optimized to achieve partial digestion.

    • Incubate for a specific time (e.g., 10-30 minutes) at room temperature.

    • Stop the digestion by adding a protease stop solution or by heat inactivation.

  • SDS-PAGE and Protein Visualization:

    • Run the digested lysates on an SDS-PAGE gel.

    • Stain the gel with Coomassie blue or silver stain to visualize the protein bands.

  • Identification of Protected Proteins:

    • Compare the banding patterns between the DC07090-treated and vehicle-treated lanes.

    • Excise the protein bands that are present or more intense in the DC07090-treated lane, as these represent proteins that were protected from proteolysis.

  • Mass Spectrometry:

    • Submit the excised gel bands for in-gel digestion and protein identification by mass spectrometry.

  • Validation:

    • Validate the identified potential off-targets using orthogonal methods as described in the troubleshooting guide.

Visualizations

cluster_0 Cellular Thermal Shift Assay (CETSA) Workflow A 1. Treat cells with DC07090 or Vehicle B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Soluble and Aggregated Proteins C->D E 5. Western Blot for Target Protein D->E F 6. Analyze Thermal Shift E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

cluster_1 Drug Affinity Responsive Target Stability (DARTS) Workflow G 1. Treat Lysate with DC07090 or Vehicle H 2. Limited Proteolysis G->H I 3. SDS-PAGE H->I J 4. Identify Protected Protein Bands I->J K 5. Mass Spectrometry for Protein ID J->K L 6. Validate Off-Targets K->L

Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).

References

Long-term stability of DC07090 stock solutions at -80°C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DC07090. This guide is intended for researchers, scientists, and drug development professionals, providing essential information on the handling, storage, and application of DC07090.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term stability of DC07090 stock solutions at -80°C?

Currently, there is no publicly available data specifically detailing the long-term stability of DC07090 stock solutions stored at -80°C. As a general practice for small molecule inhibitors, it is recommended to prepare fresh solutions for critical experiments. For long-term storage, aliquoting stock solutions into single-use vials is advised to minimize freeze-thaw cycles.[1] Storing stock solutions at -80°C is a common method for preserving the integrity of many small molecules.[2] However, for definitive stability, it is recommended to conduct an in-house stability study (see Experimental Protocols section for a general method).

Q2: What is DC07090 and its mechanism of action?

DC07090 is a novel, non-peptidyl small molecule inhibitor of the human enterovirus 71 (EV71) 3C protease (3Cpro).[3][4] It functions as a reversible and competitive inhibitor of this viral enzyme.[4][5] The 3C protease is a crucial enzyme for the EV71 life cycle, as it is responsible for cleaving the viral polyprotein into mature, functional proteins required for replication.[3][6] By inhibiting 3Cpro, DC07090 effectively blocks this process and halts viral replication.[3][4]

Q3: What is the recommended solvent for preparing a stock solution of DC07090?

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution of DC07090.[7] It is advisable to use anhydrous, high-purity DMSO to prevent degradation of the compound due to moisture.[7]

Q4: My DC07090 precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

Precipitation is a common issue with hydrophobic small molecules like DC07090 when diluting a concentrated DMSO stock into an aqueous solution.[7] To avoid this, a gradual dilution strategy is recommended. Instead of a single large dilution, perform serial dilutions in 100% DMSO to create an intermediate stock that is closer to your final working concentration. Then, add this intermediate stock to your pre-warmed cell culture medium while vortexing or swirling to ensure rapid and even dispersion.[7]

Q5: What are the known in vitro activity values for DC07090?

The inhibitory and cytotoxic properties of DC07090 have been characterized in several studies. The key quantitative data is summarized in the table below.

Data Presentation

Physicochemical and In Vitro Properties of DC07090
ParameterValueDescriptionSource
IC₅₀ 21.72 ± 0.95 µMThe concentration required to inhibit 50% of EV71 3Cpro enzymatic activity in vitro.[4][5]
EC₅₀ (EV71) 22.09 ± 1.07 µMThe concentration required to inhibit 50% of EV71 replication in cell-based assays.[4][5]
EC₅₀ (CVA16) 27.76 ± 0.88 µMThe concentration required to inhibit 50% of Coxsackievirus A16 replication.[4]
Kᵢ 23.29 ± 12.08 µMThe inhibition constant, indicating the binding affinity of DC07090 to the EV71 3C protease.[4][5]
CC₅₀ > 200 µMThe concentration that causes 50% cytotoxicity in host cells, indicating low toxicity.[4][8]

Signaling Pathway and Workflow Diagrams

EV71_Inhibition_by_DC07090 cluster_virus EV71 Viral Replication Cycle cluster_inhibition Inhibition Pathway Viral_Entry Viral Entry Viral_RNA_Release Viral RNA Release Viral_Entry->Viral_RNA_Release Polyprotein_Synthesis Polyprotein Synthesis Viral_RNA_Release->Polyprotein_Synthesis Polyprotein_Cleavage Polyprotein Cleavage (mediated by 3Cpro) Polyprotein_Synthesis->Polyprotein_Cleavage Viral_Assembly Viral Assembly & Release Polyprotein_Cleavage->Viral_Assembly DC07090 DC07090 EV71_3Cpro EV71 3C Protease (3Cpro) DC07090->EV71_3Cpro Binds to Inhibition Inhibition of Cleavage DC07090->Inhibition Inhibition->Polyprotein_Cleavage Blocks

Inhibition of EV71 Replication by DC07090

Stability_Workflow cluster_testing Stability Testing Over Time start Prepare Concentrated Stock of DC07090 in DMSO aliquot Aliquot into Single-Use Vials start->aliquot storage Store Aliquots at -80°C aliquot->storage tp0 Time Point 0 storage->tp0 Thaw one aliquot for each time point tp1 Time Point 1 (e.g., 1 Month) storage->tp1 tp_n Time Point 'n' (e.g., 3, 6, 12 Months) storage->tp_n analysis Analyze Sample Purity & Concentration (e.g., HPLC/LC-MS) tp0->analysis tp1->analysis tp_n->analysis data_analysis Calculate % Remaining vs. Time 0 analysis->data_analysis end Determine Stability Profile data_analysis->end

Workflow for Long-Term Stability Assessment

Experimental Protocols

Protocol: Hypothetical Long-Term Stability Assessment of DC07090 at -80°C

This protocol provides a general framework for assessing the stability of DC07090 in a DMSO stock solution.

1. Materials:

  • DC07090 powder

  • Anhydrous, high-purity DMSO

  • Sterile, low-binding microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • LC-MS system for identity confirmation (optional)

  • -80°C freezer

2. Procedure:

  • Stock Solution Preparation:

    • On Day 0, accurately weigh DC07090 powder and dissolve it in anhydrous DMSO to a final concentration of 10 mM.

    • Ensure complete dissolution by vortexing. Gentle warming (up to 37°C) or brief sonication can be applied if necessary.[7]

  • Aliquoting and Storage:

    • Immediately after preparation, aliquot the stock solution into multiple single-use, tightly sealed, low-binding tubes. This prevents contamination and minimizes freeze-thaw cycles for the bulk of the stock.

    • Retain one aliquot for immediate analysis (Time 0).

    • Store all other aliquots in a designated box at -80°C.

  • Sample Analysis at Time Points:

    • At predetermined time points (e.g., 0, 1, 3, 6, and 12 months), remove one aliquot from the -80°C freezer.

    • Allow the aliquot to thaw completely at room temperature.

    • Prepare the sample for HPLC analysis by diluting it to an appropriate concentration (e.g., 100 µM) in the mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common starting point.[3]

    • Detection: UV detector set to a wavelength appropriate for DC07090.

    • Injection: Inject the diluted sample and run the HPLC method.

    • Data Acquisition: Record the chromatogram, noting the peak area and retention time of the parent DC07090 peak.

3. Data Analysis:

  • For each time point, calculate the peak area of the DC07090 compound.

  • Determine the percentage of DC07090 remaining relative to the initial time point (Time 0).

    • % Remaining = (Peak Area at time 't' / Peak Area at Time 0) x 100

  • A compound is often considered stable if the amount remaining is within a predefined limit (e.g., ≥95%) of the initial concentration.

  • Analyze chromatograms for the appearance of new peaks, which may indicate degradation products. If available, use LC-MS to identify these species.

References

Validation & Comparative

A Comparative Analysis of DC07090 and Other Enterovirus 71 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enterovirus 71 (EV71), a member of the Picornaviridae family, is a significant causative agent of hand, foot, and mouth disease (HFMD), which can lead to severe neurological complications and even fatalities, particularly in young children.[1][2] The development of effective antiviral therapeutics is a critical unmet medical need. This guide provides a detailed comparison of the non-peptidyl small molecule inhibitor DC07090 with other notable EV71 inhibitors, focusing on their efficacy, mechanisms of action, and the experimental data supporting their activity.

Quantitative Efficacy of EV71 Inhibitors

The following table summarizes the in vitro efficacy of DC07090 and a selection of other EV71 inhibitors targeting various stages of the viral life cycle. This data, derived from various cell-based and enzymatic assays, offers a quantitative comparison of their antiviral potency and cytotoxicity.

InhibitorTargetTypeEC50 (µM)IC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Cell Line
DC07090 3C ProteaseSmall Molecule22.09 ± 1.07[3]21.72 ± 0.95[3]> 200[3]> 9.05RD[4]
Rupintrivir (AG7088) 3C ProteasePeptidomimetic0.001[5]2.3 ± 0.5[5]> 1000[5]> 1,000,000RD[5]
NK-1.8k 3C ProteasePeptidomimetic0.1080.11> 100> 925RD, T293, Vero
SG85 3C ProteasePeptidomimetic0.18Not Reported> 100> 555Not Specified
Compound 14 VP1 Capsid ProteinSmall Molecule0.004[6]Not Applicable> 25[7]> 6250RD[7]
Suramin Viral AttachmentSmall MoleculeNot Reported40[8]> 1000[9]> 25RD[8]
Favipiravir (T-705) 3D PolymeraseSmall Molecule68.74[10]Not Reported> 1000> 14.5Not Specified
SP40 VP1 Capsid ProteinPeptide7.9 ± 3.5[11]Not ApplicableNot ReportedNot ReportedRD[11]

EC50 (Half-maximal Effective Concentration): Concentration of a drug that gives half-maximal response. IC50 (Half-maximal Inhibitory Concentration): Concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. CC50 (Half-maximal Cytotoxic Concentration): Concentration of a compound that kills 50% of cells. RD (Rhabdomyosarcoma): A human muscle cancer cell line commonly used for EV71 research.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of EV71 inhibitors.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the concentration of a compound that protects host cells from the virus-induced cell death (cytopathic effect).

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., RD or Vero cells) at a density of 3 x 10^4 cells/well and incubate overnight to form a monolayer.[12]

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

  • Infection and Treatment: Remove the growth medium from the cells. Add the diluted compounds to the wells, followed by the addition of EV71 at a specific multiplicity of infection (MOI), for instance, 0.1.[13] Include controls for virus only (no compound) and cells only (no virus, no compound).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, until the cytopathic effect in the virus control wells is greater than 90%.[13]

  • Data Analysis: Cell viability is assessed using a reagent such as MTT or WST-1, which measures metabolic activity.[14] The EC50 value is calculated as the concentration of the compound that results in a 50% reduction of the cytopathic effect.

Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication.

  • Cell Seeding: Seed a 24-well plate with RD cells at a concentration of 1.5 x 10^5 cells/mL and incubate for 24 hours to form a confluent monolayer.[15]

  • Virus and Compound Preparation: Prepare serial dilutions of the test compound. Prepare a working dilution of the EV71 virus stock to yield approximately 100 plaque-forming units (PFU) per well.[15]

  • Infection and Treatment: Pre-incubate the virus with the diluted compound for 1 hour at room temperature.[4] Remove the growth medium from the cells and infect with the virus-compound mixture for 1 hour at 37°C.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., 1.2% carboxymethylcellulose) containing the corresponding concentration of the test compound.[15]

  • Incubation: Incubate the plates for 48-72 hours until plaques are visible.[15]

  • Visualization and Counting: Fix the cells with 4% formaldehyde and stain with 0.5% crystal violet.[11] Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.

3C Protease (3Cpro) Inhibition Assay (FRET-based)

This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of the EV71 3C protease.

  • Principle: The assay utilizes a synthetic peptide substrate containing the 3Cpro cleavage sequence flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL). In the intact peptide, fluorescence is quenched. Upon cleavage by 3Cpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.[16]

  • Reaction Setup: In a 96-well plate, combine the recombinant purified EV71 3C protease, the test compound at various concentrations, and an appropriate assay buffer.[16]

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic peptide substrate to all wells.[16]

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction velocity is calculated from the linear phase of the fluorescence curve. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in EV71 infection and the general workflows of the experimental protocols described above.

EV71_Lifecycle_and_Inhibitor_Targets cluster_extracellular Extracellular cluster_cell Host Cell cluster_entry Entry cluster_replication Replication & Translation cluster_assembly Assembly & Release EV71 EV71 Virion Receptor Cell Surface Receptor (e.g., SCARB2, PSGL-1) EV71->Receptor Attachment Endosome Endosome Receptor->Endosome Endocytosis Viral_RNA Viral RNA (+ssRNA) Endosome->Viral_RNA Uncoating & RNA Release Polyprotein Viral Polyprotein Viral_RNA->Polyprotein Translation Negative_RNA Negative-strand RNA Viral_RNA->Negative_RNA Replication Progeny_Virions Progeny Virions Viral_RNA->Progeny_Virions Structural_Proteins Structural Proteins (VP1-VP4) Polyprotein->Structural_Proteins NonStructural_Proteins Non-Structural Proteins (e.g., 3Cpro, 3Dpol) Polyprotein->NonStructural_Proteins Structural_Proteins->Progeny_Virions Assembly Replication_Complex Replication Complex Negative_RNA->Viral_RNA Cell_Lysis Cell Lysis Progeny_Virions->Cell_Lysis Release Suramin Suramin Suramin->EV71 Blocks Attachment Capsid_Inhibitors Capsid Inhibitors (e.g., Compound 14, SP40) Capsid_Inhibitors->EV71 Prevents Uncoating DC07090 DC07090 Rupintrivir DC07090->Polyprotein Inhibits Cleavage Favipiravir Favipiravir Favipiravir->Replication_Complex Inhibits RNA Synthesis

Caption: Overview of the EV71 lifecycle and the targets of various inhibitors.

CPE_Inhibition_Assay_Workflow start Start seed_cells Seed host cells in a 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 prepare_compounds Prepare serial dilutions of test compound incubate1->prepare_compounds add_compounds_virus Add compound and EV71 to cells prepare_compounds->add_compounds_virus incubate2 Incubate for 48-72 hours add_compounds_virus->incubate2 measure_viability Measure cell viability (e.g., MTT assay) incubate2->measure_viability calculate_ec50 Calculate EC50 value measure_viability->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

FRET_3Cpro_Inhibition_Assay cluster_no_inhibition No Inhibition cluster_inhibition With Inhibition Protease_active EV71 3Cpro (Active) Substrate_cleaved Cleaved Substrate (Fluorescent) Protease_active->Substrate_cleaved Cleavage Substrate_intact FRET Substrate (Quenched) Substrate_intact->Protease_active Protease_inhibited EV71 3Cpro (Inhibited) Substrate_intact2 FRET Substrate (Remains Quenched) Protease_inhibited->Substrate_intact2 No Cleavage Inhibitor DC07090 Inhibitor->Protease_inhibited Binds to

Caption: Principle of the FRET-based 3C Protease Inhibition Assay.

Conclusion

DC07090 is a promising non-peptidyl small molecule inhibitor of the EV71 3C protease with moderate in vitro efficacy and a favorable safety profile. When compared to other EV71 inhibitors, particularly peptidomimetic 3C protease inhibitors like Rupintrivir, DC07090 exhibits a lower potency. However, its distinct chemical structure may offer advantages in terms of oral bioavailability and metabolic stability, which are critical for further drug development. Capsid inhibitors, such as compound 14, have demonstrated exceptionally high potency in preclinical studies. The diverse mechanisms of action of these inhibitors, targeting different stages of the viral life cycle, underscore the potential for combination therapies to enhance efficacy and mitigate the development of drug resistance. Further in vivo studies are essential to fully elucidate the therapeutic potential of DC07090 and other promising anti-EV71 candidates.

References

A Comparative Guide to the Antiviral Activity and Potency of DC07090 and Rupintrivir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral activity and potency of two notable 3C protease inhibitors, DC07090 and rupintrivir. Both compounds target the 3C protease of enteroviruses, a critical enzyme for viral replication, making them significant candidates for antiviral therapeutic development. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support research and development efforts in this field.

Executive Summary

DC07090 is a novel, non-peptidyl small molecule inhibitor targeting the 3C protease (3Cpro) of Enterovirus 71 (EV71), a primary causative agent of hand, foot, and mouth disease (HFMD).[1] Rupintrivir is a well-characterized, potent, and irreversible inhibitor of the human rhinovirus (HRV) 3C protease and has demonstrated broad-spectrum activity against various picornaviruses.[2][3] Both molecules serve as valuable tools for studying enterovirus replication and as potential scaffolds for the development of new antiviral drugs. While rupintrivir generally exhibits higher potency in the nanomolar range against its primary targets, DC07090 presents a promising profile with low cytotoxicity.

Quantitative Data Presentation

The following tables summarize the in vitro efficacy and cytotoxicity of DC07090 and rupintrivir against various enteroviruses.

Table 1: In Vitro Inhibitory and Antiviral Activity of DC07090

ParameterTarget/VirusValue (µM)Cell Line/Model
IC50 EV71 3C Protease21.72 ± 0.95-
EC50 EV71 Replication22.09 ± 1.07RD cells
EC50 Coxsackievirus A16 (CVA16) Replication27.76 ± 0.88RD cells
Ki EV71 3C Protease23.29 ± 12.08-
CC50 Cytotoxicity> 200RD cells

Data sourced from Ma et al., 2016.[4]

Table 2: In Vitro Antiviral Activity of Rupintrivir

ParameterTarget/VirusValue (µM)Cell Line/Model
Mean EC50 48 HRV Serotypes0.023H1-HeLa and MRC-5 cells
EC50 Coxsackievirus A210.147MRC-5 cells
EC50 Coxsackievirus B30.183MRC-5 cells
EC50 Echovirus 110.014MRC-5 cells
EC50 Enterovirus 700.007MRC-5 cells
IC50 SARS-CoV-2 3CLpro34.08Vero E6 cells

Data sourced from Patick et al., 1999 and other studies.[5]

Mechanism of Action

Both DC07090 and rupintrivir inhibit viral replication by targeting the 3C protease (or the related 3C-like protease in coronaviruses).[6][7] This enzyme is crucial for the proteolytic processing of the viral polyprotein, which is translated from the viral RNA genome. By blocking the 3C protease, these inhibitors prevent the cleavage of the polyprotein into mature structural and non-structural proteins, thereby halting the viral replication cycle.[7][8] DC07090 has been identified as a reversible and competitive inhibitor of EV71 3Cpro.[4] In contrast, rupintrivir is an irreversible inhibitor that forms a covalent bond with the active site cysteine of the HRV 3C protease.[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for use with Graphviz.

cluster_0 Enterovirus Replication Cycle cluster_1 Inhibitor Action Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Translation Translation Uncoating->Translation Polyprotein Polyprotein Translation->Polyprotein Viral Proteins Viral Proteins Polyprotein->Viral Proteins 3C Protease Cleavage RNA Replication RNA Replication Viral Proteins->RNA Replication Assembly Assembly RNA Replication->Assembly Virus Release Virus Release Assembly->Virus Release DC07090 DC07090 3C Protease 3C Protease DC07090->3C Protease Inhibits Rupintrivir Rupintrivir Rupintrivir->3C Protease Inhibits Polyprotein Cleavage Blocked Polyprotein Cleavage Blocked 3C Protease->Polyprotein Cleavage Blocked

Caption: Inhibition of Enterovirus Replication by 3C Protease Inhibitors.

Start Start Seed Host Cells Seed Host Cells in 96-well Plates Start->Seed Host Cells Prepare Drug Dilutions Prepare Serial Dilutions of DC07090 and Rupintrivir Seed Host Cells->Prepare Drug Dilutions Treat Cells Add Drug Dilutions to Cells Prepare Drug Dilutions->Treat Cells Infect Cells Infect Cells with Virus (e.g., EV71) Treat Cells->Infect Cells Incubate Incubate for 48-72 hours Infect Cells->Incubate Assess CPE Assess Cytopathic Effect (CPE) Incubate->Assess CPE Quantify Viability Quantify Cell Viability (e.g., MTT Assay) Assess CPE->Quantify Viability Calculate EC50 Calculate EC50 Values Quantify Viability->Calculate EC50 End End Calculate EC50->End

Caption: Experimental Workflow for Antiviral Activity Assay.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

EV71 3C Protease Inhibition Assay (FRET-based)

Objective: To determine the in vitro inhibitory potency of a compound against the EV71 3C protease.

Methodology:

  • Reagents and Materials:

    • Recombinant EV71 3C protease

    • Fluorogenic peptide substrate (e.g., NMA-IEALFQGPPK(DNP)FR)[9]

    • Assay buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 2 mM DTT[9]

    • Test compounds (DC07090 or rupintrivir) dissolved in DMSO

    • 96-well black plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Add the diluted compound solutions to the wells of the 96-well plate.

    • Add the EV71 3C protease to each well and incubate for 30 minutes at 30°C.[9]

    • Initiate the enzymatic reaction by adding the fluorogenic peptide substrate.

    • Measure the fluorescence intensity kinetically at an excitation wavelength of ~340 nm and an emission wavelength of ~440 nm for 60 minutes.[9]

    • Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentrations and fitting the data to a dose-response curve.

Cell-Based Antiviral Assay (CPE Reduction)

Objective: To evaluate the antiviral activity of a compound against a specific virus in a cell culture system.

Methodology:

  • Reagents and Materials:

    • Host cell line (e.g., RD cells for EV71)

    • Virus stock (e.g., EV71)

    • Test compounds

    • Cell culture medium (e.g., DMEM with 2% FBS)

    • 96-well cell culture plates

    • MTT or Crystal Violet solution for cell viability assessment

  • Procedure:

    • Seed host cells in 96-well plates and incubate overnight to form a confluent monolayer.

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the growth medium from the cells and add the diluted compound solutions.

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • Incubate the plates for a period sufficient for the virus to induce a cytopathic effect (CPE) in the untreated virus control wells (typically 48-72 hours).

    • Assess cell viability using an appropriate method (e.g., MTT assay).

    • Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) from the dose-response curves.

Checkerboard Assay for Synergy Assessment

Objective: To determine the interaction (synergistic, additive, or antagonistic) between two antiviral compounds.

Methodology:

  • Reagents and Materials:

    • As per the Cell-Based Antiviral Assay protocol.

    • Two antiviral compounds (e.g., DC07090 and another antiviral).

  • Procedure:

    • Seed host cells in 96-well plates as described above.

    • Prepare serial dilutions of both antiviral compounds.

    • Add the compounds to the plate in a checkerboard format, where each well contains a unique combination of concentrations of the two drugs.

    • Infect the cells with the virus.

    • After incubation, assess cell viability.

    • The interaction between the two compounds is quantified by calculating the Fractional Inhibitory Concentration (FIC) index. The FIC is calculated for each well showing inhibition using the formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[10]

    • The FIC index is interpreted as follows: ≤0.5 indicates synergy, >0.5 to 4.0 indicates an additive effect, and >4.0 indicates antagonism.[10]

Conclusion

Both DC07090 and rupintrivir are valuable research tools and potential starting points for the development of broad-spectrum antiviral therapies against enteroviruses. Rupintrivir's high potency makes it a strong benchmark compound, while DC07090's non-peptidyl nature and low cytotoxicity offer a promising profile for further optimization. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to compare, evaluate, and build upon the existing knowledge of these two important 3C protease inhibitors.

References

Validating DC07090 Binding to 3C Protease: A Comparative Guide with Mutagenesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the small molecule inhibitor DC07090 with other known 3C protease inhibitors, focusing on the validation of its binding through mutagenesis studies. The data presented is intended to assist researchers in the fields of virology and drug discovery in evaluating the potential of DC07090 as an antiviral agent.

Comparative Analysis of 3C Protease Inhibitors

The development of inhibitors targeting the 3C protease (3Cpro) of various viruses, including enteroviruses, is a critical area of antiviral research. The 3Cpro is a viral cysteine protease essential for the cleavage of the viral polyprotein, a process vital for viral replication. This section compares the in vitro efficacy and cellular activity of DC07090 with two other well-characterized 3C and 3C-like (3CLpro) protease inhibitors, Rupintrivir and GC376.

InhibitorTarget ProteaseIC50 (μM)EC50 (μM)CC50 (μM)Mechanism of ActionReference
DC07090 Enterovirus 71 (EV71) 3Cpro21.72 ± 0.9522.09 ± 1.07 (EV71)> 200Reversible, Competitive[1]
27.76 ± 0.88 (CVA16)[1]
Rupintrivir Human Rhinovirus (HRV) 3Cpro>100 (SARS-CoV-2 Mpro)Low nanomolar (Enteroviruses)Not specifiedIrreversible, Covalent[2][3]
GC376 Feline Infectious Peritonitis Virus 3CLpro0.89 (SARS-CoV-2 Mpro)Not specifiedNot specifiedReversible, Covalent (Hemithioacetal)[4]

Validating DC07090 Binding Through Mutagenesis

Mutagenesis studies are a cornerstone in validating the binding site of an inhibitor to its target enzyme. In the case of DC07090, site-directed mutagenesis of the EV71 3C protease was performed to confirm the interaction at a molecular level.

Key Finding:

  • Mutational analysis has established the importance of the alanine residue at position 144 (A144) of the EV71 3C protease for the binding of DC07090.[5] This finding provides direct evidence of the inhibitor's binding site within the protease.

Experimental Protocols

This section details the methodologies for key experiments relevant to the validation of 3C protease inhibitors.

Site-Directed Mutagenesis of 3C Protease

Objective: To introduce specific amino acid substitutions in the 3C protease to assess their impact on inhibitor binding and enzyme activity.

Protocol:

  • Primer Design: Design complementary oligonucleotide primers (25-45 bases in length) containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with a low error rate. The reaction mixture should contain the template plasmid DNA (encoding the 3C protease), the mutagenic primers, dNTPs, and the reaction buffer. A typical thermal cycling program includes an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.

  • Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.

3C Protease Expression and Purification

Objective: To produce and purify recombinant wild-type and mutant 3C protease for use in enzymatic and binding assays.

Protocol:

  • Expression: Transform E. coli cells (e.g., BL21(DE3)) with the expression plasmid containing the 3C protease gene. Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at an optimal temperature and time.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.

  • Purification: If the protease is expressed with a tag (e.g., His-tag), use affinity chromatography (e.g., Ni-NTA resin) for purification. Elute the bound protein using an appropriate elution buffer (e.g., containing imidazole).

  • Dialysis and Storage: Dialyze the purified protein against a storage buffer to remove the eluting agent and store at -80°C.

In Vitro Enzyme Inhibition Assay (FRET-based)

Objective: To determine the inhibitory activity (IC50) of compounds against the 3C protease.

Protocol:

  • Substrate Design: Use a synthetic peptide substrate containing the 3C protease cleavage sequence flanked by a fluorophore and a quencher to enable Fluorescence Resonance Energy Transfer (FRET).

  • Reaction Setup: In a 96-well plate, add the purified 3C protease, the FRET substrate, and varying concentrations of the inhibitor in a reaction buffer.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Antiviral Activity Assay (Cell-based)

Objective: To determine the effective concentration (EC50) of a compound that inhibits viral replication in a cellular context.

Protocol:

  • Cell Seeding: Seed susceptible host cells (e.g., RD cells for EV71) in a 96-well plate and allow them to adhere overnight.

  • Infection and Treatment: Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the test compound.

  • Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE) in the untreated control wells.

  • CPE Assessment: Assess the CPE visually or quantify cell viability using a colorimetric assay (e.g., MTT or MTS assay).

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the EC50 value, which is the concentration that protects 50% of the cells from virus-induced death.

Visualizing the Workflow and Mechanism

To better illustrate the processes described, the following diagrams were generated using the DOT language.

experimental_workflow Experimental Workflow for Validating DC07090 Binding cluster_mutagenesis Site-Directed Mutagenesis cluster_protein Protein Expression & Purification cluster_assays Biochemical & Cellular Assays pcr PCR with Mutagenic Primers dpni DpnI Digestion of Template pcr->dpni transform Transformation into E. coli dpni->transform sequence Sequence Verification transform->sequence expression Protein Expression in E. coli sequence->expression purification Affinity Chromatography expression->purification wt_protein Wild-Type 3Cpro purification->wt_protein mut_protein Mutant 3Cpro purification->mut_protein fret FRET-based Inhibition Assay wt_protein->fret cpe Antiviral Activity Assay (CPE) wt_protein->cpe mut_protein->fret ic50_wt Determine IC50 (WT) fret->ic50_wt ic50_mut Determine IC50 (Mutant) fret->ic50_mut ec50 ec50 cpe->ec50 Determine EC50

Caption: Experimental workflow for validating DC07090 binding to 3C protease.

signaling_pathway Mechanism of 3C Protease Inhibition by DC07090 cluster_virus Viral Replication Cycle cluster_inhibition Inhibition viral_rna Viral RNA polyprotein Viral Polyprotein viral_rna->polyprotein Translation assembly Virion Assembly viral_rna->assembly structural Structural Proteins polyprotein->structural Cleavage non_structural Non-structural Proteins (incl. 3Cpro) polyprotein->non_structural Cleavage protease 3C Protease polyprotein->protease structural->assembly non_structural->assembly dc07090 DC07090 dc07090->protease Binds to active site inhibition Inhibition protease->inhibition inhibition->polyprotein Blocks Cleavage

Caption: Mechanism of 3C protease inhibition by DC07090.

References

DC07090: A Comparative Analysis of Cross-reactivity with Other Viral Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the investigational compound DC07090's inhibitory activity against its primary target, the Enterovirus 71 (EV71) 3C protease (3Cpro), and its cross-reactivity with other significant viral proteases. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of DC07090's selectivity and potential for broader antiviral applications.

Executive Summary

DC07090 is a novel, non-peptidyl small molecule inhibitor originally identified through structure-based virtual screening as a potent agent against the EV71 3C protease.[1] Subsequent in vitro studies have demonstrated its inhibitory effects against the replication of the related Coxsackievirus A16 (CVA16).[1] Further investigations into its selectivity profile have revealed cross-reactivity with the main proteases (Mpro or 3CLpro) of several coronaviruses, including SARS-CoV-2, SARS-CoV, and MERS-CoV. This guide summarizes the available quantitative data, details the experimental methodologies used for these assessments, and provides visualizations of the experimental workflow and the relevant biological pathway.

Data Presentation: Comparative Inhibitory Activity of DC07090

The following table summarizes the in vitro and cell-based inhibitory activities of DC07090 against a panel of viral proteases. The data clearly indicates that while DC07090 is a potent inhibitor of the EV71 3C protease, it also exhibits significant activity against the main proteases of SARS-CoV-2 and SARS-CoV.

Viral ProteaseVirusAssay TypeIC50 / EC50KiReference
3C Protease (3Cpro)Enterovirus 71 (EV71)Enzymatic (FRET)21.72 ± 0.95 µM23.29 ± 12.08 µM[1]
-Enterovirus 71 (EV71)Cell-based22.09 ± 1.07 µM-[1]
-Coxsackievirus A16 (CVA16)Cell-based27.76 ± 0.88 µM-[1]
Main Protease (Mpro/3CLpro)SARS-CoV-2Enzymatic (FRET)4.3 nM-[2]
Main Protease (Mpro/3CLpro)SARS-CoVEnzymatic (FRET)9.8 nM-[2]
Main Protease (Mpro/3CLpro)MERS-CoVEnzymatic (FRET)97 nM-[2]

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments cited in this guide.

In Vitro Enzymatic Inhibition Assay (FRET-based)

This assay quantifies the inhibitory potency of DC07090 against purified viral proteases using a fluorescence resonance energy transfer (FRET) substrate.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher at opposite ends. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the viral protease, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

Methodology:

  • Reagents and Materials:

    • Purified recombinant viral protease (e.g., EV71 3Cpro, SARS-CoV-2 Mpro).

    • DC07090 stock solution (dissolved in DMSO).

    • FRET peptide substrate specific for the target protease.

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • Black, flat-bottom 96- or 384-well microplates.

    • Fluorescence microplate reader.

  • Procedure:

    • Prepare serial dilutions of DC07090 in the assay buffer.

    • Add a fixed concentration of the viral protease to each well of the microplate.

    • Add the diluted DC07090 or vehicle control (DMSO) to the wells and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FRET substrate to each well.

    • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths over time.

    • Calculate the initial reaction velocities from the linear phase of the fluorescence signal progression.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

Cell-Based Antiviral Activity Assay

This assay measures the ability of DC07090 to inhibit viral replication in a cellular context.

Principle: The assay assesses the protective effect of the compound on host cells against virus-induced cytopathic effect (CPE) or quantifies the reduction in viral load.

Methodology:

  • Reagents and Materials:

    • Susceptible host cell line (e.g., RD cells for EV71).

    • DC07090 stock solution.

    • Virus stock with a known titer.

    • Cell culture medium and supplements.

    • 96-well cell culture plates.

    • Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo) or for quantifying viral RNA (qRT-PCR).

  • Procedure:

    • Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed.

    • Prepare serial dilutions of DC07090 in the cell culture medium.

    • Remove the growth medium from the cells and add the medium containing the different concentrations of DC07090 or a vehicle control.

    • Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).

    • Incubate the plates for a period sufficient to allow for multiple rounds of viral replication and the development of CPE in the control wells (typically 48-72 hours).

    • Assess cell viability using a suitable method (e.g., MTT assay) or quantify the viral RNA levels in the cell supernatant or lysate using qRT-PCR.

    • Calculate the EC50 value by plotting the percentage of protection or inhibition against the logarithm of the compound concentration.

Mandatory Visualizations

Experimental Workflow for Cross-Reactivity Assessment

G cluster_prep Preparation cluster_assay In Vitro Enzymatic Assay cluster_analysis Data Analysis Compound DC07090 Stock (in DMSO) Serial_Dilution Serial Dilution of DC07090 Compound->Serial_Dilution Proteases Purified Viral Proteases (EV71, SARS-CoV-2, etc.) Reaction_Setup Incubate Protease with DC07090 Proteases->Reaction_Setup Substrates Specific FRET Substrates Reaction_Initiation Add FRET Substrate Substrates->Reaction_Initiation Serial_Dilution->Reaction_Setup Reaction_Setup->Reaction_Initiation Data_Acquisition Measure Fluorescence over Time Reaction_Initiation->Data_Acquisition Calculate_V0 Calculate Initial Velocity Data_Acquisition->Calculate_V0 Plot_Data Plot % Inhibition vs. [DC07090] Calculate_V0->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Workflow for Assessing Protease Inhibitor Cross-Reactivity.
Signaling Pathway: EV71 3C Protease Evasion of Innate Immunity

G cluster_virus Viral Components cluster_host Host Cell Innate Immunity EV71 Enterovirus 71 Viral_RNA Viral RNA EV71->Viral_RNA EV71_3Cpro EV71 3Cpro Viral_RNA->EV71_3Cpro translates to RIGI RIG-I Viral_RNA->RIGI sensed by EV71_3Cpro->RIGI cleaves TRIF TRIF EV71_3Cpro->TRIF cleaves MAVS MAVS RIGI->MAVS activates IRF3 IRF3 MAVS->IRF3 activates Type_I_IFN Type I Interferon Production IRF3->Type_I_IFN induces

EV71 3C Protease-Mediated Evasion of Host Innate Immunity.

References

Unlocking Synergies: A Comparative Guide to the Antiviral Combinations of DC07090

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental data on the synergistic antiviral effects of DC07090 in combination with other compounds is not yet publicly available, a strong scientific rationale for such strategies exists. This guide provides a comparative framework based on analogous studies with rupintrivir, another potent inhibitor of the Enterovirus 71 (EV71) 3C protease (3Cpro), to illuminate the potential of DC07090 in combination therapies.

DC07090 is a novel, non-peptidyl small molecule that acts as a reversible and competitive inhibitor of the EV71 3C protease, an enzyme critical for the viral replication cycle.[1][2][3][4] By targeting this key viral protein, DC07090 presents a promising avenue for antiviral development against hand, foot, and mouth disease (HFMD) and other enteroviral infections.[5][6][7] The principle of combination therapy, which utilizes drugs with different mechanisms of action, is a well-established strategy to enhance efficacy, reduce dosages, and mitigate the development of drug-resistant viral strains.[8]

This guide will explore the potential synergistic effects of DC07090 by examining the established antiviral combinations of rupintrivir, a compound with the same molecular target. The data presented here serves as a predictive blueprint for future research into DC07090 combination therapies.

Comparative Efficacy of 3C Protease Inhibitors

To understand the potential of DC07090, it is useful to compare its in vitro efficacy with that of rupintrivir against EV71.

CompoundAssay TypeTargetValue (µM)Cell Line/ModelCitation
DC07090 Enzyme InhibitionEV71 3C ProteaseIC₅₀: 21.72 ± 0.95-[9]
Antiviral ActivityEV71 ReplicationEC₅₀: 22.09 ± 1.07-[9]
Cytotoxicity-CC₅₀: > 200-[9]
Rupintrivir Enzyme InhibitionEV71 3C ProteaseIC₅₀: 2.3 ± 0.5-[9]
Antiviral ActivityEV71 ReplicationEC₅₀: ~0.001RD cells[6][9]
In vivo EfficacyEV71 Infection90.9% survival at 0.1 mg/kgMurine model[9]

Potential Synergistic Combinations for DC07090 (Based on Rupintrivir Data)

Studies on rupintrivir have demonstrated synergistic or additive effects when combined with antiviral agents targeting different stages of the viral life cycle. These findings provide a strong rationale for investigating similar combinations with DC07090.

Combination PartnerMechanism of ActionVirusObserved Effect with RupintrivirRationale for DC07090 CombinationCitation
Itraconazole Host Factor Inhibitor (targets OSBP/ORP4)EV71SynergisticTargets host factors essential for viral replication, offering a complementary mechanism to the direct-acting 3Cpro inhibition.[1][5][8]
Favipiravir (T-705) RNA-dependent RNA polymerase (RdRp) InhibitorEV71SynergisticTargets a different viral enzyme essential for genome replication. The combination of a protease and a polymerase inhibitor is a clinically validated strategy.[1][5][8]
Suramin Viral Entry InhibitorEV71AdditiveTargets the initial stage of viral infection, which is distinct from the post-entry replication step targeted by DC07090.[1][8]
Interferon-α ImmunomodulatorEV71SynergisticEnhances the host's innate immune response, which can be compromised by the virus. The 3C protease of EV71 can cleave host proteins involved in the interferon signaling pathway.[8][10]

Experimental Protocols for Assessing Synergy

The standard method for evaluating the synergistic effects of antiviral compounds in vitro is the checkerboard assay.[8]

Checkerboard Assay Protocol
  • Cell Seeding: A suitable host cell line (e.g., Vero or RD cells) is plated in 96-well microtiter plates and incubated until a confluent monolayer is formed.[8]

  • Compound Dilution: Serial dilutions of DC07090 (Drug A) and a partner antiviral (Drug B) are prepared in a cell culture medium.[8]

  • Combination Treatment: The drugs are added to the cells in a checkerboard format, where each well contains a unique concentration combination of Drug A and Drug B. Wells with single-drug treatments and no-drug controls are also included.[8]

  • Viral Infection: The cells are infected with a predetermined titer of EV71.[8]

  • Incubation: The plates are incubated for a period sufficient to allow for viral replication and the development of cytopathic effects (CPE) in the control wells.[8]

  • Assessment of Antiviral Activity: The viral CPE is quantified using methods such as crystal violet staining or a cell viability assay (e.g., MTT or CellTiter-Glo).[8]

  • Data Analysis: The percentage of inhibition for each drug combination is calculated compared to the virus control. The data is then analyzed using synergy models such as the MacSynergy II software (based on the Bliss independence model) or the combination index (CI) method (based on the Loewe additivity model).[8]

  • CI < 1: Indicates synergy

  • CI = 1: Indicates an additive effect

  • CI > 1: Indicates antagonism

Visualizing the Rationale for Combination Therapy

The following diagrams illustrate the potential points of intervention for DC07090 and its prospective combination partners within the EV71 life cycle and the general workflow for assessing synergistic effects.

EV71_Lifecycle cluster_host Host Cell Entry Entry Uncoating Uncoating Entry->Uncoating Translation Translation Uncoating->Translation Polyprotein Processing Polyprotein Processing Translation->Polyprotein Processing Replication Replication Polyprotein Processing->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release Suramin Suramin Suramin->Entry Inhibits DC07090 DC07090 DC07090->Polyprotein Processing Inhibits 3Cpro Rupintrivir Rupintrivir Rupintrivir->Polyprotein Processing Inhibits 3Cpro Favipiravir Favipiravir Favipiravir->Replication Inhibits RdRp Itraconazole Itraconazole Itraconazole->Replication Inhibits Host Factors Interferon Interferon Interferon->Replication Enhances Host Defense

Caption: Potential drug targets in the EV71 lifecycle.

Synergy_Workflow A Cell Seeding B Checkerboard Dilution of DC07090 & Partner Drug A->B C Viral Infection B->C D Incubation C->D E Assess Antiviral Activity (e.g., CPE, Cell Viability) D->E F Data Analysis (Combination Index, Synergy Plots) E->F

Caption: Workflow for assessing antiviral synergy.

Conclusion

While direct experimental evidence for the synergistic effects of DC07090 with other antiviral compounds is still forthcoming, the data from the analogous 3C protease inhibitor, rupintrivir, provides a compelling case for pursuing such combination studies. The potential to combine DC07090 with agents that target different viral or host factors, such as viral entry, RNA replication, or the host immune response, holds significant promise for the development of more effective therapies against EV71 and other enteroviral infections. The experimental frameworks outlined in this guide offer a clear path for researchers to investigate these potential synergies and unlock the full therapeutic potential of DC07090.

References

A Comparative Guide to 3C Protease Inhibitors: DC07090 vs. Covalent and Non-Covalent Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3C protease (3Cpro) of enteroviruses, such as Enterovirus 71 (EV71), is an essential enzyme for viral replication, making it a prime target for antiviral drug development. This guide provides a detailed comparison of DC07090, a non-peptidyl small molecule inhibitor, with both covalent and other non-covalent inhibitors of 3C protease. The information presented is supported by experimental data to aid researchers in their evaluation of potential therapeutic agents.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between these classes of inhibitors lies in their interaction with the 3C protease active site.

DC07090 and other non-covalent inhibitors function through a reversible, competitive inhibition mechanism.[1] These molecules bind to the active site of the 3C protease through non-covalent interactions such as hydrogen bonds and hydrophobic interactions. This binding prevents the natural substrate (the viral polyprotein) from accessing the active site, thereby halting the cleavage process necessary for viral maturation.[1] Because the binding is reversible, an equilibrium exists between the bound and unbound inhibitor.

Covalent inhibitors , such as Rupintrivir (AG7088), employ an irreversible or reversible covalent mechanism.[2][3] These inhibitors typically contain a reactive "warhead" that forms a stable covalent bond with a nucleophilic residue in the protease's active site, most commonly the catalytic cysteine.[3] This effectively and permanently inactivates the enzyme. While this can lead to high potency, there is a potential for off-target reactivity and associated toxicity.[4]

Performance Data: A Quantitative Comparison

The following tables summarize the in vitro efficacy, cell-based antiviral activity, and cytotoxicity of DC07090, the covalent inhibitor Rupintrivir, and the non-covalent inhibitor Quercetin.

Inhibitor Type Target Virus IC50 (µM)a Ki (µM)b Reference
DC07090 Non-covalentEV71 3Cpro21.72 ± 0.9523.29 ± 12.08[1]
Rupintrivir (AG7088) CovalentHRV 3Cpro--[2]
Quercetin Non-covalentSARS-CoV-2 3CLpro192-[5]

aHalf-maximal inhibitory concentration in an enzyme assay. bInhibition constant.

Inhibitor Type Target Virus/Cell Line EC50 (µM)c CC50 (µM)d Selectivity Index (SI)e Reference
DC07090 Non-covalentEV71 / RD cells22.09 ± 1.07> 200> 9.05[1]
DC07090 Non-covalentCVA16 / RD cells27.76 ± 0.88> 200> 7.2[1]
Rupintrivir (AG7088) CovalentHRV (48 serotypes) / H1-HeLa, MRC-50.023 (mean)> 100> 4347[2][6]
Quercetin Non-covalentSARS-CoV-2 / Vero E6 cells18.2> 300~17[7]

cHalf-maximal effective concentration in a cell-based antiviral assay. dHalf-maximal cytotoxic concentration. eRatio of CC50 to EC50.

Experimental Protocols

3C Protease Enzyme Inhibition Assay (FRET-based)

Principle: This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic peptide substrate by the 3C protease. The substrate contains a fluorophore and a quencher. Upon cleavage, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured over time.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., DC07090) in a suitable solvent like DMSO.

    • Dilute the recombinant 3C protease and the FRET peptide substrate in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

  • Assay Procedure:

    • Add the 3C protease to the wells of a microplate.

    • Add serial dilutions of the test inhibitor to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the FRET substrate to all wells.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 60 minutes) at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Antiviral Cytopathic Effect (CPE) Reduction Assay

Principle: This cell-based assay determines the ability of a compound to protect host cells from the destructive effects (cytopathic effect) of a viral infection. Cell viability is measured as an indicator of antiviral activity.

Methodology:

  • Cell Seeding:

    • Seed a suitable host cell line (e.g., RD cells for EV71) into 96-well plates and incubate overnight to form a monolayer.

  • Compound Treatment and Infection:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions.

    • Infect the cells with a known titer of the virus (e.g., EV71). Include uninfected cells as a negative control and infected, untreated cells as a positive control for CPE.

  • Incubation:

    • Incubate the plates at 37°C in a CO2 incubator until CPE is observed in the positive control wells (typically 2-4 days).

  • Cell Viability Assessment:

    • Measure cell viability using a suitable method, such as the MTT or MTS assay. This involves adding the reagent to the wells and measuring the absorbance after a short incubation period.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the uninfected control.

    • Plot the percentage of protection against the logarithm of the compound concentration.

    • Determine the EC50 value (the concentration that protects 50% of cells from CPE).

    • Similarly, determine the CC50 value from uninfected cells treated with the compound to assess cytotoxicity.

Visualizing the Mechanism of Action

The following diagrams illustrate the enterovirus replication pathway and the distinct mechanisms of covalent and non-covalent inhibitors.

EV71_Replication_Pathway cluster_host_cell Host Cell Cytoplasm cluster_protease_action 3C Protease Action Viral Entry Viral Entry Translation Translation Viral Entry->Translation Viral RNA Release Polyprotein Polyprotein Translation->Polyprotein Ribosomal Hijacking Structural Proteins Structural Proteins Polyprotein->Structural Proteins Cleavage Non-structural Proteins Non-structural Proteins Polyprotein->Non-structural Proteins Cleavage 3C Protease 3C Protease Polyprotein->3C Protease Substrate Virion Assembly Virion Assembly Structural Proteins->Virion Assembly Capsid Formation RNA Replication RNA Replication Non-structural Proteins->RNA Replication Forms Replication Complex Virus Release Virus Release Virion Assembly->Virus Release Cell Lysis Viral RNA Viral RNA Viral RNA->Translation Viral RNA->Virion Assembly RNA Replication->Viral RNA New Genomes Cleaved Products Cleaved Products 3C Protease->Cleaved Products Catalysis Cleaved Products->Structural Proteins Cleaved Products->Non-structural Proteins

Caption: Enterovirus 71 replication cycle and the central role of 3C protease in polyprotein processing.

Inhibitor_Mechanisms cluster_non_covalent Non-Covalent Inhibition (e.g., DC07090) cluster_covalent Covalent Inhibition (e.g., Rupintrivir) 3C Protease_NC 3C Protease (Active Site) DC07090 DC07090 3C Protease_NC->DC07090 Dissociation DC07090->3C Protease_NC Reversible Binding Polyprotein_NC Polyprotein Polyprotein_NC->3C Protease_NC Binding Blocked 3C Protease_C 3C Protease (Active Site) Inactivated Protease Inactivated Protease 3C Protease_C->Inactivated Protease Covalent Bond Formation (Irreversible) Rupintrivir Rupintrivir Rupintrivir->3C Protease_C Binding

Caption: Distinct mechanisms of action for non-covalent and covalent 3C protease inhibitors.

References

In Vitro Resistance Profile of DC07090 in EV71 Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enterovirus 71 (EV71) is a major causative agent of hand, foot, and mouth disease (HFMD), a common illness in children that can sometimes lead to severe neurological complications. The development of effective antiviral therapies is a critical public health priority. DC07090 has been identified as a novel, non-peptidyl small molecule inhibitor of the EV71 3C protease (3Cpro), a viral enzyme essential for the replication of the virus.[1][2] This guide provides a comparative analysis of the in vitro resistance potential of DC07090 against EV71 strains, contextualized with data from other anti-EV71 agents. While direct in vitro resistance studies on DC07090 are not yet publicly available, this document outlines the established methodologies for such studies and compares the known characteristics of DC07090 with other antivirals targeting EV71.

Comparative Antiviral Potency

DC07090 demonstrates potent inhibition of EV71 replication in cell-based assays.[1] The following table summarizes its in vitro efficacy and compares it with another 3C protease inhibitor, rupintrivir, and a representative capsid inhibitor, pirodavir.

CompoundTargetAssay TypeEC50 (µM)CC50 (µM)Cell LineCitation
DC07090 3C Protease Antiviral Activity 22.09 ± 1.07 > 200 - [1]
Rupintrivir3C ProteaseAntiviral Activity0.0022 - 0.0053>100RD cells[3]
PirodavirCapsid ProteinAntiviral Activity~0.05>100RD cells[4]

Table 1: In Vitro Antiviral Activity of Selected Anti-EV71 Compounds. EC50 (50% effective concentration) represents the concentration of the compound required to inhibit viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that causes death to 50% of host cells. A higher CC50 and a lower EC50 indicate a more favorable therapeutic index.

Experimental Protocols for In Vitro Resistance Studies

The following are detailed methodologies for key experiments required to assess the in vitro resistance profile of an antiviral compound against EV71. These protocols are based on established practices for studying resistance to enterovirus inhibitors.[5][6]

Antiviral Susceptibility Assay (Cytopathic Effect Inhibition Assay)

Objective: To determine the concentration of the antiviral compound that inhibits the virus-induced cell death (cytopathic effect, CPE) by 50% (EC50).

Methodology:

  • Cell Culture: Human rhabdomyosarcoma (RD) cells are seeded in 96-well plates and incubated until they form a confluent monolayer.

  • Compound Dilution: The test compound (e.g., DC07090) is serially diluted to create a range of concentrations.

  • Infection: The cell monolayers are infected with a known titer of the EV71 strain.

  • Treatment: Immediately after infection, the diluted compounds are added to the respective wells.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period that allows for the development of CPE in the virus control wells (typically 48-72 hours).

  • Assessment of CPE: The extent of CPE in each well is observed microscopically. Cell viability can be quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of cell protection against the compound concentration and fitting the data to a dose-response curve.

Long-Term Passaging for Resistance Selection

Objective: To select for drug-resistant viral variants by culturing the virus in the presence of increasing concentrations of the antiviral compound.

Methodology:

  • Initial Passage: EV71 is cultured in RD cells in the presence of a sub-inhibitory concentration (e.g., at or slightly above the EC50) of the compound.

  • Serial Passaging: The supernatant from the infected cells, containing progeny virus, is harvested when CPE is observed. This supernatant is then used to infect fresh cell monolayers in the presence of the same or a slightly increased concentration of the compound.

  • Dose Escalation: This process is repeated for multiple passages. The concentration of the compound is gradually increased as the virus adapts and shows signs of replication at higher concentrations.

  • Monitoring: The viral titer and the EC50 of the passaged virus population are determined at regular intervals to monitor the emergence of resistance.

Genotypic and Phenotypic Characterization of Resistant Strains

Objective: To identify the genetic mutations responsible for resistance and to assess the biological characteristics of the resistant virus.

Methodology:

  • Viral RNA Extraction and Sequencing: Viral RNA is extracted from the resistant virus population. The gene encoding the drug target (e.g., the 3C protease for DC07090) is amplified by RT-PCR and sequenced to identify mutations.

  • Phenotypic Analysis: The resistant virus is characterized to determine its:

    • Level of Resistance: The EC50 of the resistant mutant is compared to that of the wild-type virus to calculate the fold-change in resistance.

    • Cross-Resistance: The susceptibility of the resistant mutant to other antiviral compounds with different mechanisms of action is tested.

    • Viral Fitness: The replication kinetics (growth rate) of the resistant mutant is compared to the wild-type virus in the absence of the drug to assess if the resistance mutations come at a fitness cost.[6]

Visualizing Experimental Workflows and Pathways

To facilitate a clearer understanding of the processes involved in resistance studies and the mechanism of action of DC07090, the following diagrams are provided.

Experimental_Workflow_for_In_Vitro_Resistance_Study cluster_selection Resistance Selection cluster_characterization Characterization start Wild-Type EV71 Strain passage1 Passage 1 (EC50 of DC07090) start->passage1 passage_n Serial Passages (Increasing [DC07090]) passage1->passage_n resistant_population Resistant Virus Population passage_n->resistant_population phenotypic Phenotypic Analysis - EC50 determination - Cross-resistance - Viral fitness resistant_population->phenotypic Assess biological changes genotypic Genotypic Analysis - RNA extraction - RT-PCR & Sequencing - Mutation identification resistant_population->genotypic Identify genetic basis

Caption: Workflow for an in vitro EV71 resistance study.

DC07090_Mechanism_of_Action cluster_virus EV71 Replication Cycle entry Viral Entry uncoating Uncoating & RNA Release entry->uncoating translation Translation of Polyprotein uncoating->translation polyprotein_processing Polyprotein Processing translation->polyprotein_processing replication RNA Replication polyprotein_processing->replication EV71_3C_Protease EV71 3C Protease polyprotein_processing->EV71_3C_Protease Mediated by assembly Virion Assembly replication->assembly release Release of New Virions assembly->release DC07090 DC07090 DC07090->EV71_3C_Protease Inhibits

Caption: Inhibition of EV71 replication by DC07090.

Comparative Resistance Profiles: 3C Protease Inhibitors vs. Capsid Binders

A key consideration in antiviral drug development is the genetic barrier to resistance. Different classes of antiviral agents exhibit varying propensities for the selection of resistant mutants.

  • Capsid Binders: This class of inhibitors, which includes compounds like pirodavir and pleconaril, targets the viral capsid protein VP1 to prevent uncoating.[7] Studies have shown that EV71 can rapidly develop resistance to capsid binders in vitro.[6][7] This is often due to single amino acid substitutions in the drug-binding pocket of VP1.[7] While these mutations can confer high-level resistance, they are sometimes associated with a fitness cost to the virus, meaning the resistant virus may replicate less efficiently than the wild-type virus in the absence of the drug.[6][7]

  • 3C Protease Inhibitors: The 3C protease is a highly conserved enzyme among enteroviruses, making it an attractive drug target.[5] Resistance to the 3C protease inhibitor rupintrivir has been mapped to a single amino acid mutation (V104I) in the 3C protease of enterovirus D68.[8] However, for human rhinovirus, another picornavirus, the development of resistance to rupintrivir in vitro was found to be a slow and difficult process, often requiring multiple mutations.[5] This suggests a potentially higher genetic barrier to resistance for 3C protease inhibitors compared to capsid binders. The reversible and competitive nature of DC07090's inhibition of the EV71 3C protease suggests that mutations altering the binding pocket could confer resistance.[1] However, the conservation of the active site of the 3C protease may limit the number of viable resistance mutations.

Conclusion

DC07090 is a promising anti-EV71 candidate targeting the viral 3C protease. While direct resistance data is not yet available, the established methodologies for in vitro resistance studies provide a clear path for its evaluation. Based on studies of other 3C protease inhibitors, it is plausible that DC07090 may have a higher genetic barrier to resistance compared to capsid-binding inhibitors, which are known to select for resistant variants more readily. Future in vitro resistance studies on DC07090 are crucial to fully characterize its potential as a therapeutic agent for EV71 infections. Such studies will not only determine the likelihood of resistance development but also provide valuable insights into its mechanism of action and potential cross-resistance with other antivirals. Combination therapy, pairing DC07090 with an antiviral with a different mechanism of action, could also be a promising strategy to further delay or prevent the emergence of drug-resistant EV71 strains.[4]

References

A Head-to-Head Comparison of DC07090 and its Synthesized Derivatives in Targeting EV71 3C Protease

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the non-peptidyl small molecule inhibitor DC07090 and its analogs reveals its superior potential as an antiviral agent against Enterovirus 71 (EV71). While several synthesized derivatives demonstrate enzymatic inhibition, DC07090 remains the standout candidate with significant cell-based antiviral activity.

DC07090, a novel, non-peptidyl small molecule, has been identified as a reversible and competitive inhibitor of the Enterovirus 71 (EV71) 3C protease (3Cpro).[1] This viral enzyme is critical for the replication of EV71, the causative agent of hand, foot, and mouth disease (HFMD), which can lead to severe neurological complications in children. The inhibition of 3Cpro represents a key strategy in the development of antiviral therapies for EV71.

To explore the structure-activity relationship (SAR) of DC07090, a series of 15 derivatives were designed and synthesized.[1] Subsequent in vitro evaluations revealed that while four of these derivatives exhibited inhibitory activity against the EV71 3Cpro enzyme, only the parent compound, DC07090, demonstrated significant efficacy in inhibiting viral replication within a cellular context.[1]

Quantitative Performance Analysis

The following tables summarize the key performance metrics of DC07090, including its inhibitory activity against the purified EV71 3Cpro enzyme and its antiviral efficacy in cell-based assays.

Table 1: In Vitro Inhibitory and Antiviral Activity of DC07090

CompoundIC50 (µM) vs. EV71 3CproKi (µM)EC50 (µM) vs. EV71EC50 (µM) vs. CVA16CC50 (µM) in RD Cells
DC0709021.72 ± 0.9523.29 ± 12.0822.09 ± 1.0727.76 ± 0.88> 200

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. CVA16: Coxsackievirus A16. RD Cells: Human rhabdomyosarcoma cells.

The data clearly indicates that DC07090 is a potent inhibitor of the EV71 3C protease with an IC50 value of 21.72 µM.[1] Importantly, it also exhibits strong antiviral activity against both EV71 and the related Coxsackievirus A16 in cell culture, with EC50 values of 22.09 µM and 27.76 µM, respectively.[1] Furthermore, its low cytotoxicity (CC50 > 200 µM) underscores its potential as a safe therapeutic agent.[1]

While four synthesized derivatives showed enzymatic inhibition, their lack of significant cell-based activity suggests poorer cell permeability, metabolic instability, or off-target effects that limit their therapeutic potential in a biological system.

Mechanism of Action and Signaling Pathway

DC07090 functions by targeting the EV71 3C protease, a key enzyme in the viral life cycle. The 3C protease is responsible for cleaving the viral polyprotein into mature, functional proteins required for viral replication. By competitively binding to the active site of the 3C protease, DC07090 prevents this cleavage, thereby halting the viral replication process.

EV71_Replication_Inhibition cluster_virus EV71 Life Cycle cluster_inhibition Inhibition Viral_RNA Viral RNA Polyprotein Viral Polyprotein Viral_RNA->Polyprotein Translation EV71_3Cpro EV71 3C Protease Polyprotein->EV71_3Cpro Autocatalytic Cleavage Structural_Proteins Structural Proteins Progeny_Virions Progeny Virions Structural_Proteins->Progeny_Virions NonStructural_Proteins Non-Structural Proteins NonStructural_Proteins->Viral_RNA Replication DC07090 DC07090 DC07090->EV71_3Cpro Inhibits EV71_3Cpro->Structural_Proteins Cleavage EV71_3Cpro->NonStructural_Proteins Cleavage

Inhibition of EV71 replication by DC07090 targeting the 3C protease.

Experimental Protocols

The evaluation of DC07090 and its derivatives was conducted using standardized and rigorous experimental protocols.

In Vitro EV71 3C Protease Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the EV71 3C protease.

  • Protein Expression and Purification: The gene encoding the EV71 3C protease is cloned into an expression vector and expressed in E. coli. The recombinant protein is then purified using affinity chromatography.

  • Fluorogenic Substrate: A synthetic peptide substrate containing a specific cleavage site for the 3C protease and flanked by a fluorophore and a quencher is used. In its intact state, the fluorescence is quenched.

  • Assay Procedure:

    • The purified EV71 3C protease is pre-incubated with various concentrations of the test compound (DC07090 or its derivatives) in an appropriate assay buffer.

    • The fluorogenic substrate is added to initiate the enzymatic reaction.

    • The increase in fluorescence, resulting from the cleavage of the substrate and separation of the fluorophore and quencher, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of the reaction is calculated from the linear phase of the fluorescence curve. The percentage of inhibition at each compound concentration is determined relative to a control without the inhibitor. The IC50 value is then calculated by fitting the dose-response data to a suitable equation.

Inhibition_Assay_Workflow Start Start Step1 Purified EV71 3Cpro + Test Compound (Varying Conc.) Start->Step1 Step2 Pre-incubation Step1->Step2 Step3 Add Fluorogenic Substrate Step2->Step3 Step4 Monitor Fluorescence Increase Step3->Step4 Step5 Calculate Reaction Rate & % Inhibition Step4->Step5 Step6 Determine IC50 Value Step5->Step6 End End Step6->End

Workflow for the in vitro EV71 3C protease inhibition assay.
Cell-Based Antiviral (Cytopathic Effect Inhibition) Assay

This assay assesses the ability of a compound to protect host cells from the virus-induced cytopathic effect (CPE).

  • Cell Culture: Human rhabdomyosarcoma (RD) cells, which are susceptible to EV71 infection, are seeded in 96-well plates and cultured until a confluent monolayer is formed.

  • Compound Treatment and Infection:

    • The cell culture medium is replaced with fresh medium containing serial dilutions of the test compound.

    • The cells are then infected with a known titer of EV71.

    • Control wells include uninfected cells (cell control) and infected cells without any compound (virus control).

  • Incubation: The plates are incubated for a period sufficient for the virus to cause a visible cytopathic effect in the virus control wells (typically 2-3 days).

  • Assessment of Cell Viability: Cell viability is quantified using a colorimetric assay, such as the MTT assay. The absorbance is read using a microplate reader.

  • Data Analysis: The percentage of cell protection is calculated for each compound concentration relative to the cell and virus controls. The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death, is determined from the dose-response curve.

Cytotoxicity Assay

To ensure that the observed antiviral activity is not due to the toxicity of the compound to the host cells, a parallel cytotoxicity assay is performed.

  • Procedure: The procedure is identical to the antiviral assay, except that the cells are not infected with the virus.

  • Data Analysis: The percentage of cytotoxicity is calculated for each compound concentration relative to the untreated cell control. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined.

References

Evaluation of DC07090 Off-Target Kinase Binding: A Comparative Guide to Kinase Profiling Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Based on currently available scientific literature, DC07090 is characterized as a potent and selective inhibitor of the enterovirus 71 (EV71) 3C protease, a key enzyme in the viral replication cycle.[1][2][3][4][5] Extensive research has focused on its antiviral properties and its binding mode to this viral protease.[2][4] To date, there is no publicly available data to suggest that DC07090 is a kinase inhibitor or that it has been profiled for off-target binding against a panel of kinases.

Therefore, this guide will provide a comprehensive overview of the methodologies used to evaluate the off-target binding of a compound against the human kinome, using a hypothetical compound, "Inhibitor X," as an example. This will serve as a practical resource for researchers and drug development professionals on how such an evaluation would be conducted.

Introduction to Kinase Profiling

The human genome contains over 500 kinases, which play crucial roles in cellular signaling.[6] While kinase inhibitors are a successful class of therapeutics, particularly in oncology, they often exhibit polypharmacology, binding to multiple kinases beyond their intended target.[6] This off-target binding can lead to unexpected side effects or, in some cases, beneficial therapeutic outcomes.[7] Therefore, comprehensive kinase profiling is a critical step in the development of any kinase inhibitor to understand its selectivity and potential clinical implications.

Comparative Analysis of Kinase Profiling Platforms

Several platforms are available for assessing the interaction of a compound with a broad panel of kinases. The two main approaches are biochemical assays, which measure either the direct binding of the inhibitor to the kinase or its effect on the kinase's enzymatic activity.

Assay TypePlatform ExamplePrincipleAnalytesThroughputData Output
Binding Assay KINOMEscan™ (DiscoverX)Active site-directed competitive binding assay. A test compound competes with an immobilized ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the ligand is quantified by qPCR.[8][9]Purified, recombinant kinasesHighDissociation constant (Kd) or percent of control
Activity Assay KinaseProfiler™ (Eurofins)Radiometric assay that measures the incorporation of 33P-labeled phosphate from ATP onto a substrate by the kinase.Purified, active kinases, substrate, ATPHighIC50 (half-maximal inhibitory concentration)
Cell-Based Assay KiNativ™ (ActivX)A chemical proteomics approach that uses an ATP-probe to profile kinase activity directly in cell lysates. The probe covalently labels the ATP binding site of active kinases. Inhibition is measured by the reduction in probe labeling.Endogenous kinases in cell lysatesMediumIC50

Experimental Protocols

KINOMEscan™ Competitive Binding Assay

The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to displace a proprietary, immobilized ligand that binds to the ATP-binding site of the kinase. The amount of kinase that remains bound to the immobilized ligand is measured using quantitative PCR (qPCR) of a unique DNA tag conjugated to each kinase.

Methodology:

  • Assay Components: The three main components are the DNA-tagged kinase, the immobilized "bait" ligand, and the test compound.[8][10]

  • Competition: The test compound is incubated with the kinase and the immobilized ligand in a multi-well plate.

  • Equilibration: The binding reaction is allowed to reach equilibrium.

  • Washing: Unbound kinase is washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.[8]

  • Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, as compared to a DMSO control. For compounds showing significant binding, a dissociation constant (Kd) is determined by running an 11-point, three-fold serial dilution.[8]

Radiometric Kinase Activity Assay

Radiometric assays are considered the gold standard for measuring kinase activity due to their direct measurement of substrate phosphorylation.

Principle: This assay quantifies the transfer of a radiolabeled phosphate group (from [γ-33P]ATP) to a specific peptide or protein substrate by the kinase.

Methodology:

  • Reaction Mixture: The test compound, kinase, substrate, and cofactors are incubated in a reaction buffer.

  • Initiation: The reaction is initiated by the addition of [γ-33P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.

  • Termination: The reaction is stopped, typically by the addition of a strong acid or by spotting the reaction mixture onto a filter membrane.

  • Washing: The filter membrane is washed to remove unincorporated [γ-33P]ATP.

  • Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The results are expressed as the percentage of remaining kinase activity compared to a DMSO control, and IC50 values are calculated from a dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound Test Compound (Inhibitor X) incubation Incubation of Compound and Kinase compound->incubation kinase_panel Kinase Panel (e.g., 468 kinases) kinase_panel->incubation assay_reagents Assay Reagents (Buffer, ATP, Substrate) assay_reagents->incubation reaction Kinase Reaction incubation->reaction detection Signal Detection reaction->detection quantification Signal Quantification detection->quantification inhibition_calc Calculate % Inhibition quantification->inhibition_calc kd_ic50 Determine Kd / IC50 inhibition_calc->kd_ic50 selectivity Selectivity Profiling kd_ic50->selectivity

Caption: A generalized workflow for kinase inhibitor profiling.

signaling_pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->rtk ras RAS rtk->ras P raf RAF ras->raf mek MEK raf->mek P erk ERK mek->erk P transcription Transcription Factors erk->transcription P proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor Kinase Inhibitor (e.g., targeting RAF) inhibitor->raf

Caption: The MAPK/ERK signaling pathway, a common target of kinase inhibitors.

Conclusion

While DC07090 is a promising antiviral candidate targeting the EV71 3C protease, there is no evidence to suggest it functions as a kinase inhibitor. However, the evaluation of off-target kinase binding is a critical component of drug development for compounds intended to target the kinome. Methodologies such as competitive binding assays and radiometric activity assays provide robust platforms for determining the selectivity profile of a kinase inhibitor. The resulting data is essential for interpreting the biological activity of the compound and anticipating its potential effects in a clinical setting.

References

Safety Operating Guide

Proper Disposal Procedures for DC07090 Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of DC07090 dihydrochloride, a potent inhibitor of human enterovirus 71 (EV71) 3C protease.

As a non-peptidyl small molecule, this compound is under investigation for its antiviral properties. Adherence to proper disposal protocols is critical to maintain a safe laboratory environment and prevent environmental contamination.

Immediate Safety and Disposal Plan

While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available in the search results, general best practices for the disposal of laboratory chemicals should be strictly followed. Always consult your institution's environmental health and safety (EHS) office for specific guidelines.

General Disposal Procedures:

  • Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.

  • Containerization: Use only approved, properly labeled, and sealed containers for waste collection. Ensure containers are compatible with the chemical properties of the waste.

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

  • Disposal Route: Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.

  • Decontamination: All lab equipment and surfaces that have come into contact with this compound should be thoroughly decontaminated.

Quantitative Data Summary

The following table summarizes the key quantitative data for DC07090, an inhibitor of EV71 3C protease.

ParameterValue (µM)Description
IC₅₀ 21.72 ± 0.95The concentration of DC07090 required to inhibit 50% of the EV71 3C protease enzymatic activity in vitro.
EC₅₀ (EV71) 22.09 ± 1.07The concentration of DC07090 required to inhibit 50% of EV71 replication in cell-based assays.
EC₅₀ (CVA16) 27.76 ± 0.88The concentration of DC07090 required to inhibit 50% of Coxsackievirus A16 replication.[1]
Kᵢ 23.29 ± 12.08The inhibition constant, indicating the binding affinity of DC07090 to the EV71 3C protease.[1]
CC₅₀ > 200The 50% cytotoxic concentration, showing that DC07090 does not exhibit significant toxicity to host cells at concentrations well above its effective inhibitory levels.

Experimental Protocols

Enzyme Inhibition Assay (General Methodology):

This protocol outlines the general steps to determine the inhibitory effect of DC07090 on EV71 3C protease activity.

  • Reagents and Materials:

    • Recombinant EV71 3C protease

    • Fluorogenic substrate specific for EV71 3C protease

    • This compound

    • Assay buffer

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure: a. Prepare a stock solution of this compound in a suitable solvent, such as DMSO. b. Serially dilute the DC07090 stock solution to create a range of test concentrations. c. In a 96-well plate, add the assay buffer, the EV71 3C protease, and the various concentrations of DC07090. Include a control group with no inhibitor. d. Pre-incubate the plate to allow the inhibitor to bind to the enzyme. e. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. f. Immediately measure the fluorescence intensity over time using a fluorescence plate reader. g. Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value.

Visualizations

Signaling Pathway of EV71 Inhibition by DC07090

The following diagram illustrates the mechanism by which DC07090 inhibits the replication of Enterovirus 71.

EV71_Inhibition cluster_virus EV71 Life Cycle cluster_drug Inhibitor Action EV71_RNA Viral RNA Polyprotein Viral Polyprotein EV71_RNA->Polyprotein Translation EV71_3Cpro EV71 3C Protease Polyprotein->EV71_3Cpro Cleavage Structural_Proteins Structural Proteins New_Virions New Virions Structural_Proteins->New_Virions NonStructural_Proteins Non-Structural Proteins Viral_Replication Viral Replication NonStructural_Proteins->Viral_Replication Viral_Replication->EV71_RNA EV71_3Cpro->Structural_Proteins Cleavage EV71_3Cpro->NonStructural_Proteins Cleavage DC07090 DC07090 DC07090->EV71_3Cpro Inhibits

Caption: Mechanism of DC07090 as an inhibitor of EV71 3C protease, preventing viral polyprotein cleavage and subsequent viral replication.

Experimental Workflow for DC07090 Disposal

This diagram outlines the logical steps for the proper disposal of this compound waste.

Disposal_Workflow Start Start: DC07090 Waste Generated Characterize Characterize as Hazardous Waste Start->Characterize Segregate Segregate from Incompatible Waste Characterize->Segregate Containerize Properly Label and Seal in Approved Container Segregate->Containerize Store Store in Designated Hazardous Waste Area Containerize->Store Arrange_Pickup Arrange for Pickup by Licensed Waste Disposal Store->Arrange_Pickup End End: Proper Disposal Arrange_Pickup->End

Caption: Step-by-step workflow for the safe and compliant disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling DC07090 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of DC07090 dihydrochloride (CAS 1158264-37-9), a potent, reversible, and competitive non-peptidyl human enterovirus 71 3C protease inhibitor. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.

Hazard ClassHazard Statement
Skin Corrosion/IrritationCategory 2: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2A: Causes serious eye irritation.

Signal Word: Warning

Hazard Pictogram:

alt text

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound to minimize exposure risk.

PPE CategorySpecifications
Eye and Face Protection Wear chemical safety goggles and a face shield.
Hand Protection Wear chemically resistant gloves (e.g., nitrile rubber).
Body Protection Wear a lab coat or other protective clothing.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if there is a risk of aerosolization.

Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of this compound and to ensure a safe laboratory environment.

AspectProcedure
Handling - Avoid contact with skin and eyes. - Avoid inhalation of dust. - Use only in a well-ventilated area, preferably in a chemical fume hood. - Wash hands thoroughly after handling.
Storage - Store in a tightly closed container. - Keep in a cool, dry, and well-ventilated place. - Protect from light.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Disposal Plan

All waste materials contaminated with this compound must be handled as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.

Disposal Workflow

This compound Disposal Workflow cluster_collection Waste Collection cluster_segregation Segregation & Storage cluster_disposal Final Disposal Contaminated_PPE Contaminated PPE (Gloves, Coats, etc.) Waste_Container Designated, Labeled, and Sealed Hazardous Waste Container Contaminated_PPE->Waste_Container Empty_Containers Empty Containers Empty_Containers->Waste_Container Unused_Material Unused/Expired Material Unused_Material->Waste_Container Licensed_Disposal Licensed Hazardous Waste Disposal Facility Waste_Container->Licensed_Disposal Transported by approved carrier Experimental Workflow for Handling this compound Prep Preparation: - Review SDS - Don appropriate PPE Weigh Weighing: - Use analytical balance in a fume hood Prep->Weigh Dissolve Dissolution: - Add solvent slowly - Mix gently Weigh->Dissolve Experiment Conduct Experiment: - Follow protocol - Maintain containment Dissolve->Experiment Cleanup Post-Experiment Cleanup: - Decontaminate surfaces - Dispose of waste properly Experiment->Cleanup Remove_PPE Remove PPE: - Follow proper doffing procedure - Wash hands thoroughly Cleanup->Remove_PPE

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